Benzaldehyde-PEG4-azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5/c16-18-17-5-6-20-7-8-21-9-10-22-11-12-23-15-3-1-14(13-19)2-4-15/h1-4,13H,5-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNGKISXZKKSNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action for Benzaldehyde-PEG4-azide in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzaldehyde-PEG4-azide is a heterobifunctional linker that is increasingly utilized in the field of bioconjugation, particularly in the construction of complex biomolecular architectures such as Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data from analogous systems, detailed experimental protocols, and visualizations to facilitate a deeper understanding of its application in drug development and research.
This linker possesses two distinct reactive moieties at either end of a hydrophilic tetraethylene glycol (PEG4) spacer: a benzaldehyde (B42025) group and an azide (B81097) group. This dual functionality allows for the sequential or orthogonal conjugation of two different molecules, offering a versatile platform for the synthesis of well-defined bioconjugates. The PEG4 spacer enhances aqueous solubility and minimizes steric hindrance, which is often beneficial in biological applications.[4]
Core Mechanism of Action
The utility of this compound lies in the chemoselective reactivity of its two terminal functional groups. The azide group partakes in bioorthogonal "click chemistry" reactions, while the benzaldehyde group can form covalent bonds with primary amines.
Azide Functionality: Click Chemistry
The azide group is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. This compound can participate in two primary types of azide-alkyne cycloadditions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of the azide with a terminal alkyne, catalyzed by a copper(I) species. It is characterized by high reaction rates and the formation of a stable 1,4-disubstituted triazole linkage. This method is highly efficient for in vitro conjugations.[1][2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide. The absence of a cytotoxic copper catalyst makes SPAAC ideal for bioconjugation in living systems and with sensitive biomolecules.[1][2][5]
Benzaldehyde Functionality: Reaction with Primary Amines
The benzaldehyde group provides a reactive handle for conjugation to molecules containing primary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues. The primary mechanism is reductive amination . This two-step process involves the initial formation of a Schiff base (imine) between the aldehyde and the amine, which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[6][7]
Quantitative Data
While specific kinetic data for this compound is not extensively available in peer-reviewed literature, the following tables summarize representative quantitative data for the core reactions involving benzyl (B1604629) azides and benzaldehydes, which serve as close structural analogs.
Table 1: Representative Second-Order Rate Constants for SPAAC Reactions
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| BCN | Benzyl Azide | ~0.06 - 0.1 |
| DBCO | Benzyl Azide | ~0.6 - 1.0 |
| DIBO | Benzyl Azide | ~0.3 - 0.7 |
Note: Reaction rates are dependent on the specific derivatives, solvent, and temperature.
Table 2: Representative Data for Reductive Amination
| Aldehyde | Amine | Reducing Agent | Typical Reaction Time | Typical Yield |
| Benzaldehyde | Aniline | NaBH₄ in Glycerol | 40 minutes | 97% |
| Benzaldehyde | n-Butylamine | NaBH₃CN in Methanol | 12 hours | >95% |
Experimental Protocols
The following are detailed methodologies for key experiments involving the functionalities of this compound.
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of an azide-functionalized molecule (e.g., this compound) to a biomolecule containing a strained alkyne (e.g., DBCO).
Materials:
-
This compound
-
DBCO-functionalized protein (in a suitable buffer like PBS, pH 7.4)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Ensure the DBCO-functionalized protein is at a known concentration (e.g., 1-5 mg/mL) in an amine-free buffer.
-
-
Conjugation Reaction:
-
To the DBCO-functionalized protein solution, add a 2- to 10-fold molar excess of the this compound stock solution.
-
Ensure the final concentration of DMSO in the reaction mixture is kept below 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 12-24 hours with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted this compound using an SEC column appropriate for the size of the protein conjugate.
-
Elute with PBS, pH 7.4, and monitor the protein elution at 280 nm.
-
-
Characterization:
-
Confirm successful conjugation by mass spectrometry, observing a mass shift corresponding to the addition of the this compound moiety.
-
Protocol 2: Reductive Amination
This protocol details the conjugation of the benzaldehyde group to a primary amine-containing biomolecule.
Materials:
-
This compound conjugate (from SPAAC or CuAAC)
-
Amine-containing biomolecule (e.g., protein, peptide)
-
Reaction Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2)
-
Anhydrous DMSO
-
Sodium cyanoborohydride (NaBH₃CN)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Dialysis or desalting column for purification
Procedure:
-
Reagent Preparation:
-
Dissolve the this compound conjugate in the reaction buffer. A small amount of DMSO can be used for initial dissolution if necessary.
-
Dissolve the amine-containing biomolecule in the reaction buffer to a final concentration of 1-5 mg/mL.
-
-
Conjugation Reaction:
-
Add the this compound conjugate solution to the biomolecule solution to achieve a 10- to 20-fold molar excess.
-
Gently mix and incubate for 30 minutes at room temperature to allow for Schiff base formation.
-
Prepare a fresh stock solution of NaBH₃CN in the reaction buffer (e.g., 1 M).
-
Add the NaBH₃CN solution to the reaction mixture to a final concentration of approximately 20 mM.
-
Incubate for an additional 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purify the conjugate by dialysis or using a desalting column to remove excess reagents.
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE to observe a shift in molecular weight.
-
Confirm the conjugation and determine the degree of labeling using mass spectrometry.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships and workflows for the use of this compound in bioconjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound, CAS 1151451-77-2 | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
A Technical Guide to Heterobifunctional Polyethylene Glycol (PEG) Linkers in Bioconjugation
Abstract: Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are a cornerstone of modern bioconjugation, enabling the precise and stable connection of two distinct molecular entities. Comprising a central hydrophilic PEG chain flanked by two different reactive functional groups, these linkers are indispensable in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG spacer imparts favorable physicochemical properties, including enhanced solubility, stability, and improved pharmacokinetic profiles, while the orthogonal reactivity of the terminal groups allows for controlled, sequential conjugation. This guide provides an in-depth overview of the structure, properties, and applications of heterobifunctional PEG linkers, complete with quantitative data, detailed experimental protocols, and workflow visualizations for researchers, scientists, and drug development professionals.
Core Concepts and Advantages
Heterobifunctional PEG linkers are specialized chemical tools designed to connect two different molecules, such as a protein and a small molecule drug, with high specificity.[1] Their fundamental structure consists of a polyethylene glycol polymer chain of a defined length, with a unique reactive group at each terminus.[2][3] This dual-reactivity is the key feature that distinguishes them from homobifunctional linkers.[1]
The incorporation of a PEG chain as a spacer offers several significant advantages in biopharmaceutical development:
-
Enhanced Solubility: The hydrophilic nature of the PEG backbone increases the water solubility of hydrophobic molecules, which is crucial for preventing aggregation of the final conjugate in aqueous biological environments.[1][4]
-
Improved Pharmacokinetics: PEGylation can shield the conjugated molecule from enzymatic degradation and reduce clearance by the immune system, leading to a prolonged circulation half-life.[1]
-
Reduced Immunogenicity: The "stealth" properties conferred by the PEG chain can mask the bioconjugate from the host's immune system, lowering the risk of an immune response.[1]
-
Precise Spatial Control: Monodisperse PEG linkers, which have a defined molecular weight and length, allow for precise control over the distance between the two conjugated molecules, which can be critical for biological activity.[2][5]
-
Biocompatibility and Flexibility: PEG is a non-toxic and biocompatible polymer, making it ideal for therapeutic applications.[3] The flexibility of the chain can also be advantageous in facilitating interactions between the two linked moieties, such as in the formation of the ternary complex in PROTACs.[3][4]
Types of Heterobifunctional PEG Linkers and Reaction Chemistries
The versatility of these linkers stems from the wide array of orthogonal reactive groups that can be placed at their termini. The choice of functional groups is dictated by the available reactive sites on the molecules to be conjugated (e.g., primary amines on lysine (B10760008) residues, or thiols on cysteine residues).[6]
Below is a classification of common linker types based on their reactive ends.
Amine-Reactive x Thiol-Reactive Linkers
The most common pairing for protein bioconjugation is an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on lysine residues, and a maleimide group, which reacts with free sulfhydryl (thiol) groups on cysteine residues.[5][7] This combination allows for the highly specific, sequential conjugation of two different biomolecules, such as an antibody and a thiol-containing payload.[7] The reaction of NHS esters with amines forms a stable amide bond, while the maleimide-thiol reaction forms a stable thioether bond.[3]
Click Chemistry Linkers
Bioorthogonal "click chemistry" has revolutionized bioconjugation by providing highly specific and efficient reactions that can occur in complex biological media without cross-reactivity.[8] Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a prominent example, which does not require a cytotoxic copper catalyst.[8][9]
-
DBCO (Dibenzocyclooctyne) Linkers: These contain a strained alkyne that reacts rapidly and specifically with an azide group to form a stable triazole linkage.[8][10] Linkers like DBCO-PEG-NHS ester are common, allowing for the attachment to an amine-containing molecule first, followed by a "click" reaction with an azide-tagged molecule.[10]
Quantitative Data of Common Heterobifunctional PEG Linkers
The selection of a linker is often guided by its physicochemical properties, particularly its length and molecular weight. These parameters are critical for optimizing the stability, solubility, and in vivo performance of the final conjugate.[11]
| Linker Type | Functional Groups | PEG Units (n) | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Citations |
| Amine-Thiol Reactive | |||||
| Mal-PEG₂-NHS | Maleimide / NHS Ester | 2 | 17.7 | 367.31 | [3] |
| Mal-PEG₄-NHS | Maleimide / NHS Ester | 4 | 24.8 | 455.42 | [3][12] |
| Mal-PEG₈-NHS | Maleimide / NHS Ester | 8 | 39.1 | 631.63 | [3][12] |
| Mal-PEG₁₂-NHS | Maleimide / NHS Ester | 12 | 53.4 | 807.84 | [3][12] |
| Mal-PEG₂₄-NHS | Maleimide / NHS Ester | 24 | 96.3 | 1256.4 | [3][12] |
| Click Chemistry | |||||
| Azido-PEG₃-NHS | Azide / NHS Ester | 3 | 21.6 | 402.39 | [13] |
| Azido-PEG₉-NHS | Azide / NHS Ester | 9 | 42.7 | 666.71 | [14] |
| DBCO-PEG₄-NHS | DBCO / NHS Ester | 4 | 29.3 | 649.68 | [15][16][17] |
| DBCO-PEG₁₂-NHS | DBCO / NHS Ester | 12 | 57.9 | 1002.10 | [18] |
| Other | |||||
| DBCO-N-bis(PEG₄-NHS) | DBCO / 2x NHS Ester | 8 (total) | N/A | 995.05 | [19] |
Note: Spacer arm length is an approximation. The actual end-to-end distance can vary based on molecular conformation.
Key Applications
Heterobifunctional PEG linkers are enabling technologies for some of the most advanced therapeutic modalities currently in development.
Antibody-Drug Conjugates (ADCs)
ADCs are targeted cancer therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload.[1] The linker is a critical component that ensures the ADC remains stable in circulation and only releases the payload once it has reached the target cancer cell.[9] PEG linkers are widely used to improve the water solubility and stability of ADCs, especially when the payload is hydrophobic.[6] This can prevent aggregation and allow for a higher drug-to-antibody ratio (DAR) without compromising the ADC's physical properties.[1]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[4] A PROTAC consists of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4] The linker's role is crucial; its length and flexibility are key determinants in enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase), which leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] PEG linkers are the most common type used in PROTAC design, as they enhance solubility and provide the necessary flexibility to achieve efficient protein degradation.[4]
Experimental Protocols
Successful bioconjugation requires careful planning and execution. The following sections provide detailed methodologies for the synthesis and characterization of a bioconjugate, using the creation of an ADC as a representative example.
General Workflow for ADC Synthesis & Characterization
The process involves activating a monoclonal antibody (mAb) with the linker, conjugating the payload, and then purifying and characterizing the final product to ensure quality and determine key attributes like the drug-to-antibody ratio (DAR).
Protocol 1: Two-Step Antibody Conjugation using Mal-PEG-NHS Ester
This protocol describes the conjugation of a thiol-containing payload to a monoclonal antibody via its primary amines.[3][7]
Materials:
-
Antibody (Protein-NH₂): 1-10 mg/mL in amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
Mal-PEGn-NHS Ester Linker: Dissolved immediately before use in a water-miscible organic solvent like DMSO or DMF to 10 mM.
-
Thiol-containing Payload (Molecule-SH).
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.
-
Desalting Columns (e.g., Zeba Spin Desalting Columns) for purification.
Procedure:
-
Preparation:
-
Ensure the antibody solution is in an amine-free buffer. If buffers like Tris or glycine (B1666218) are present, perform a buffer exchange using a desalting column.[7]
-
Equilibrate the vial of Mal-PEGn-NHS Ester to room temperature before opening to prevent moisture condensation.[7]
-
-
Step 1: Maleimide-Activation of the Antibody:
-
Dissolve the Mal-PEGn-NHS Ester in DMSO or DMF to a stock concentration of 10 mM.
-
Add a 10- to 50-fold molar excess of the dissolved linker to the antibody solution. The final concentration of organic solvent should not exceed 10%.[7]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[7]
-
-
Purification of Activated Antibody:
-
Remove the excess, unreacted Mal-PEGn-NHS Ester linker using a desalting column equilibrated with the conjugation buffer (PBS, pH 7.2-7.5). This step is crucial to prevent the payload from reacting with free linker.
-
-
Step 2: Conjugation of Thiol-Payload:
-
Immediately add the thiol-containing payload to the purified, maleimide-activated antibody solution. A slight molar excess of the payload may be required.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[7]
-
-
Final Purification:
-
Purify the final ADC conjugate from unreacted payload and other byproducts using size exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Characterization of the ADC Conjugate
After synthesis, the conjugate must be thoroughly characterized to determine its purity, drug load distribution, and average DAR.
A. Size Exclusion Chromatography (SEC) for Purity and Aggregation Analysis
SEC separates molecules based on their hydrodynamic radius and is used to assess the purity of the conjugate and quantify the presence of aggregates.[20][]
-
System: HPLC or UPLC system.
-
Column: A suitable SEC column (e.g., Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 μm).[22]
-
Mobile Phase: A typical mobile phase is 150 mM sodium phosphate (B84403) buffer, pH 7.0.[20]
-
Flow Rate: 1.0 mL/min.[20]
-
Detection: UV at 214 nm or 280 nm.[20]
-
Procedure:
-
Equilibrate the column with the mobile phase.
-
Inject 10-20 µL of the purified ADC sample (e.g., at 1-2 mg/mL).
-
Monitor the chromatogram. The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent high molecular weight species (aggregates).[22]
-
B. Hydrophobic Interaction Chromatography (HIC) for DAR Calculation
HIC separates molecules based on hydrophobicity. Since each conjugated payload molecule increases the overall hydrophobicity of the antibody, HIC can resolve species with different numbers of drugs attached (e.g., DAR 0, 2, 4, 6, 8).[23][24] This allows for the calculation of the average DAR.
-
System: HPLC system.
-
Column: A HIC column (e.g., Phenyl-5PW).[25]
-
Mobile Phase A (High Salt): 25 mM Sodium Phosphate, 1.0 M Ammonium (B1175870) Sulfate, pH 7.0.[26]
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.[26]
-
Procedure:
-
Equilibrate the column with a starting mixture of Mobile Phase A and B (e.g., 67% A, 33% B).[26]
-
Inject the ADC sample.
-
Elute the bound species using a linear gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).[25][26]
-
Species will elute in order of increasing hydrophobicity: the unconjugated antibody (DAR 0) will elute first, followed by DAR 2, DAR 4, and so on.
-
Calculate the average DAR by integrating the peak areas for each species and determining the weighted average.
-
C. Mass Spectrometry (MS) for Intact Mass and DAR Confirmation
MS provides a direct measurement of the molecular weight of the intact conjugate and its subunits, confirming successful conjugation and providing an orthogonal method for DAR determination.[27][28] Native MS is often preferred as it analyzes the ADC in its non-denatured state.[29][30]
-
System: High-resolution mass spectrometer (e.g., Q-TOF) coupled with an LC system (LC-MS).[27]
-
Procedure (simplified):
-
The ADC sample can be analyzed intact or after reduction of disulfide bonds to separate the light and heavy chains.[28]
-
For native MS, the sample is often buffer-exchanged into a volatile buffer like ammonium acetate.[29]
-
The sample is introduced into the mass spectrometer via electrospray ionization (ESI).
-
The resulting mass spectrum is deconvoluted to determine the precise masses of the different DAR species. The mass difference between peaks corresponds to the mass of the attached drug-linker moiety.
-
Conclusion
Heterobifunctional PEG linkers are powerful and versatile tools that have fundamentally advanced the field of bioconjugation. By providing a stable, biocompatible, and hydrophilic bridge between distinct molecular entities, they enable the creation of sophisticated therapeutics with enhanced efficacy and improved safety profiles. A thorough understanding of their chemical properties, coupled with robust protocols for conjugation and characterization, is essential for researchers aiming to harness the full potential of these linkers in the development of next-generation drugs and diagnostics.
References
- 1. purepeg.com [purepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Azido-PEG3-NHS ester, 1245718-89-1 | BroadPharm [broadpharm.com]
- 14. Azide/NHS PEG reagent, Azido-PEG9-NHS ester, Purity 98% - CD BioGlyco [glycoclick.bioglyco.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. DBCO-PEG4-NHS Ester [myskinrecipes.com]
- 17. DBCO-PEG4-NHS ester | C34H39N3O10 | CID 77078155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. DBCO-PEG12-NHS ester, 2093934-94-0 | BroadPharm [broadpharm.com]
- 19. precisepeg.com [precisepeg.com]
- 20. Chromatogram Detail [sigmaaldrich.com]
- 22. agilent.com [agilent.com]
- 23. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 26. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 27. chromatographytoday.com [chromatographytoday.com]
- 28. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
The Pivotal Role of the PEG4 Spacer in Benzaldehyde-PEG4-azide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation, the strategic selection of a linker molecule is paramount to the efficacy, stability, and pharmacokinetic profile of complex biologics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Benzaldehyde-PEG4-azide has emerged as a critical tool in this field, offering a heterobifunctional scaffold for the precise assembly of these sophisticated molecules. At its core, the tetraethylene glycol (PEG4) spacer is a key determinant of its functionality. This technical guide provides a comprehensive examination of the role of the PEG4 spacer, supported by quantitative data, detailed experimental protocols, and visualizations to inform its application in research and development.
Core Functionality of the PEG4 Spacer
The this compound linker is a bifunctional molecule featuring a benzaldehyde (B42025) group for reaction with aminooxy or hydrazide-functionalized molecules to form stable oxime or hydrazone linkages, and an azide (B81097) group for bioorthogonal "click chemistry" reactions with alkynes.[1] The PEG4 spacer, a discrete chain of four ethylene (B1197577) glycol units, imparts several crucial properties to the linker and the resulting bioconjugate.[2]
Enhanced Hydrophilicity and Solubility: A primary challenge in the development of ADCs and PROTACs is the often poor aqueous solubility of potent cytotoxic payloads or complex organic ligands.[2] This can lead to aggregation, diminishing therapeutic efficacy and potentially eliciting an immune response. The hydrophilic nature of the PEG4 spacer significantly improves the overall water solubility of the conjugate, thereby preventing aggregation and facilitating formulation and handling.[2][3]
Optimal Spacing and Reduced Steric Hindrance: The defined length of the PEG4 spacer provides critical spatial separation between the conjugated molecules. This is essential for preserving the biological activity of proteins or antibodies by preventing the attached payload from sterically hindering its binding site.[3] This separation also ensures that the payload remains accessible to its target once the bioconjugate reaches its intended destination.[2]
Improved Pharmacokinetics: The PEG spacer contributes to a longer circulation half-life and can favorably alter the biodistribution of the bioconjugate. By creating a hydrophilic shield, it can reduce renal clearance and protect the conjugate from enzymatic degradation, leading to improved drug exposure at the target site.[2][4]
Flexibility: The ethylene glycol units of the PEG spacer provide rotational freedom, allowing for optimal orientation of the conjugated molecules for their respective binding interactions. This flexibility is particularly important in the context of PROTACs, where the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase is essential for inducing protein degradation.
Quantitative Data on this compound and the Impact of PEGylation
The following tables summarize key quantitative data for this compound and the general effects of PEGylation on bioconjugates.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₁N₃O₅ | [5] |
| Molecular Weight | 323.34 g/mol | [5][6] |
| Purity | ≥97% | [5] |
| Appearance | Colorless to light yellow viscous liquid | [6] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [6] |
| Storage | 4°C, stored under nitrogen | [5][6] |
| Topological Polar Surface Area (TPSA) | 102.75 Ų | [5] |
| LogP | 2.238 | [5] |
| Rotatable Bonds | 14 | [5] |
| Table 1: Physicochemical Properties of this compound. |
| Parameter | Effect of PEGylation | General Trend | Reference |
| In Vitro Cytotoxicity (IC50) | May slightly increase | Longer PEG chains can sometimes lead to a modest decrease in immediate cytotoxicity in vitro. | [7][8] |
| Plasma Half-Life (t1/2) | Increases | Longer PEG chains generally lead to a longer circulation half-life. | [7][8] |
| In Vivo Efficacy (% TGI) | Generally improves | Enhanced pharmacokinetics often translates to better tumor growth inhibition in vivo. | [7][8] |
| Aggregation | Decreases | PEGylation significantly reduces the propensity for aggregation, especially with hydrophobic payloads. | [8] |
| Table 2: General Impact of PEG Linker Length on ADC Performance. |
Experimental Protocols
Detailed methodologies for the two key reaction types involving this compound are provided below.
Protocol 1: Hydrazone/Oxime Ligation with the Benzaldehyde Group
This protocol describes the conjugation of a hydrazide- or aminooxy-functionalized molecule to this compound.
Materials:
-
This compound
-
Hydrazide- or aminooxy-functionalized molecule (e.g., protein, peptide, or small molecule)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 6.5-7.5
-
(Optional) Aniline (B41778) catalyst
-
Size-exclusion chromatography (SEC) column or dialysis tubing for purification
Procedure:
-
Reagent Preparation:
-
Dissolve the hydrazide- or aminooxy-functionalized molecule in PBS to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in DMF or DMSO at a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 5-20 molar excess of the this compound stock solution to the solution of the functionalized molecule. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain the integrity of biological molecules.
-
(Optional) For oxime ligation, aniline can be added to a final concentration of 10-100 mM to catalyze the reaction.[9][10]
-
Incubate the reaction mixture at room temperature for 2-16 hours with gentle mixing. The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
-
Purification:
-
Remove the excess unreacted this compound and other small molecules by SEC using a column with an appropriate molecular weight cutoff or by dialysis against PBS.
-
-
Characterization:
-
Determine the final concentration of the conjugate using a suitable method (e.g., BCA assay for proteins).
-
Characterize the conjugate by mass spectrometry to confirm the successful ligation.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the azide group of a this compound conjugate and an alkyne-functionalized molecule.
Materials:
-
Azide-functionalized conjugate (from Protocol 1)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Degassed PBS or other suitable buffer
-
Anhydrous DMSO
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-functionalized conjugate and the alkyne-functionalized molecule in the reaction buffer.
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-functionalized conjugate and a 1.5-5 molar excess of the alkyne-functionalized molecule.
-
Prepare the copper catalyst premix by combining the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Add the copper catalyst premix to the reaction mixture to a final copper concentration of 0.1-1 mM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper(I) catalyst.
-
-
Purification:
-
Purify the resulting conjugate using SEC or another appropriate chromatographic method to remove excess reagents and the copper catalyst.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free "click" reaction with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
Azide-functionalized conjugate (from Protocol 1)
-
DBCO-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-functionalized conjugate in the reaction buffer.
-
Prepare a stock solution of the DBCO-functionalized molecule in DMSO.
-
-
Conjugation Reaction:
-
Add a 1.5-3 molar excess of the DBCO-functionalized molecule to the solution of the azide-functionalized conjugate. The final DMSO concentration should be kept below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 2-12 hours, or at 4°C for 12-24 hours for sensitive biomolecules.
-
-
Purification:
-
Purify the conjugate using SEC to remove the excess DBCO-functionalized molecule.
-
Visualizations of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships involving this compound.
Caption: Sequential bioconjugation workflow using this compound.
Caption: Mechanism of action for a PROTAC utilizing a PEG4 linker.
Caption: Experimental workflow for ADC synthesis and targeted action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. chemscene.com [chemscene.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Benzaldehyde-PEG4-azide for Click Chemistry Applications
This guide provides a comprehensive overview of this compound, a versatile heterobifunctional linker, and its application in click chemistry. It is designed to be a valuable resource for beginners and experienced researchers alike, offering detailed protocols and insights into its use in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a molecule that features three key components: a benzaldehyde (B42025) group, a tetraethylene glycol (PEG4) spacer, and an azide (B81097) group.[1] This unique structure makes it a powerful tool in chemical biology and drug discovery.
-
Benzaldehyde Group: This functional group reacts selectively with aminooxy or hydrazide moieties to form stable oxime or hydrazone bonds, respectively.[1] This reaction is a cornerstone of chemoselective ligation, allowing for the specific modification of biomolecules.[2][3]
-
PEG4 Spacer: The polyethylene (B3416737) glycol linker enhances the solubility of the molecule in aqueous solutions, a critical feature for biological applications.[4] It also provides a flexible spacer arm that minimizes steric hindrance between the conjugated molecules.[1]
-
Azide Group: The azide functionality is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and mild reaction conditions.[5] Specifically, the azide group readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6]
The heterobifunctional nature of this compound allows for a two-step, orthogonal conjugation strategy. First, a molecule bearing an aminooxy or hydrazide group can be attached via the benzaldehyde. Then, a second molecule containing an alkyne can be "clicked" onto the azide, enabling the precise assembly of complex molecular architectures.[1]
Core Concepts for Beginners
Aldehyde-Based Bioconjugation: Oxime and Hydrazone Ligation
The reaction between an aldehyde, like the one on this compound, and an aminooxy or hydrazide group is a highly efficient method for bioconjugation.[7][8]
-
Mechanism: The reaction proceeds through a nucleophilic attack of the aminooxy or hydrazide on the carbonyl carbon of the aldehyde, followed by dehydration to form a stable C=N bond (an oxime or hydrazone).
-
Reaction Conditions: These ligations can be performed under mild, aqueous conditions, which are compatible with sensitive biomolecules like proteins and peptides.[9] The reaction rate can be significantly accelerated by the addition of a catalyst, such as aniline (B41778), particularly at neutral pH.[2][3]
-
Stability: The resulting oxime and hydrazone linkages are generally stable under physiological conditions.[9]
Click Chemistry: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[10] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[10]
-
Mechanism: In the presence of a copper(I) catalyst, an azide and a terminal alkyne undergo a [3+2] cycloaddition to form a stable 1,4-disubstituted 1,2,3-triazole ring.[11] The reaction is highly specific and does not interfere with most other functional groups found in biological systems.[12]
-
Catalyst System: The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate.[13] A stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is often included to protect the Cu(I) from oxidation and improve reaction efficiency.[13]
-
Advantages: CuAAC offers several advantages for bioconjugation, including high reaction rates, excellent yields, and biocompatibility when appropriate ligands are used to minimize cellular toxicity.[12][14]
Applications of this compound
Sequential Bioconjugation
The orthogonal reactivity of the benzaldehyde and azide groups makes this linker ideal for the sequential conjugation of two different molecules to a central scaffold or to each other. A typical workflow involves:
-
First Ligation: A biomolecule containing an aminooxy or hydrazide group is reacted with the benzaldehyde moiety of the linker.
-
Purification: The resulting conjugate is purified to remove excess reactants.
-
Second Ligation (Click Reaction): The azide-functionalized biomolecule is then reacted with a second molecule containing a terminal alkyne via CuAAC.
This strategy allows for the precise construction of well-defined bioconjugates with specific properties and functionalities.
Synthesis of PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][15] PROTACs consist of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects them.[]
This compound is an excellent candidate for the linker component in PROTAC synthesis.[6][17] The synthetic strategy often involves:
-
Attaching the E3 ligase ligand (e.g., one with an aminooxy or hydrazide handle) to the benzaldehyde group of the linker.
-
"Clicking" the target protein ligand (e.g., one modified with an alkyne) to the azide group.
The flexibility and hydrophilicity of the PEG4 spacer can be crucial for optimizing the spatial orientation of the two ligands, which is a critical factor for the formation of a productive ternary complex (E3 ligase-PROTAC-target protein) and efficient protein degradation.[5]
Quantitative Data Summary
The following table summarizes typical quantitative data for the reactions involving this compound. The data is compiled from studies on similar aldehyde-based ligations and CuAAC reactions with PEGylated linkers.
| Parameter | Aldehyde-Aminooxy Ligation (Oxime Formation) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Reactant Concentrations | 10 µM - 100 µM[3] | 10 µM - 500 µM[13] |
| Molar Excess of Linker | 1.1 - 20 fold[3][18] | 2 - 10 fold (azide over alkyne)[13] |
| Catalyst | Aniline (10 mM - 100 mM)[3] | CuSO₄ (50 µM - 2 mM), Sodium Ascorbate (5 mM)[13][19] |
| Ligand | Not applicable | THPTA (Ligand to Copper Ratio 5:1)[13] |
| Reaction Time | 5 minutes to 2 hours[20] | 30 minutes to 24 hours[21][22] |
| pH | 4.5 - 7.0[3] | 7.0 - 8.0[19] |
| Temperature | Room Temperature[3] | Room Temperature to 37°C[21] |
| Typical Yield | > 90% | 73% - 97%[21][23] |
Mandatory Visualizations
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for sequential bioconjugation.
Caption: Role of this compound in PROTAC synthesis.
Experimental Protocols
Protocol 1: Conjugation of an Aminooxy-Containing Peptide to this compound
This protocol describes the first step of a sequential conjugation, attaching a peptide with an aminooxy group to the linker.
Materials:
-
Aminooxy-functionalized peptide
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.0
-
Aniline stock solution: 1 M in DMF
-
Purification system: Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC)
Procedure:
-
Peptide Preparation: Dissolve the aminooxy-functionalized peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Reaction Setup:
-
In a microcentrifuge tube, add the peptide solution.
-
Add the this compound stock solution to achieve a 10-20 fold molar excess over the peptide.
-
Add the aniline stock solution to a final concentration of 50-100 mM to catalyze the reaction.[3]
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Purification: Purify the resulting azide-functionalized peptide from excess linker and aniline using SEC or RP-HPLC.
-
Characterization: Confirm the successful conjugation and purity of the product using mass spectrometry (e.g., MALDI-TOF or ESI-MS). Lyophilize the purified conjugate for storage.
Protocol 2: CuAAC "Click" Reaction of the Azide-Functionalized Peptide
This protocol describes the second step, "clicking" an alkyne-containing molecule (e.g., a fluorescent dye) to the azide-functionalized peptide from Protocol 1.
Materials:
-
Azide-functionalized peptide (from Protocol 1)
-
Alkyne-containing molecule (e.g., Alkyne-Fluorophore)
-
Reaction Buffer: 100 mM Sodium Phosphate, pH 7.4[19]
-
Copper(II) Sulfate (CuSO₄) stock solution: 20 mM in deionized water[13]
-
THPTA ligand stock solution: 50 mM in deionized water[13]
-
Sodium Ascorbate stock solution: 100 mM in deionized water (prepare fresh)[13][19]
-
Purification system: SEC or RP-HPLC
Procedure:
-
Reagent Preparation:
-
Dissolve the purified azide-functionalized peptide in the Reaction Buffer.
-
Dissolve the alkyne-containing molecule in DMSO or Reaction Buffer.
-
-
Reaction Setup: The following steps should be performed in sequence.[19]
-
In a microcentrifuge tube, combine the azide-functionalized peptide and the alkyne-containing molecule (use a 2-5 fold molar excess of the smaller molecule).
-
Prepare a CuSO₄:THPTA premix by mixing the 20 mM CuSO₄ stock and 50 mM THPTA stock in a 1:5 molar ratio. Add this premix to the reaction mixture to a final CuSO₄ concentration of 0.1-1 mM. Mix gently.[13]
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution to a final concentration of 5 mM.[13]
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the final bioconjugate using SEC or RP-HPLC to remove the catalyst, excess reagents, and any unreacted starting materials.
-
Characterization: Analyze the final product by mass spectrometry and UV-Vis spectroscopy (if a dye was used) to confirm successful conjugation and determine the final concentration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Fast and catalyst-free hydrazone ligation via ortho-halo-substituted benzaldehydes for protein C-terminal labeling at neutral pH - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 10. Click Chemistry [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 17. This compound | TargetMol [targetmol.com]
- 18. air.unimi.it [air.unimi.it]
- 19. static.igem.wiki [static.igem.wiki]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. axispharm.com [axispharm.com]
- 23. researchgate.net [researchgate.net]
The Azide Group: A Cornerstone of Bioorthogonal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The azide (B81097) functional group has emerged as a central tool in the field of bioorthogonal chemistry, enabling the study of biological processes in their native environments with minimal perturbation. Its unique combination of properties—small size, metabolic stability, and near-absence in biological systems—makes it an ideal chemical reporter for a wide range of applications, from cellular imaging to the development of novel therapeutics. This guide provides a comprehensive overview of the azide group's role in the three most prominent bioorthogonal reactions: the Staudinger ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The Power of the Azide Handle
The utility of the azide group in bioorthogonal chemistry stems from its distinct characteristics. It is a small, three-atom functional group that can be readily incorporated into various biomolecules, including proteins, glycans, lipids, and nucleic acids, often with little to no impact on their structure or function.[1][2][3][4] This can be achieved through metabolic labeling, where cells are fed precursors containing azido (B1232118) groups that are then integrated into biomolecules through the cell's own biosynthetic pathways, or by the genetic incorporation of azide-containing unnatural amino acids.[5][6][7]
Once incorporated, the azide serves as a "handle" for subsequent chemical modification with a probe molecule. This two-step approach allows for the selective labeling of biomolecules for visualization, purification, or functional analysis.[8][9] The reactions used to target the azide must be highly selective, rapid, and biocompatible, proceeding efficiently under physiological conditions without cross-reacting with endogenous functional groups.[1][10]
Key Bioorthogonal Reactions of the Azide Group
Three primary reactions have been developed to target the azide group in a bioorthogonal manner. Each has its own set of advantages and is suited for different applications.
The Staudinger Ligation
The Staudinger ligation, a modification of the classic Staudinger reaction, was the first bioorthogonal reaction to be described.[10] It involves the reaction of an azide with a triarylphosphine that has been engineered to contain an electrophilic trap, typically a methyl ester.[9][11] The reaction proceeds through an aza-ylide intermediate, which then undergoes intramolecular cyclization to form a stable amide bond, covalently linking the two molecules.[9][12] A key advantage of the Staudinger ligation is that it does not require a metal catalyst, making it suitable for use in living organisms.[3] However, its reaction kinetics are generally slower than the cycloaddition reactions, and the phosphine (B1218219) reagents can be susceptible to air oxidation.[1][9]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry," is a highly efficient and widely used bioorthogonal reaction.[9][10] It is a 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted triazole.[13] The copper catalyst dramatically accelerates the reaction rate, allowing for rapid and efficient labeling even at low concentrations of reactants.[11][14] While CuAAC is exceptionally robust for labeling in cell lysates and on fixed cells, the toxicity of the copper catalyst has limited its widespread use in living cells and organisms.[1][15]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the toxicity limitations of CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[10] This reaction, also known as "copper-free click chemistry," utilizes a cyclooctyne (B158145), a cyclic alkyne with significant ring strain.[1][] The high energy of the strained alkyne lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst.[][17] This makes SPAAC highly suitable for live-cell and in vivo imaging applications.[10][17] A variety of cyclooctynes have been developed with different properties to further enhance reaction rates and stability.[1]
Quantitative Comparison of Reaction Kinetics
The choice of bioorthogonal reaction often depends on the specific application and the required sensitivity and biocompatibility. A key factor in this decision is the reaction rate, which is typically expressed as a second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is often crucial for detecting low-abundance biomolecules or capturing dynamic processes.
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Staudinger Ligation | Azide + Phosphine | ~0.002 - 0.01 | No catalyst required; suitable for in vivo applications; susceptible to phosphine oxidation. |
| CuAAC | Azide + Terminal Alkyne | ~1 - 100 | Very fast and efficient; requires a copper catalyst, which can be toxic to live cells. |
| SPAAC | Azide + Cyclooctyne (e.g., DIBO) | ~0.1 - 1.0 | No catalyst required; excellent for live-cell imaging; kinetics depend on the specific cyclooctyne used. |
Note: The rate constants provided are approximate and can vary depending on the specific reactants, solvent, and reaction conditions.
Experimental Protocols
The following are generalized protocols for the three major azide-based bioorthogonal reactions. Optimization may be required for specific applications.
Protocol 1: Staudinger Ligation for Protein Labeling
This protocol describes the labeling of an azide-modified protein with a phosphine-containing probe.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Phosphine-probe stock solution (e.g., 10 mM in DMSO or water)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
To a solution of the azide-modified protein (e.g., 10-50 µM final concentration) in the reaction buffer, add the phosphine-probe to a final concentration of 2-10 fold molar excess over the protein.
-
Incubate the reaction at room temperature or 37°C for 2-12 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE with fluorescence imaging if the probe is fluorescent, or mass spectrometry).
-
Purify the labeled protein from excess probe using a suitable method, such as size exclusion chromatography or dialysis.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol is for labeling an azide- or alkyne-functionalized biomolecule in solution.[14]
Materials:
-
Azide-functionalized molecule (1.0 equivalent)
-
Alkyne-functionalized molecule (1.0-1.2 equivalents)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Solvent (e.g., 1:1 t-BuOH/H₂O or DMF)
Procedure:
-
Dissolve the azide and alkyne molecules in the chosen solvent.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio and let it stand for 1-2 minutes.[14]
-
Add the catalyst premix to the solution of azide and alkyne. The final concentration of copper is typically 50-250 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Stir the reaction at room temperature for 1-12 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Once complete, the product can be purified using standard chromatographic techniques.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This protocol describes the metabolic labeling of cellular glycans with an azide-containing sugar followed by fluorescent labeling via SPAAC.[17]
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-buffered saline (PBS)
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Dilute the Ac₄ManNAz stock solution in complete culture medium to a final concentration of 25-50 µM.
-
Replace the medium on the cells with the Ac₄ManNAz-containing medium and incubate for 48 hours at 37°C and 5% CO₂.[17]
-
-
SPAAC Reaction:
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.[17]
-
Wash the cells twice with warm PBS.
-
Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[17]
-
-
Washing and Staining:
-
Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.[17]
-
If desired, counterstain the nuclei with Hoechst 33342 or DAPI according to the manufacturer's protocol.
-
-
Imaging:
-
Replace the medium with a suitable imaging medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Visualizing the Chemistry: Mechanisms and Workflows
To further understand these powerful reactions, the following diagrams illustrate their core mechanisms and a typical experimental workflow.
Caption: Mechanism of the Staudinger Ligation.
Caption: Catalytic cycle of the CuAAC reaction.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Workflow for metabolic labeling and imaging via SPAAC.
Conclusion and Future Directions
The azide group, in concert with its bioorthogonal reaction partners, has provided an invaluable toolkit for chemical biologists, researchers, and drug development professionals.[8][18] The ability to selectively label and manipulate biomolecules in living systems has led to significant advances in our understanding of complex biological processes.[19] Future developments in this field will likely focus on the discovery of new bioorthogonal reactions with even faster kinetics and improved biocompatibility, as well as the design of novel azide-containing probes for increasingly sophisticated applications in diagnostics and therapeutics.[18] The continued innovation in azide-based bioorthogonal chemistry promises to further bridge the gap between chemistry and biology, opening up new frontiers in science and medicine.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Staudinger Ligation [sigmaaldrich.com]
- 13. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. A comparative study of bioorthogonal reactions with azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Advances of bioorthogonal coupling reactions in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Benzaldehyde-PEG4-azide: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Benzaldehyde-PEG4-azide, a heterobifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the physicochemical properties of this reagent is critical for its effective handling, storage, and application in experimental workflows. This guide consolidates available data on its solubility and stability, outlines detailed experimental protocols for characterization, and presents logical workflows for its use.
Core Properties of this compound
This compound is a molecule that incorporates a benzaldehyde (B42025) group, a tetraethylene glycol (PEG4) spacer, and a terminal azide (B81097) group. This unique combination of functional moieties allows for a versatile range of applications. The benzaldehyde group can react with primary amines, while the azide group is amenable to "click chemistry" reactions with alkynes. The PEG4 spacer enhances aqueous solubility and provides flexibility, which can be advantageous in biological systems.
Solubility Profile
Precise quantitative solubility data for this compound in a wide range of solvents is not extensively published. However, information from suppliers and data on structurally related compounds provide a strong basis for understanding its solubility characteristics. The hydrophilic nature of the PEG4 chain significantly influences the overall solubility of the molecule.
Table 1: Quantitative and Qualitative Solubility Data for this compound and Related Compounds
| Compound | Solvent | Solubility | Notes |
| This compound | Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (309.27 mM)[1] | The use of hygroscopic DMSO can impact solubility; freshly opened solvent is recommended.[1] |
| Dichloromethane (DCM) | Soluble[2] | Qualitative data from supplier. | |
| Dimethylformamide (DMF) | Soluble[2] | Qualitative data from supplier. | |
| m-PEG4-benzaldehyde | DMSO, DCM, DMF | Soluble[2] | Structurally similar compound lacking the azide group. |
| Methoxy PEG Azide | Water, Chloroform, DMSO | 10 mg/mL[3] | A related PEG-azide compound. |
| Azide-PEG-Azide (MW 3.4k) | Water, aq. Buffers | Soluble[4] | General solubility for a bifunctional PEG-azide. |
| Chloroform, Methylene Chloride | Soluble[4] | ||
| DMF, DMSO | Soluble[4] | ||
| Alcohol, Toluene (B28343) | Less Soluble[4] | ||
| Ether | Not Soluble[4] | ||
| General Linear PEGs | Water, aq. Buffers, Chloroform, Methylene Chloride, DMF, DMSO | Very Soluble[5] | General trend for polyethylene (B3416737) glycols. |
| Alcohol, Toluene | Less Soluble[5] | Solubility in toluene and isopropanol (B130326) can be increased with heating.[5] | |
| Ether | Not Soluble[5] |
Stability Considerations
The stability of this compound is governed by the chemical properties of its three key components: the benzaldehyde group, the PEG linker, and the azide moiety.
-
Benzaldehyde Group: Aromatic aldehydes are susceptible to oxidation, particularly in the presence of air, which can lead to the formation of the corresponding carboxylic acid (benzoic acid)[6]. This process can be accelerated by light[7]. The aldehyde can also participate in various other reactions, and its stability can be pH-dependent.
-
PEG Linker: Polyethylene glycol is generally considered a stable and biocompatible polymer. It is stable to heat, acid, and alkali[8].
-
Azide Group: Organic azides are high-energy functional groups and should be handled with care. Their stability is influenced by their chemical structure[9]. While they are stable to many reaction conditions, they can be reactive towards certain reagents and conditions. For instance, azides can be reduced to amines. They are also known to be incompatible with strong acids, which can generate highly toxic and explosive hydrazoic acid.
Table 2: Stability Profile and Storage Recommendations
| Condition | Potential Effect on this compound | Recommendations |
| Temperature | Elevated temperatures can increase the rate of degradation of the azide group. | Store as a solid at -20°C for long-term storage (up to 3 years) or at -80°C for stock solutions (up to 1 year)[10]. Avoid repeated freeze-thaw cycles for solutions. |
| Light | The benzaldehyde moiety may be sensitive to UV light, potentially leading to oxidation or other photochemical reactions[11][12]. | Store protected from light. |
| pH | The stability of the azide group can be compromised under certain pH conditions. A study on a different azide-containing compound showed some instability at pH 7.2 over extended periods[13]. Strong acidic conditions should be avoided. | Use in buffered solutions appropriate for the intended reaction. Evaluate stability for prolonged experiments in aqueous buffers. |
| Oxidizing Agents | The benzaldehyde group is susceptible to oxidation to benzoic acid[6]. | Avoid contact with strong oxidizing agents. |
| Air | Benzaldehyde can be oxidized by atmospheric oxygen[6]. | Store under an inert atmosphere (e.g., nitrogen or argon)[1]. |
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination of the solubility and stability of this compound.
Protocol for Determining Aqueous Solubility by HPLC
This protocol outlines a common method for determining the thermodynamic solubility of a compound in an aqueous buffer.
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound of known concentration (e.g., 10 mg/mL) in a suitable organic solvent such as DMSO or acetonitrile.
-
Perform serial dilutions of the stock solution with the mobile phase to be used for HPLC analysis to create a series of calibration standards (e.g., ranging from 1 µg/mL to 100 µg/mL).
-
Inject each standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting peak area versus concentration and determine the linear regression equation.
-
-
Sample Preparation for Solubility Measurement:
-
Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the slurry by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Analysis:
-
After equilibration, centrifuge the sample at high speed to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.
-
Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation of Solubility:
-
Using the peak area of the diluted sample and the linear regression equation from the calibration curve, calculate the concentration of this compound in the diluted sample.
-
Multiply this concentration by the dilution factor to determine the solubility of the compound in the aqueous buffer.
-
Workflow for determining aqueous solubility by HPLC.
Protocol for Assessing Stability by HPLC
This protocol can be used to evaluate the stability of this compound under various stress conditions (e.g., different pH values, temperatures).
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile).
-
For each stress condition to be tested (e.g., pH 4, pH 7.4, pH 9 buffer solutions), prepare replicate samples by diluting the stock solution to a known starting concentration (e.g., 100 µg/mL).
-
Prepare a control sample in a neutral, stable solvent.
-
-
Incubation:
-
Store the samples under the defined stress conditions (e.g., in a temperature-controlled incubator).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
-
Sample Analysis:
-
Immediately quench any reaction if necessary (e.g., by neutralizing the pH or cooling the sample).
-
Dilute the aliquots with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC. The HPLC method should be capable of separating the parent compound from potential degradation products.
-
-
Data Analysis:
-
Quantify the peak area of the parent this compound at each time point.
-
Plot the percentage of the remaining parent compound against time for each condition.
-
The degradation rate can be determined from the slope of this plot. The appearance of new peaks in the chromatogram can indicate the formation of degradation products.
-
Workflow for assessing stability by HPLC.
Characterization of Degradation Products by NMR and IR Spectroscopy
While HPLC is excellent for quantifying the rate of degradation, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for identifying the structure of degradation products.
-
NMR Spectroscopy:
-
Prepare a concentrated solution of this compound in a deuterated solvent appropriate for the desired stress condition (if possible).
-
Acquire a baseline ¹H and ¹³C NMR spectrum.
-
Subject the sample to the stress condition (e.g., heat or addition of an acid/base).
-
Acquire NMR spectra at various time points.
-
Analyze the spectra for the disappearance of signals corresponding to the parent compound and the appearance of new signals. The chemical shifts and coupling patterns of the new signals can be used to elucidate the structure of the degradation products. For example, the oxidation of the benzaldehyde group to a carboxylic acid would result in the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a carboxylic acid proton signal (>10 ppm, often broad).
-
-
IR Spectroscopy:
-
Acquire a baseline IR spectrum of the intact this compound. Key vibrational bands to monitor include the azide stretch (~2100 cm⁻¹) and the aldehyde C=O stretch (~1700 cm⁻¹).
-
After subjecting the compound to a stress condition and isolating the products, acquire an IR spectrum of the resulting material.
-
A decrease in the intensity of the azide or aldehyde peak would indicate degradation of these functional groups. The appearance of new peaks, such as a broad O-H stretch (~3000 cm⁻¹) and a shift in the C=O stretch, could indicate the formation of a carboxylic acid.
-
Signaling Pathways and Logical Relationships
The primary utility of this compound is in chemical biology and drug development, where it acts as a linker. The logical relationship of its application, for instance in PROTAC development, involves a series of sequential or orthogonal conjugation steps.
Logical workflow for PROTAC synthesis using this compound.
Conclusion
This compound is a valuable tool for researchers in drug development and chemical biology. While specific quantitative data on its solubility and stability are not widely available in the public domain, a strong understanding of its properties can be inferred from data on related compounds and the fundamental chemistry of its constituent functional groups. It exhibits good solubility in common organic solvents like DMSO, and the PEG4 spacer likely confers some degree of aqueous solubility. Stability is a key consideration, with the benzaldehyde and azide groups being the most reactive moieties. Proper storage and handling, including protection from heat, light, and air, are crucial for maintaining its integrity. The experimental protocols provided in this guide offer a framework for researchers to determine the precise solubility and stability of this compound in their specific experimental systems, ensuring its effective and reliable application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m-PEG4-benzaldehyde, 153364-63-7 | BroadPharm [broadpharm.com]
- 3. nanocs.net [nanocs.net]
- 4. creativepegworks.com [creativepegworks.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 7. chemcess.com [chemcess.com]
- 8. labinsights.nl [labinsights.nl]
- 9. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Benzaldehyde-PEG4-azide in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Benzaldehyde-PEG4-azide as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional linker, featuring a terminal benzaldehyde (B42025) group and an azide (B81097) moiety connected by a hydrophilic tetraethylene glycol (PEG4) spacer, offers a modular and efficient approach to PROTAC assembly.
PROTACs are innovative chemical entities that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins implicated in disease.[1] They typically consist of three components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker's length, flexibility, and chemical properties are critical for optimizing the formation of a productive ternary complex (target protein-PROTAC-E3 ligase), which leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[2]
This compound facilitates a two-step sequential conjugation strategy. The benzaldehyde group can be selectively reacted with an amine-containing ligand through reductive amination. The azide group serves as a versatile handle for the subsequent attachment of the second ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly referred to as "click chemistry".[3][] This modular approach allows for the rapid generation and optimization of PROTAC libraries.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C15H21N3O5 |
| Molecular Weight | 323.34 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in DMSO, DMF, CH2Cl2 |
| Storage Conditions | Store at -20°C for short-term, -80°C for long-term.[5] |
Experimental Protocols
The following protocols provide a general framework for the synthesis of a PROTAC using this compound. Optimization of reaction conditions may be necessary for specific ligands.
Protocol 1: Reductive Amination of an Amine-Containing Ligand with this compound
This protocol describes the conjugation of an E3 ligase ligand or a target protein ligand containing a primary or secondary amine to the benzaldehyde moiety of the linker.
Materials:
-
Amine-containing ligand (e.g., E3 ligase ligand)
-
This compound
-
Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (B8407120) (STAB)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Trifluoroacetic acid (TFA) or Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the amine-containing ligand (1.0 eq) in anhydrous DCM, add this compound (1.1 eq).
-
If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free amine.
-
Add a catalytic amount of acetic acid or TFA (0.1 eq) to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the azide-functionalized ligand-linker conjugate.
Expected Yield: 60-80% (dependent on the specific ligand)
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate the azide-functionalized ligand-linker from Protocol 1 with an alkyne-containing ligand (e.g., a target protein ligand).
Materials:
-
Azide-functionalized ligand-linker conjugate (from Protocol 1) (1.0 eq)
-
Alkyne-containing ligand (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.3 eq)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
tert-Butanol (B103910) and water (1:1 v/v) or Dimethylformamide (DMF)
-
Ethylenediaminetetraacetic acid (EDTA) solution (for workup)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
Procedure:
-
Dissolve the azide-functionalized ligand-linker conjugate and the alkyne-containing ligand in a 1:1 mixture of tert-butanol and water or DMF.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO4·5H2O. If using THPTA, pre-mix the CuSO4·5H2O and THPTA in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution (or the pre-formed copper-ligand complex).
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by adding a solution of EDTA to chelate the copper catalyst.
-
Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative RP-HPLC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Expected Yield: 50-90% (dependent on the specific ligands)
Quantitative Data Summary
The following table provides hypothetical, yet realistic, data for the synthesis of a PROTAC targeting Protein X, using a known CRBN ligand. This data is for illustrative purposes and actual results may vary.
| Step | Reactant 1 | Reactant 2 | Product | Solvent | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| Protocol 1: Reductive Amination | Amine-CRBN Ligand (100 mg) | This compound (110 mg) | Azide-PEG4-CRBN Ligand | DCM | 16 | 75 | >95 |
| Protocol 2: CuAAC | Azide-PEG4-CRBN Ligand (from Step 1) | Alkyne-Protein X Ligand (1.1 eq) | Protein X-targeting PROTAC | tBuOH/H2O | 8 | 65 | >98 |
Visualizing the Workflow and Logic
The following diagrams illustrate the key processes involved in PROTAC synthesis using this compound.
Caption: General workflow for PROTAC synthesis using this compound.
References
- 1. Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Note: Streamlined Antibody-Drug Conjugation Using a Heterobifunctional Benzaldehyde-PEG4-Azide Linker
For Research Use Only.
Abstract
This document provides a detailed methodology for the synthesis of antibody-drug conjugates (ADCs) utilizing a heterobifunctional Benzaldehyde-PEG4-azide linker. This strategy involves a two-stage sequential conjugation approach. Initially, a hydrazide-modified cytotoxic payload is conjugated to the benzaldehyde (B42025) moiety of the linker via a stable hydrazone bond. Subsequently, the azide-functionalized drug-linker intermediate is covalently attached to an alkyne-modified antibody through a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This protocol offers a robust and reproducible method for generating site-specific ADCs with a defined drug-to-antibody ratio (DAR), enhanced solubility, and stability, attributed to the polyethylene (B3416737) glycol (PEG) spacer.
Introduction
Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic small molecules. The linker connecting the antibody and the payload is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC. The this compound linker is a heterobifunctional molecule designed for the precise and efficient construction of ADCs.
The benzaldehyde group provides a reactive handle for the selective conjugation of hydrazide-modified payloads, forming a stable hydrazone linkage. The azide (B81097) functionality allows for bioorthogonal ligation to an alkyne-modified antibody via click chemistry. The inclusion of a PEG4 spacer enhances the hydrophilicity of the resulting ADC, which can improve its solubility, reduce aggregation, and prolong its circulation half-life.[1][2][3] This application note provides detailed protocols for the modification of the antibody and payload, the two-step conjugation process, and the subsequent purification and characterization of the final ADC.
Workflow Overview
The overall workflow for the antibody-drug conjugation with this compound is depicted below. It involves the parallel preparation of the alkyne-modified antibody and the azide-functionalized payload, followed by their conjugation and subsequent purification of the ADC.
References
Application Notes and Protocols for Benzaldehyde-PEG4-azide in Copper-Catalyzed Click Chemistry (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Benzaldehyde-PEG4-azide in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This versatile reagent is a cornerstone in bioconjugation, drug delivery, and the development of complex molecular architectures, including Proteolysis Targeting Chimeras (PROTACs).[1]
Introduction to CuAAC Click Chemistry
"Click Chemistry" encompasses a class of reactions that are high-yielding, broad in scope, and generate only inoffensive byproducts.[2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, forming a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne. This reaction is lauded for its efficiency, selectivity, and biocompatibility, proceeding readily in aqueous environments and tolerating a wide array of functional groups.[3][] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[5] To enhance stability and prevent oxidation of the Cu(I) catalyst, a chelating ligand is often employed.[5]
This compound in CuAAC
This compound is a bifunctional linker that incorporates a terminal azide for participation in CuAAC reactions and a benzaldehyde (B42025) group for further chemical modification, such as reductive amination. The tetraethylene glycol (PEG4) spacer enhances solubility and provides flexibility to the conjugated molecule. This reagent is particularly valuable in the synthesis of PROTACs, where it can link a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[1]
Key Reaction Parameters and Optimization
The success of a CuAAC reaction hinges on the careful optimization of several parameters. The following table summarizes typical reaction conditions and provides a starting point for optimization.
| Parameter | Recommended Concentration/Ratio | Notes |
| Alkyne-containing Molecule | 1.0 equivalent | The limiting reagent in the reaction. |
| This compound | 1.2 - 2.0 equivalents | An excess of the azide can help drive the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 0.05 - 0.25 mM (final concentration) | The source of the catalytic Cu(I). Higher concentrations can increase reaction rates but may also lead to cellular toxicity in biological applications. |
| Copper(I)-stabilizing Ligand | 5 equivalents (relative to CuSO₄) | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand suitable for bioconjugation. Tris(benzyltriazolylmethyl)amine (TBTA) is also commonly used but requires a co-solvent like DMSO.[5] |
| Sodium Ascorbate | 5 mM (final concentration) | A reducing agent used to generate Cu(I) from Cu(II). A fresh solution should be prepared for optimal performance. |
| Solvent | Aqueous buffer (e.g., PBS, pH 7.4) | Co-solvents such as DMSO or DMF can be used to solubilize hydrophobic reactants. |
| Temperature | Room Temperature (20-25°C) | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 30 - 60 minutes | Reaction progress can be monitored by techniques such as LC-MS or TLC. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound
This protocol provides a general method for the conjugation of an alkyne-containing molecule to this compound.
Materials:
-
Alkyne-containing molecule
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (if required for solubility)
Procedure:
-
Prepare Reactant Solution: In a microcentrifuge tube, dissolve the alkyne-containing molecule (1.0 eq.) and this compound (1.5 eq.) in PBS. If necessary, use a minimal amount of DMSO to aid solubility.
-
Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the required volume of CuSO₄ stock solution to the THPTA stock solution to achieve a 1:5 molar ratio of Cu:THPTA. Vortex briefly to mix.
-
Add Catalyst: Add the catalyst premix to the reactant solution.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5 mM.
-
Incubate: Gently mix the reaction and allow it to proceed at room temperature for 30-60 minutes. Protect the reaction from light.
-
Quench and Purify: The reaction can be quenched by the addition of EDTA. The final product can be purified by an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.
Protocol 2: Small-Scale Optimization of CuAAC Reaction
To determine the optimal conditions for a specific set of reactants, a small-scale optimization is recommended.
Procedure:
-
Set up a series of parallel reactions in microcentrifuge tubes.
-
Vary one parameter at a time (e.g., CuSO₄ concentration, ligand:copper ratio, or reaction time) while keeping all other conditions constant.
-
Monitor the reaction progress at different time points using an appropriate analytical technique (e.g., LC-MS, TLC, or fluorescence if one of the reactants is fluorescent).
-
Analyze the results to identify the conditions that provide the highest yield and purity of the desired product.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Simplified mechanism of the CuAAC reaction.
References
Application Notes and Protocols for Labeling Primary Amines on Proteins with Benzaldehyde-PEG4-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and covalent modification of proteins is a critical technique in modern biological research and drug development. It allows for the attachment of various molecular probes, such as fluorophores, biotin (B1667282), or drug molecules, to specific sites on a protein. This enables detailed studies of protein function, localization, and interactions. One effective method for targeting primary amines (the ε-amine of lysine (B10760008) residues and the N-terminal α-amine) is through reductive amination using an aldehyde-bearing reagent.
This document provides detailed application notes and protocols for labeling proteins with Benzaldehyde-PEG4-azide. This reagent introduces a bioorthogonal azide (B81097) handle onto the protein surface. The reaction proceeds via a two-step reductive amination process: the formation of a Schiff base between the benzaldehyde (B42025) and a primary amine on the protein, followed by the reduction of this intermediate to a stable secondary amine linkage. The incorporated azide group can then be used in subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), for the attachment of a wide array of functional molecules.
Principle of the Method
The labeling strategy involves the reaction of the aldehyde group of this compound with primary amines on the protein in the presence of a mild reducing agent.
-
Schiff Base Formation: The reaction is initiated by the nucleophilic attack of a primary amine on the protein with the aldehyde of this compound. This forms a reversible imine intermediate, also known as a Schiff base. This step is favored under slightly acidic to neutral pH conditions.
-
Reductive Amination: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is then used to reduce the imine to a stable secondary amine bond. Sodium cyanoborohydride is a preferred reagent as it selectively reduces imines in the presence of aldehydes, minimizing the unwanted reduction of the starting benzaldehyde reagent. The resulting covalent bond is highly stable.
The azide moiety of the this compound reagent remains inert throughout this process and is available for subsequent bioorthogonal conjugation.
Data Presentation
The efficiency of protein labeling with this compound is influenced by several factors, including the concentrations of the protein and reagents, the reaction buffer composition, pH, and the incubation time and temperature. The following table summarizes typical quantitative parameters for labeling a generic IgG antibody.
| Parameter | Value | Notes |
| Protein | Human IgG (~150 kDa) | |
| Protein Concentration | 1-5 mg/mL | In a suitable amine-free buffer. |
| Reagent | This compound | Dissolved in a minimal amount of a water-miscible organic solvent like DMSO. |
| Molar Excess of Reagent | 20-50 fold | Moles of this compound per mole of protein. |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | A 5M stock solution in 1M NaOH is prepared fresh. |
| Final Concentration of Reducing Agent | 50 mM | |
| Reaction Buffer | Phosphate Buffered Saline (PBS) | pH 6.0-7.5. |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | |
| Reaction Time | 4-24 hours | |
| Average Degree of Labeling (DOL) | 2 - 6 azides per antibody | Determined by mass spectrometry or UV-Vis spectroscopy if the azide is subsequently labeled with a chromophore.[1][2] |
| Labeling Efficiency | > 90% | Percentage of antibody molecules labeled with at least one azide. |
| Post-Labeling Protein Recovery | > 90% | After removal of excess reagents. |
Experimental Protocols
Materials and Reagents
-
Protein of interest
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Sodium Cyanoborohydride (NaBH₃CN)
-
1M Sodium Hydroxide (NaOH)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction tubes
Detailed Protocol for Protein Labeling
-
Protein Preparation:
-
Dissolve the protein in PBS, pH 7.2, at a concentration of 1-5 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the benzaldehyde reagent. If necessary, exchange the buffer using a desalting column.
-
-
Reagent Preparation:
-
Labeling Reaction:
-
In a reaction tube, combine the protein solution and the this compound stock solution to achieve the desired molar excess (e.g., 20-fold). The final concentration of DMSO should be less than 10% of the total reaction volume.
-
Add the 5M sodium cyanoborohydride stock solution to the reaction mixture to a final concentration of 50 mM.[4]
-
Incubate the reaction for 4-24 hours at room temperature or overnight at 4°C with gentle mixing. The optimal time may need to be determined empirically for each specific protein.
-
-
Purification of Azide-Labeled Protein:
-
Remove excess this compound and sodium cyanoborohydride using a desalting column appropriate for the molecular weight of the protein. Follow the manufacturer's instructions for the desalting column.[3]
-
Typically, this involves centrifuging the column to remove the storage buffer, loading the reaction mixture, and then centrifuging again to collect the purified, azide-labeled protein.
-
-
Characterization and Storage:
-
Determine the concentration of the purified azide-labeled protein using a standard protein assay (e.g., BCA assay or by measuring absorbance at 280 nm).
-
If desired, determine the degree of labeling (DOL) using mass spectrometry.[1]
-
The azide-labeled protein is now ready for subsequent conjugation reactions (e.g., click chemistry).
-
Store the labeled protein at 4°C for short-term use or at -80°C for long-term storage.
-
Visualizations
Caption: Reaction mechanism for labeling proteins with this compound.
Caption: Experimental workflow for protein labeling.
Applications
Proteins labeled with this compound can be utilized in a wide range of applications in research and drug development:
-
Proteomics: The azide handle allows for the attachment of biotin tags via click chemistry, enabling the enrichment and identification of specific proteins from complex mixtures.[5][6]
-
Fluorescence Imaging: Azide-labeled proteins can be conjugated to fluorescent dyes for visualization and tracking within cells or tissues.[7]
-
Drug Development: This labeling strategy is employed in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where the azide serves as a versatile point of attachment for therapeutic payloads or other molecular entities.[8]
-
Immobilization: Proteins can be immobilized onto alkyne-functionalized surfaces or beads for use in affinity chromatography or protein interaction studies.
Conclusion
The use of this compound for labeling primary amines on proteins via reductive amination offers a robust and versatile method for introducing a bioorthogonal azide handle. This two-step process, involving the formation of a Schiff base followed by reduction, results in a stable covalent linkage. The subsequent utility of the azide group in click chemistry reactions opens up a vast array of possibilities for protein modification and analysis, making it a valuable tool for researchers, scientists, and drug development professionals.
References
- 1. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 2. Degree of labeling (DOL) step by step [abberior.rocks]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Click Chemistry – Med Chem 101 [medchem101.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Benzaldehyde-PEG4-azide Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the reaction of Benzaldehyde-PEG4-azide with aminooxy and hydrazide functional groups. This versatile bioorthogonal ligation chemistry is instrumental in the fields of bioconjugation, drug delivery, and proteomics.
Introduction
This compound is a heterobifunctional linker that enables the covalent conjugation of molecules of interest. It features three key components:
-
Benzaldehyde (B42025) group: An aromatic aldehyde that reacts specifically with aminooxy and hydrazide groups to form stable oxime and hydrazone linkages, respectively.[1]
-
PEG4 spacer: A tetraethylene glycol linker that enhances the solubility and reduces aggregation of the conjugate in aqueous environments.[1]
-
Azide (B81097) group: A functional group that can participate in "click chemistry" reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for subsequent orthogonal labeling or conjugation.[2][3]
The reactions of benzaldehyde with aminooxy and hydrazide groups, known as oxime and hydrazone ligation, are highly chemoselective and can be performed under mild, biocompatible conditions.[4][5][6] This makes them ideal for modifying sensitive biomolecules such as proteins, peptides, and nucleic acids.[4][7]
Reaction Mechanisms: Oxime and Hydrazone Ligation
The fundamental reaction involves the nucleophilic attack of the nitrogen atom of the aminooxy or hydrazide group on the electrophilic carbonyl carbon of the benzaldehyde. This is followed by dehydration to form a stable carbon-nitrogen double bond.
Oxime Ligation (Reaction with Aminooxy Groups)
The reaction between a benzaldehyde and an aminooxy group results in the formation of a highly stable oxime bond.[8] This reaction is efficient in aqueous media and can be significantly accelerated by catalysts such as aniline (B41778) and its derivatives.[5][9][10] Oxime linkages are generally more stable than hydrazone linkages, particularly at lower pH.[4][11]
// Reactants Benzaldehyde [label="{this compound | C₆H₄(CHO)-O(CH₂CH₂O)₄-N₃}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aminooxy [label="{Aminooxy-functionalized Molecule | R-O-NH₂}", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Intermediate Intermediate [label="{Hemialkoxamine Intermediate}", fillcolor="#FBBC05", fontcolor="#202124"];
// Product Product [label="{Oxime Conjugate | R-O-N=CH-C₆H₄-O(CH₂CH₂O)₄-N₃}", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Water Water [label="H₂O", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Benzaldehyde -> Intermediate [label="+ R-O-NH₂", fontcolor="#202124"]; Aminooxy -> Intermediate [style=invis]; Intermediate -> Product [label="- H₂O", fontcolor="#202124"]; Intermediate -> Water [style=invis]; }
Caption: Oxime ligation reaction scheme.
Hydrazone Ligation (Reaction with Hydrazide Groups)
Similarly, the reaction of a benzaldehyde with a hydrazide group forms a hydrazone bond.[8] This reaction is also widely used in bioconjugation and can be catalyzed by aniline.[12] Hydrazone bonds can exhibit pH-dependent stability and may be reversible under acidic conditions, a feature that can be exploited for controlled drug release applications.[4][8]
// Reactants Benzaldehyde [label="{this compound | C₆H₄(CHO)-O(CH₂CH₂O)₄-N₃}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrazide [label="{Hydrazide-functionalized Molecule | R-C(O)NHNH₂}", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Intermediate Intermediate [label="{Hydrazinocarbinol Intermediate}", fillcolor="#FBBC05", fontcolor="#202124"];
// Product Product [label="{Hydrazone Conjugate | R-C(O)NHN=CH-C₆H₄-O(CH₂CH₂O)₄-N₃}", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Water Water [label="H₂O", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Benzaldehyde -> Intermediate [label="+ R-C(O)NHNH₂", fontcolor="#202124"]; Hydrazide -> Intermediate [style=invis]; Intermediate -> Product [label="- H₂O", fontcolor="#202124"]; Intermediate -> Water [style=invis]; }
Caption: Hydrazone ligation reaction scheme.
Quantitative Data Summary
The following table summarizes key kinetic data for aniline-catalyzed oxime and hydrazone ligations with benzaldehyde derivatives. These values highlight the efficiency of these reactions under biocompatible conditions.
| Reaction Type | Reactants | pH | Catalyst (Aniline) | Second-Order Rate Constant (k₁) (M⁻¹s⁻¹) | Equilibrium Constant (Keq) (M⁻¹) | Reference |
| Hydrazone Ligation | 6-hydrazinopyridyl-peptide and benzaldehyde | 7.0 | 100 mM | 170 ± 10 | (2.3 ± 0.1) x 10⁶ | [11] |
| Oxime Ligation | Aminooxyacetyl-peptide and benzaldehyde | 7.0 | 100 mM | 8.2 ± 1.0 | > 2.3 x 10⁸ | [11] |
Experimental Protocols
The following are generalized protocols for performing oxime and hydrazone ligations with this compound. Optimal conditions may vary depending on the specific reactants and should be determined empirically.
General Workflow
// Steps A [label="Prepare Reactant Solutions\n- this compound\n- Aminooxy/Hydrazide Molecule\n- Buffer\n- (Optional) Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Initiate Reaction\n- Mix reactants in buffer\n- Incubate at specified temperature", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Monitor Reaction Progress\n- HPLC, LC-MS, or UV-Vis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Purify Conjugate\n- Size-exclusion chromatography\n- Dialysis\n- HPLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Characterize Product\n- Mass spectrometry\n- SDS-PAGE (for proteins)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B [fontcolor="#202124"]; B -> C [fontcolor="#202124"]; C -> D [fontcolor="#202124"]; D -> E [fontcolor="#202124"]; }
Caption: General experimental workflow.
Protocol for Oxime Ligation
This protocol is adapted from established methods for labeling peptides.[11]
Materials:
-
This compound
-
Aminooxy-functionalized molecule (e.g., peptide, protein, small molecule)
-
Reaction Buffer: 0.3 M Sodium Phosphate, pH 7.0
-
(Optional) Catalyst Stock: 1 M Aniline in a compatible organic solvent (e.g., DMSO)
-
Quenching solution (optional, e.g., an excess of a small molecule aminooxy compound)
-
Analytical instruments (e.g., RP-HPLC, LC-MS)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
Dissolve the aminooxy-functionalized molecule in the Reaction Buffer to the desired concentration (e.g., 2 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the aminooxy-functionalized molecule solution and the this compound stock solution to achieve the desired final concentrations (e.g., 10-100 µM of each reactant). A slight excess of one reactant may be used to drive the reaction to completion.
-
If using a catalyst, add the aniline stock solution to a final concentration of 10-100 mM.
-
Adjust the final volume with the Reaction Buffer.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 24 hours, depending on the reactant concentrations and the presence of a catalyst.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by RP-HPLC or LC-MS.
-
Once the reaction is complete, the conjugate can be purified by standard methods such as size-exclusion chromatography, dialysis (for macromolecules), or preparative HPLC.
-
Protocol for Hydrazone Ligation
This protocol is based on procedures for conjugating hydrazide-modified molecules.[11][12]
Materials:
-
This compound
-
Hydrazide-functionalized molecule
-
Reaction Buffer: 0.1 M Ammonium Acetate, pH 4.5 or 0.3 M Sodium Phosphate, pH 7.0
-
(Optional) Catalyst Stock: 1 M Aniline in a compatible organic solvent
-
Analytical instruments (e.g., RP-HPLC with UV-Vis detection, ESI-MS)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound as described for the oxime ligation protocol.
-
Dissolve the hydrazide-functionalized molecule in the chosen Reaction Buffer. Note that hydrazide stability can be limited in solution, so fresh preparation is recommended.[11]
-
-
Reaction Setup:
-
Combine the reactants and optional catalyst in the Reaction Buffer to the desired final concentrations (e.g., 10-100 µM).
-
-
Incubation:
-
Incubate the reaction at room temperature. Due to the generally faster kinetics of hydrazone formation, especially with a catalyst, reaction times may be shorter than for oxime ligation.
-
-
Monitoring and Purification:
Applications in Drug Development and Research
The unique properties of this compound and its reactivity with aminooxy and hydrazide groups have led to its use in a variety of applications:
-
Antibody-Drug Conjugates (ADCs): The formation of stable oxime or pH-sensitive hydrazone linkages is a key strategy for attaching cytotoxic drugs to antibodies.[8]
-
PROTACs (Proteolysis Targeting Chimeras): this compound can be used as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.[13]
-
PEGylation: The attachment of the PEG spacer can improve the pharmacokinetic properties of therapeutic proteins and peptides by increasing their hydrodynamic radius and shielding them from proteolytic degradation.[14][15][16]
-
Biomolecule Labeling: The chemoselective nature of these ligations allows for the specific labeling of biomolecules with fluorescent dyes, biotin, or other reporter molecules for imaging and diagnostic applications.[1][14]
-
Surface Modification and Hydrogel Formation: These reactions are employed to functionalize surfaces and to crosslink polymers for the creation of hydrogels for tissue engineering and controlled release systems.[4][14]
Conclusion
The reaction of this compound with aminooxy and hydrazide groups provides a robust and versatile platform for bioconjugation. The high chemoselectivity, mild reaction conditions, and the stability of the resulting oxime and hydrazone linkages make this an invaluable tool for researchers and professionals in drug development and various other scientific disciplines. The orthogonal azide handle further extends its utility, allowing for subsequent modifications through click chemistry.
References
- 1. M-PEG-benzaldehyde | AxisPharm [axispharm.com]
- 2. Aminooxy-PEG4-azide, 2100306-61-2 | BroadPharm [broadpharm.com]
- 3. Aminooxy-PEG-Azide | Azido-PEG-Aminooxy | AxisPharm [axispharm.com]
- 4. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]
- 7. Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound | TargetMol [targetmol.com]
- 14. creativepegworks.com [creativepegworks.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. creativepegworks.com [creativepegworks.com]
Application Notes and Protocols for Bioconjugation using Benzaldehyde-PEG4-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation techniques are essential for the development of advanced therapeutics, diagnostics, and research tools. Benzaldehyde-PEG4-azide is a heterobifunctional linker that enables a versatile two-step bioconjugation strategy. This linker features a benzaldehyde (B42025) group for initial covalent attachment to a biomolecule and a terminal azide (B81097) group for subsequent modification via "click chemistry".
The aldehyde group can react with primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein, to form an initial Schiff base. This intermediate is then stabilized by a reducing agent to form a stable secondary amine bond in a process known as reductive amination.[1][2][3] This method allows for the controlled attachment of the linker to the biomolecule.
The azide moiety serves as a bioorthogonal handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). These "click" reactions allow for the covalent attachment of a second molecule of interest, such as a fluorophore, a cytotoxic drug, or a targeting ligand, that has been functionalized with an alkyne or a strained alkyne (e.g., DBCO), respectively. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance during the conjugation process.
These application notes provide detailed protocols for a two-stage bioconjugation workflow:
-
Stage 1: Reductive Amination. Covalent attachment of this compound to an amine-containing biomolecule (e.g., a protein).
-
Stage 2: Click Chemistry. Conjugation of the resulting azide-functionalized biomolecule to an alkyne-containing molecule of interest.
Data Presentation
Table 1: Summary of Quantitative Data for Reductive Amination
| Parameter | Typical Value/Range | Analytical Method |
| Reaction Time | 2 - 24 hours | LC-MS, SDS-PAGE |
| Reaction pH | 6.0 - 7.5 | - |
| Molar Excess of Linker | 10 - 50 fold | - |
| Reducing Agent Concentration | 20 - 50 mM | - |
| Conjugation Efficiency | 40 - 80% | UV-Vis Spectroscopy, Mass Spectrometry |
| Degree of Labeling (DOL) | 1 - 5 | Mass Spectrometry, UV-Vis Spectroscopy |
Table 2: Summary of Quantitative Data for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Typical Value/Range | Analytical Method |
| Reaction Time | 1 - 4 hours | LC-MS, SDS-PAGE, Fluorescence Spectroscopy |
| Reaction Temperature | Room Temperature (20-25°C) | - |
| Copper (II) Sulfate Conc. | 0.5 - 1 mM | - |
| Ligand (e.g., THPTA) Conc. | 2.5 - 5 mM | - |
| Reducing Agent (Na-Ascorbate) Conc. | 5 - 10 mM | - |
| Conjugation Yield | > 90% | HPLC, Mass Spectrometry |
Experimental Protocols
Protocol 1: Reductive Amination of a Protein with this compound
This protocol describes the covalent attachment of the this compound linker to a protein via its primary amine groups.
Materials:
-
Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Phosphate buffer, pH 7.2
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., PD-10)
-
Centrifugal filter devices (with appropriate molecular weight cutoff)
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 1 M stock solution of Sodium Cyanoborohydride (NaBH₃CN) in water. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Equilibrate the protein solution to the Reaction Buffer using a desalting column or dialysis. Adjust the protein concentration to 1-5 mg/mL.
-
-
Reductive Amination Reaction:
-
To the protein solution, add the this compound stock solution to achieve a 20-fold molar excess.
-
Gently mix the solution and incubate for 30 minutes at room temperature to allow for Schiff base formation.
-
Add the Sodium Cyanoborohydride stock solution to the reaction mixture to a final concentration of 20 mM.[1]
-
Incubate the reaction for 2 hours at room temperature with gentle stirring.[1]
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired buffer (e.g., PBS, pH 7.4).
-
Concentrate the purified azide-functionalized protein using a centrifugal filter device.
-
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Confirm the successful conjugation and determine the Degree of Labeling (DOL) by Mass Spectrometry (e.g., MALDI-TOF or ESI-MS). An increase in mass corresponding to the this compound moiety should be observed.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction between the azide-functionalized protein and an alkyne-containing molecule (e.g., a fluorescent dye).
Materials:
-
Azide-functionalized protein (from Protocol 1) in PBS, pH 7.4
-
Alkyne-containing molecule of interest
-
Anhydrous DMSO
-
Copper (II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Desalting columns or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a 300 mM stock solution of Sodium Ascorbate in water. This solution should be prepared fresh.
-
-
CuAAC "Click" Reaction:
-
In a microcentrifuge tube, add the azide-functionalized protein.
-
Add the alkyne-containing molecule stock solution to achieve a 5- to 10-fold molar excess over the protein.
-
In a separate tube, premix the CuSO₄ and THPTA stock solutions.
-
Add the CuSO₄/THPTA mixture to the protein solution.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the final bioconjugate using a desalting column or dialysis to remove the copper catalyst, excess reagents, and byproducts.
-
-
Characterization:
-
Confirm the final conjugate by SDS-PAGE, which should show a shift in molecular weight.
-
Characterize the final product by Mass Spectrometry to confirm the covalent attachment of the alkyne-containing molecule.
-
If a fluorescent dye was used, confirm labeling by fluorescence spectroscopy.
-
Visualizations
Caption: Experimental workflow for two-stage bioconjugation.
Caption: Reductive amination signaling pathway.
References
Application Notes and Protocols for Benzaldehyde-PEG4-azide in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Benzaldehyde-PEG4-azide as a heterobifunctional linker in the development of targeted drug delivery systems. This versatile reagent incorporates a benzaldehyde (B42025) group for the formation of acid-labile Schiff bases or stable oxime bonds, and an azide (B81097) group for bioorthogonal "click chemistry" conjugation. The tetraethylene glycol (PEG4) spacer enhances hydrophilicity, reduces immunogenicity, and improves the pharmacokinetic profile of the final conjugate.
Principle of Action
This compound serves as a molecular bridge to connect various components of a targeted drug delivery system. Its dual functionality allows for a modular and efficient approach to nanoparticle surface modification and drug conjugation.
-
Benzaldehyde Group: This functionality can react with amine-containing molecules (e.g., on the surface of a nanoparticle or a carrier protein) to form a pH-sensitive Schiff base. This linkage is relatively stable at physiological pH (7.4) but can be hydrolyzed in the acidic environment of endosomes or lysosomes (pH 5.0-6.5), triggering the release of the conjugated payload. Alternatively, it can react with hydroxylamine-containing molecules to form a highly stable oxime linkage.
-
Azide Group: This group is a key component for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly specific, efficient, and can be performed in aqueous media, making them ideal for bioconjugation. The azide group allows for the attachment of targeting ligands (e.g., peptides, antibodies, or small molecules) or imaging agents that have been functionalized with an alkyne group.
The combination of these functionalities on a flexible PEG spacer allows for the construction of sophisticated drug delivery vehicles with precise control over drug release and targeting.
Applications in Targeted Drug Delivery
This compound is a valuable tool for a variety of targeted drug delivery strategies:
-
pH-Responsive Drug Delivery: By conjugating a drug to a carrier via a Schiff base linkage with the benzaldehyde group, a delivery system can be designed to release the drug preferentially in the acidic tumor microenvironment or within cellular compartments like endosomes and lysosomes.
-
Targeted Nanoparticle Functionalization: Nanoparticles can be first functionalized with this compound. Subsequently, a targeting ligand with an alkyne group can be "clicked" onto the azide, and a drug with an amine group can be attached to the benzaldehyde. This creates a multifunctional nanoparticle capable of targeted delivery and controlled release.
-
PROTAC Development: This linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins.[1][2][3]
-
Dual-Payload Delivery: The two reactive ends can be used to conjugate two different therapeutic agents to a single carrier molecule.
Quantitative Data Summary
The following table summarizes key quantitative parameters for nanoparticles functionalized with benzaldehyde-PEG linkers. The data is based on a study of pH-responsive benzaldehyde-functionalized PEG-based polymeric nanoparticles.[4][5] It is important to note that these values are representative and will vary depending on the specific nanoparticle core, the drug, and the targeting ligand used.
| Parameter | Value | Method of Measurement | Reference |
| Nanoparticle Size | |||
| Hydrodynamic Diameter | 180 – 230 nm | Dynamic Light Scattering (DLS) | [4][5] |
| Drug Loading and Encapsulation | |||
| Drug Loading Content (%) | To be determined experimentally | UV-Vis Spectroscopy, HPLC | - |
| Encapsulation Efficiency (%) | To be determined experimentally | UV-Vis Spectroscopy, HPLC | - |
| Surface Charge | |||
| Zeta Potential (mV) | To be determined experimentally | Laser Doppler Velocimetry | - |
| In Vitro Efficacy | |||
| IC50 | To be determined experimentally | Cell Viability Assay (e.g., MTT) | - |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the preparation of a targeted drug delivery system. These protocols may require optimization for specific applications.
Protocol 1: Surface Functionalization of Amine-Modified Nanoparticles with this compound
This protocol describes the attachment of the linker to a nanoparticle surface that has been pre-functionalized with amine groups.
Materials:
-
Amine-functionalized nanoparticles (e.g., polymeric nanoparticles, liposomes)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Centrifugal filter units or dialysis membrane for purification
Procedure:
-
Activation of this compound (if it has a terminal carboxylic acid):
-
Dissolve this compound in anhydrous DMF.
-
Add 1.2 equivalents of NHS and 1.2 equivalents of DCC.
-
Stir the reaction mixture at room temperature for 4 hours to form the NHS ester.
-
-
Conjugation to Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in the reaction buffer.
-
Add the activated this compound solution to the nanoparticle dispersion in a 10-fold molar excess.
-
Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring.
-
-
Purification:
-
Purify the functionalized nanoparticles by repeated centrifugation and resuspension in fresh buffer using centrifugal filter units or by dialysis to remove unreacted linker and coupling agents.
-
-
Characterization:
-
Confirm successful functionalization by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to detect the presence of the azide and benzaldehyde groups, and Dynamic Light Scattering (DLS) to measure the change in hydrodynamic diameter and zeta potential.
-
Protocol 2: Conjugation of a Targeting Ligand via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the attachment of a targeting ligand containing a strained alkyne (e.g., DBCO or BCN) to the azide-functionalized nanoparticles.
Materials:
-
Azide-functionalized nanoparticles (from Protocol 1)
-
Alkyne-functionalized targeting ligand (e.g., DBCO-peptide)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification supplies (as in Protocol 1)
Procedure:
-
Reaction Setup:
-
Disperse the azide-functionalized nanoparticles in the reaction buffer.
-
Add the alkyne-functionalized targeting ligand to the nanoparticle dispersion. A 5 to 10-fold molar excess of the ligand is recommended.
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or 37°C with gentle mixing. The reaction progress can be monitored by HPLC or LC-MS if applicable.
-
-
Purification:
-
Remove the excess unreacted targeting ligand using centrifugal filtration or dialysis.
-
-
Characterization:
-
Confirm the conjugation of the targeting ligand by methods such as UV-Vis spectroscopy (if the ligand has a chromophore), gel electrophoresis (SDS-PAGE) if the ligand is a large peptide or antibody, or by functional assays (e.g., cell binding assays).
-
Protocol 3: Loading of an Amine-Containing Drug via Schiff Base Formation
This protocol describes the pH-sensitive conjugation of a drug containing a primary amine to the benzaldehyde-functionalized nanoparticles.
Materials:
-
Benzaldehyde-functionalized nanoparticles (from Protocol 1 or 2)
-
Amine-containing drug
-
Reaction buffer (e.g., acetate (B1210297) buffer, pH 5.0-6.0)
-
Purification supplies
Procedure:
-
Reaction Setup:
-
Disperse the benzaldehyde-functionalized nanoparticles in the reaction buffer.
-
Dissolve the amine-containing drug in a compatible solvent and add it to the nanoparticle dispersion. The molar ratio of drug to benzaldehyde groups should be optimized.
-
-
Incubation:
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
-
Purification:
-
Purify the drug-loaded nanoparticles from the unreacted drug by dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the drug loading content and encapsulation efficiency using a suitable analytical method such as UV-Vis spectroscopy or HPLC.
-
Characterize the in vitro drug release profile at different pH values (e.g., pH 7.4 and pH 5.5) to confirm the pH-sensitivity of the Schiff base linkage.
-
Visualizations
Chemical Reactions and Experimental Workflows
References
Application Notes and Protocols for Nanoparticle Functionalization Using Benzaldehyde-PEG4-azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface functionalization of nanoparticles using Benzaldehyde-PEG4-azide. This heterobifunctional linker is a valuable tool in nanomedicine and drug delivery, offering a versatile platform for the attachment of various biomolecules through "click chemistry." The polyethylene (B3416737) glycol (PEG) spacer enhances biocompatibility and stability, while the terminal azide (B81097) group allows for highly specific and efficient conjugation to alkyne-modified molecules. The benzaldehyde (B42025) group can be utilized for reactions like oxime bond formation.
Core Applications
The unique properties of this compound-modified nanoparticles make them suitable for a variety of biomedical applications, including:
-
Targeted Drug Delivery: The azide group serves as a versatile handle for the post-functionalization of nanoparticles with targeting ligands (e.g., antibodies, peptides, small molecules) that have been pre-modified with an alkyne group. This allows for the specific delivery of therapeutic agents to diseased cells or tissues.
-
Bioimaging: Imaging agents, such as fluorescent dyes containing an alkyne moiety, can be "clicked" onto the nanoparticle surface, enabling the tracking and visualization of the nanoparticles in vitro and in vivo.
-
Diagnostics: The specific binding capabilities of functionalized nanoparticles can be harnessed for the development of sensitive and specific diagnostic assays.
-
Theranostics: Combining therapeutic and diagnostic capabilities in a single nanoparticle platform is achievable by conjugating both therapeutic agents and imaging probes to the nanoparticle surface using click chemistry.
Quantitative Data Summary
Successful surface modification can be monitored by observing changes in the physicochemical properties of the nanoparticles at each stage of the process. The following tables summarize expected quantitative data for model nanoparticles undergoing functionalization.
Table 1: Physicochemical Properties of Functionalized Magnetic Nanoparticles (MNPs)
| Nanoparticle Stage | Average Diameter (nm) | Saturation Magnetization (emu/g) | Specific Absorption Rate (SAR) (W/g) |
| @Fe₃O₄-PEG400 | 90 - 250[1] | 47.8[2] | 33.72 ± 0.85[2] |
| @Fe₃O₄-PEG400-N₃ | 90 - 250[1] | Not Reported | Not Reported |
| @Fe₃O₄-PEG6000 | 90 - 250[1] | 59.9[1][2] | 51.87 ± 2.23[1] |
Table 2: Characterization of Azide-Functionalized PEG
| Parameter | Value | Reference |
| FT-IR Azide Peak | 2102 cm⁻¹ | [2] |
| ¹³C-NMR Carbonyl Peak | 171.4 ppm | [2] |
Experimental Protocols
Protocol 1: One-Step Solvothermal Synthesis and Functionalization of Magnetic Nanoparticles with Azide-PEG
This protocol describes a method for the simultaneous synthesis and surface functionalization of iron oxide nanoparticles with an azide-terminated PEG linker.[1][2]
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Ethylene (B1197577) glycol
-
Sodium acetate (B1210297) (NaOAc)
-
PEG400-N₃ (synthesized separately, see below)
-
Deionized (DI) water
Synthesis of PEG400-N₃: [2]
-
Step 1: Synthesis of PEG400-Br:
-
Dissolve PEG400 in dichloromethane (B109758) (DCM) at -5 °C.
-
Slowly add 3-bromopropanoyl chloride in DCM to the solution.
-
Stir for 30 minutes at -5 °C, then allow the reaction to warm to room temperature.
-
Remove the solvent under vacuum to obtain PEG400-Br.
-
-
Step 2: Synthesis of PEG400-N₃:
-
React PEG400-Br with sodium azide in anhydrous dimethylformamide (DMF) or water.
-
The reaction yields PEG400-N₃.
-
Nanoparticle Synthesis and Functionalization Procedure:
-
Dissolve FeCl₃·6H₂O (1.35 g, 5 mmol) in ethylene glycol (40 mL) to form a clear solution.
-
Add NaOAc (3.6 g, 44 mmol) and PEG400-N₃ (1.0 g).
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Transfer the mixture into a sealed, Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to 200 °C for 24 hours.
-
Allow the autoclave to cool to room temperature.
-
Collect the black magnetic nanoparticles using a strong magnet.
-
Wash the nanoparticles multiple times with DI water and ethanol to remove any unreacted precursors.
-
Dry the functionalized nanoparticles under vacuum.
Characterization:
-
Confirm the presence of the azide group on the nanoparticle surface using Fourier-Transform Infrared Spectroscopy (FT-IR), looking for the characteristic azide peak around 2100 cm⁻¹.[3]
-
Analyze the size and morphology of the nanoparticles using Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM).[1]
-
Determine the magnetic properties using a Vibrating Sample Magnetometer (VSM).[1]
Protocol 2: Post-Functionalization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the azide-functionalized nanoparticles and an alkyne-containing molecule (e.g., a targeting ligand or a fluorescent dye).[3][4]
Materials:
-
Azide-functionalized nanoparticles (from Protocol 1)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
Procedure:
-
Disperse the azide-functionalized nanoparticles in the reaction buffer.
-
Add the alkyne-containing molecule. The molar ratio of alkyne to azide will depend on the desired degree of functionalization.
-
In a separate tube, prepare a fresh solution of sodium ascorbate in water.
-
In another tube, prepare a solution of CuSO₄ in water.
-
Add the sodium ascorbate solution to the nanoparticle/alkyne mixture, followed by the CuSO₄ solution. A typical final concentration is 1 mM sodium ascorbate and 0.1 mM CuSO₄.[3]
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.[3]
-
Purify the functionalized nanoparticles by magnetic separation or centrifugation to remove the copper catalyst, excess ascorbate, and unreacted alkyne-molecule.
-
Wash the nanoparticles several times with the reaction buffer.
-
Resuspend the final functionalized nanoparticles in a suitable buffer for storage and further use.
Visualizations
Caption: Experimental workflow for nanoparticle functionalization.
Caption: General cellular uptake pathway of nanoparticles.
References
Troubleshooting & Optimization
How to improve low yield in Benzaldehyde-PEG4-azide reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Benzaldehyde-PEG4-azide in chemical reactions.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, helping you diagnose and resolve problems leading to low yields.
Issue 1: Low or No Product Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inactive Copper Catalyst: The active catalyst for CuAAC is Cu(I). Cu(II) species, formed by oxidation, are inactive. | 1. Use a Reducing Agent: Add a fresh solution of a reducing agent like sodium ascorbate (B8700270) to the reaction mixture to reduce Cu(II) to Cu(I) in situ.[1] 2. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Cu(I) catalyst.[1] 3. Choice of Copper Salt: Consider using Copper(I) iodide (CuI), which has been shown to yield superior results in some systems compared to other copper salts.[1] | |
| Poor Reagent Quality: Degradation or impurities in this compound or the alkyne partner can inhibit the reaction. | 1. Verify Reagent Purity: Use fresh, high-purity this compound and alkyne. 2. Proper Storage: Store this compound, like other low molecular weight organic azides, protected from heat and light, as it can be sensitive.[1] | |
| Suboptimal Reaction Conditions: The choice of solvent, temperature, and presence of water can significantly impact the reaction outcome. | 1. Solvent Selection: Use polar aprotic solvents such as DMF or DMSO. Greener alternatives like Cyrene™ or γ-valerolactone (GVL) have also been reported to improve yields.[1] Ensure all reactants are soluble in the chosen solvent.[1] 2. Temperature Optimization: While many click reactions work well at room temperature, gentle heating (e.g., 30-50°C) may increase the reaction rate and yield.[1] 3. Control Water Content: For reactions in organic solvents, minimize water content (ideally below 1%) as it can reduce reagent solubility and reaction efficiency.[1] |
Issue 2: Low Yield in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Steric Hindrance: Bulky substituents near the azide (B81097) or the strained alkyne (e.g., DBCO, BCN) can hinder the reaction. | 1. Modify Linker Length: If possible, use a PEG linker with a different length to increase the distance between the reactive moiety and the bulky group. 2. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or slightly increase the temperature (e.g., to 37°C or 45°C) to overcome the activation energy barrier.[2] | |
| Reagent Instability: The strained alkyne may be unstable under the reaction conditions. | 1. pH Control: Ensure the reaction is performed at an appropriate pH as some strained alkynes can be unstable under acidic or basic conditions. 2. Fresh Reagents: Use freshly prepared solutions of the strained alkyne. | |
| Low Reagent Concentration: The reaction rate is dependent on the concentration of both the azide and the alkyne. | 1. Increase Concentration: If solubility allows, increase the concentration of one or both reactants.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a PEG-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce the degradation of the target protein.[3][4] The azide group allows for its conjugation to molecules containing an alkyne or a strained alkyne via click chemistry.[3]
Q2: What are the key differences between CuAAC and SPAAC for reacting this compound?
A2: The main difference lies in the requirement for a copper catalyst.
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Requires a Cu(I) catalyst to react the azide with a terminal alkyne.[1] It is a highly efficient and widely used reaction.[5]
-
SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as DBCO or BCN, which reacts with the azide without the need for a catalyst.[3][6][7] This method is particularly useful in biological systems where the cytotoxicity of copper is a concern.[6][7]
Q3: Are there any safety precautions I should take when handling this compound?
A3: Yes. Low molecular weight organic azides, like benzyl (B1604629) azide, can be potentially explosive and are sensitive to heat and light.[1] It is recommended to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood and store it away from heat and light sources.[1]
Q4: My target molecule is sensitive to copper. What are my options?
A4: If your molecule is sensitive to copper, you should use a copper-free click chemistry approach, such as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[6] This involves reacting your this compound with a molecule functionalized with a strained alkyne like DBCO or BCN.[5][7] This reaction is biocompatible and proceeds efficiently under mild, catalyst-free conditions.[6][7]
Data Presentation
Table 1: Recommended Reaction Conditions for CuAAC with this compound
| Parameter | Recommended Condition | Notes |
| Copper Source | CuSO₄·5H₂O with Sodium Ascorbate, or CuI | Use of a reducing agent is crucial when starting with Cu(II).[1] |
| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I) stabilizing ligands | Can improve reaction efficiency and prevent catalyst disproportionation. |
| Solvent | DMF, DMSO, THF/H₂O, t-BuOH/H₂O | Solvent choice depends on the solubility of the substrates.[1] |
| Temperature | Room Temperature to 50°C | Gentle heating can improve yield for slower reactions.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the Cu(I) catalyst.[1] |
Table 2: Comparison of Common Strained Alkynes for SPAAC
| Strained Alkyne | Key Features |
| DBCO | High reactivity, but can have lower stability in some contexts.[5] |
| BCN | Excellent reaction kinetics and good stability.[5][6] |
| DIBO | One of the fastest reacting cyclooctynes, but can be more challenging to synthesize. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC
-
In a reaction vial, dissolve the alkyne-containing molecule (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent (e.g., DMF or a mixture of t-BuOH and water).
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.
-
In another vial, prepare a solution of copper(II) sulfate (B86663) pentahydrate (0.1 equivalents) in water.
-
To the stirring reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Continue stirring the reaction under an inert atmosphere at room temperature or with gentle heating.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction can be worked up by quenching with an aqueous solution of EDTA to chelate the copper, followed by extraction of the product.
-
Purify the product using an appropriate chromatographic technique.
Protocol 2: General Procedure for SPAAC
-
Dissolve the strained alkyne-containing molecule (e.g., DBCO-functionalized, 1 equivalent) and this compound (1.1 equivalents) in a suitable solvent (e.g., DMSO, PBS).
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 37°C).[2]
-
Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 1-4 hours.
-
Once the reaction is complete, the product can often be purified directly by chromatography without the need for an aqueous workup to remove a catalyst.
Visualizations
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
Caption: Decision workflow for choosing the appropriate click chemistry reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Strain-Promoted Catalyst-Free Click Chemistry for Rapid Construction of 64Cu-Labeled PET Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. labinsights.nl [labinsights.nl]
- 6. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 7. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
Troubleshooting solubility issues with Benzaldehyde-PEG4-azide
Technical Support Center: Benzaldehyde-PEG4-azide
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with this compound for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound is a heterobifunctional linker designed for bioconjugation.[1] It combines a hydrophobic benzaldehyde (B42025) group with a hydrophilic PEG4 spacer. The PEG4 spacer is specifically included to enhance solubility in aqueous and organic systems.[1][2][3] While the benzaldehyde component itself has very low water solubility[4][5], the short PEG chain significantly improves this. The molecule is expected to be soluble in many common polar organic solvents and moderately soluble in aqueous buffers.
Q2: I am having trouble dissolving the compound. What are the most common reasons for poor solubility?
Several factors can contribute to poor solubility:
-
Incorrect Solvent Choice: Using a non-polar organic solvent or attempting to dissolve the compound at a very high concentration in aqueous buffer may lead to insolubility.
-
Low Temperature: The compound may have been stored at low temperatures (-20°C or -80°C)[6][7], and its solubility is likely lower in a cold solvent.
-
Compound Aggregation: Improper reconstitution techniques can lead to the formation of aggregates that are difficult to dissolve.
-
Buffer Incompatibility: Components in your reaction buffer (e.g., certain salts or additives) may reduce the solubility of the compound. Amine-containing buffers like Tris or glycine (B1666218) should be avoided as they can react with the benzaldehyde group.[8]
Q3: My this compound arrived as a solid/oil. How should I prepare a stock solution?
It is critical to follow a systematic protocol to ensure complete dissolution and prevent aggregation. See the detailed Standard Protocol for Reconstitution below for step-by-step instructions. The general principle is to start with a water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution before diluting into your final aqueous buffer.[9][10]
Q4: Can I use heat or sonication to aid dissolution?
Yes, gentle warming and sonication can be effective methods to dissolve the compound.
-
Warming: Warm the solution gently to 30-40°C. Avoid aggressive heating, which could potentially degrade the compound.
-
Sonication: Use a bath sonicator for 5-10 minute intervals. This can help break up small aggregates and enhance solvation. Always check the solution for clarity after sonication.
Q5: How should I store the reconstituted stock solution?
Once dissolved in an anhydrous organic solvent like DMSO, stock solutions should be stored desiccated at low temperatures. For long-term storage (up to 6 months), -80°C is recommended.[6] For shorter periods (up to 1 month), -20°C is acceptable.[6] It is advisable to store solutions under an inert gas like nitrogen or argon to protect the reactive benzaldehyde group from oxidation.[6][11]
Solubility Data Summary
The following table provides a qualitative summary of the expected solubility of this compound in various common laboratory solvents. This data is based on the chemical properties of its constituent parts and typical behavior of similar PEGylated linkers.
| Solvent | Solubility Category | Expected Conc. (mg/mL) | Notes |
| DMSO (Dimethyl sulfoxide) | Highly Soluble | > 25 | Recommended for preparing high-concentration stock solutions.[9][10] |
| DMF (Dimethylformamide) | Highly Soluble | > 25 | An alternative to DMSO for stock solution preparation.[9] |
| Acetonitrile (ACN) | Soluble | > 10 | Soluble, particularly with a small amount of water. |
| Methanol (MeOH) / Ethanol (EtOH) | Soluble | > 10 | Good solubility due to the polar nature of alcohols.[10][12] |
| Dichloromethane (DCM) | Soluble | > 10 | Suitable for reactions in organic media. |
| Water / Aqueous Buffers (e.g., PBS) | Moderately Soluble | 1 - 5 | The PEG4 linker enhances aqueous solubility, but high concentrations may require co-solvents.[1][3] |
| Diethyl Ether | Sparingly Soluble | < 1 | Not recommended as a primary solvent. |
| Hexanes / Heptane | Insoluble | < 0.1 | Non-polar solvents are not suitable. |
Experimental Protocols
Standard Protocol for Reconstitution of this compound
This protocol outlines the recommended procedure for dissolving the compound to create a stock solution.
-
Equilibration: Before opening, allow the vial of this compound to warm to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture inside the vial, which can degrade the compound.
-
Solvent Addition: Add a precise volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10 mg/mL or 25 mg/mL).
-
Mechanical Agitation:
-
Vortex the vial for 30-60 seconds to mix the compound and solvent.
-
Visually inspect the solution. If particulates or an oily film are still visible, proceed to the next step.
-
-
Sonication (If Necessary):
-
Place the vial in a bath sonicator.
-
Sonicate for 5-10 minutes.
-
After sonication, visually inspect the solution again. If it is not clear, repeat sonication.
-
-
Gentle Warming (If Necessary):
-
If the solution is still not clear, warm it in a water bath at 30-40°C for 5 minutes.
-
Vortex the vial again after warming.
-
-
Final Dilution: Once a clear, homogenous stock solution is achieved, it can be serially diluted into the final aqueous reaction buffer (e.g., PBS, pH 7.4). When diluting, add the stock solution dropwise to the aqueous buffer while vortexing to prevent the compound from precipitating out of solution.
Visual Troubleshooting Guides
The following diagrams illustrate key workflows for addressing solubility issues.
Caption: Workflow for preparing a stock solution of this compound.
Caption: Troubleshooting precipitate formation during aqueous dilution.
References
- 1. This compound, CAS 1151451-77-2 | AxisPharm [axispharm.com]
- 2. Protein Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Benzaldehyde-PEG4-azide_TargetMol [targetmol.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemscene.com [chemscene.com]
- 12. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PROTAC Linker Length with Benzaldehyde-PEG4-azide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in optimizing Proteolysis-Targeting Chimera (PROTAC) linker length, with a specific focus on the application of Benzaldehyde-PEG4-azide.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length critical?
A1: The linker in a PROTAC is a crucial component that connects the ligand binding to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1] Its length is critical because it dictates the spatial orientation and proximity of the POI and the E3 ligase within the ternary complex (POI-PROTAC-E3 ligase).[2] An optimal linker length is essential for the formation of a stable and productive ternary complex, which facilitates the efficient ubiquitination and subsequent degradation of the target protein.[2][3] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[4] Conversely, a linker that is too long may not effectively bring the two proteins close enough for efficient ubiquitination, leading to reduced degradation.[4]
Q2: What are the advantages of using a PEG linker like this compound in PROTAC design?
A2: Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to several advantageous properties. They are hydrophilic, which can improve the solubility and cell permeability of the PROTAC molecule.[5][6] The defined length of PEG units, such as in this compound, allows for systematic optimization of the linker length.[7] The azide (B81097) group in this compound makes it particularly suitable for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and modular, simplifying the synthesis of a library of PROTACs with varying linker lengths for optimization studies.[8][9]
Q3: What is the "hook effect" in PROTAC experiments, and how can linker design help mitigate it?
A3: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[10][11] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[10] While the hook effect is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity. A well-designed linker can promote positive cooperativity in the formation of the ternary complex, making it more stable and less likely to dissociate into non-productive binary complexes.[12] Optimizing the linker length and composition can therefore help to mitigate the hook effect and widen the effective concentration range of the PROTAC.[10]
Q4: How do I choose the optimal attachment point for the linker on my target protein and E3 ligase ligands?
A4: The attachment point of the linker is a critical parameter that can significantly impact PROTAC efficacy. The ideal attachment site should be a solvent-exposed region of the ligand that, when modified, does not significantly impair its binding affinity for the target protein or the E3 ligase. A careful analysis of the co-crystal structure of the ligand bound to its protein is the best approach to identify suitable solvent-exposed vectors for linker attachment. In the absence of structural data, a systematic evaluation of different attachment points may be necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low degradation of the target protein | 1. Suboptimal Linker Length: The PEG4 linker may be too short or too long for the specific target and E3 ligase pair, preventing the formation of a productive ternary complex. 2. Poor Cell Permeability: The overall physicochemical properties of the PROTAC may hinder its ability to cross the cell membrane. 3. Inefficient Ternary Complex Formation: Even with an appropriate linker length, the overall conformation of the PROTAC may not favor a stable ternary complex. 4. Low E3 Ligase Expression: The cell line used may not express sufficient levels of the recruited E3 ligase. | 1. Synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG5, etc.) to identify the optimal length. 2. Modify the linker or the ligands to improve the overall lipophilicity and other properties that influence cell permeability.[13] 3. Confirm ternary complex formation using biophysical assays such as TR-FRET or SPR.[13] 4. Verify the expression of the target E3 ligase in your cell line using Western blot or qPCR.[12] |
| "Hook effect" observed at low concentrations | 1. High Affinity Binary Interactions: The individual ligands may have very high affinities for their respective proteins, favoring the formation of binary complexes. 2. Suboptimal Linker Conformation: The flexibility of the PEG linker might lead to conformations that favor binary complex formation. | 1. Consider using ligands with slightly lower binary affinities, as potent degradation is often driven by the stability of the ternary complex rather than high binary affinity.[12] 2. Experiment with more rigid linker structures or different linker compositions to alter the conformational dynamics of the PROTAC.[13] |
| High variability in experimental results | 1. PROTAC Instability: The PROTAC molecule may be unstable in the cell culture medium or during sample processing. 2. Inconsistent Cell Culture Conditions: Variations in cell passage number or seeding density can affect experimental outcomes. | 1. Assess the stability of the PROTAC in the experimental medium over time. 2. Standardize cell culture procedures, including using cells within a defined passage number range and ensuring consistent seeding densities. |
Quantitative Data on Linker Length Optimization
The following tables summarize experimental data from various studies, highlighting the impact of linker length on PROTAC degradation efficiency, quantified by the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [14]
| Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96% |
| Alkyl/Ether | 29 | 292 | 76% |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [14]
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| Alkyl | 9 | Less Potent |
| Alkyl | 12 | Less Potent |
| Alkyl | 16 | More Potent |
| Alkyl | 19 | Less Potent |
| Alkyl | 21 | Less Potent |
Table 3: Impact of Linker Composition on CRBN Degradation [5]
| Linker Composition | CRBN Degradation in HEK293T cells |
| Nine-atom alkyl chain | Concentration-dependent decrease |
| PEG | Effective |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound via Click Chemistry
This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an alkyne-functionalized target protein ligand with this compound, followed by reductive amination to attach the E3 ligase ligand.
Materials:
-
Alkyne-functionalized target protein ligand
-
This compound
-
E3 ligase ligand with a primary or secondary amine
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)
-
Trifluoroacetic acid (TFA) for deprotection if necessary
-
DIPEA (N,N-Diisopropylethylamine)
-
Purification supplies (e.g., HPLC)
Procedure:
-
Click Chemistry (CuAAC):
-
Dissolve the alkyne-functionalized target protein ligand (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as DMF.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq).
-
Add an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purify the resulting aldehyde-functionalized intermediate by flash column chromatography.
-
-
Reductive Amination:
-
Dissolve the purified aldehyde-intermediate (1.0 eq) and the amine-containing E3 ligase ligand (1.2 eq) in DCM.
-
Add a few drops of acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring by LC-MS.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash with brine, dry the organic layer, and concentrate.
-
Purify the final PROTAC product by reverse-phase HPLC.
-
Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blot
This protocol describes how to assess the degradation of a target protein in cells treated with the synthesized PROTAC.[1]
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (and a vehicle-only control) for a specified period (e.g., 16-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and denature by boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Incubate the membrane with the primary antibody for the loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for optimizing PROTAC linker length.
Caption: Logical relationship between linker length and PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Preventing Side Reactions with the Benzaldehyde Group in Bioconjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions associated with the benzaldehyde (B42025) group during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving the benzaldehyde group in bioconjugation?
A1: The primary side reactions involving the benzaldehyde group are the formation of Schiff bases and thiazolidine (B150603) rings.
-
Schiff Base Formation: Benzaldehyde readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins, to form a reversible imine bond (Schiff base). While this reaction can be utilized for conjugation, its reversibility can be a drawback if a stable linkage is desired.
-
Thiazolidine Formation: With proteins or peptides that have an N-terminal cysteine residue, benzaldehyde can react to form a thiazolidine ring. This reaction is often faster and more stable than Schiff base formation but is limited to proteins with this specific N-terminal amino acid.[1]
Q2: How can I prevent unwanted reactions with lysine residues when targeting another site?
A2: To prevent side reactions with lysine residues, you can employ several strategies:
-
pH Control: Schiff base formation is pH-dependent. Performing the conjugation at a lower pH (typically below 7) can reduce the reactivity of lysine's amino group, thereby minimizing this side reaction.
-
Protecting Groups: Temporarily protecting the aldehyde group as an acetal (B89532) can prevent it from reacting with amines.[2] The acetal is stable under neutral to basic conditions and can be removed later under mild acidic conditions to regenerate the aldehyde for the desired conjugation.
-
Chemoselective Ligation: Employing ligation chemistries that are highly specific for other functional groups and less reactive with amines under the chosen conditions is a very effective strategy. Examples include hydrazone/oxime ligation and aldehyde capture ligation.
Q3: What is the difference between hydrazone and oxime ligation, and which is more stable?
A3: Both hydrazone and oxime ligations involve the reaction of a carbonyl group (like benzaldehyde) with a hydrazine (B178648) or an aminooxy group, respectively.
-
Hydrazone Ligation: This involves the reaction of a benzaldehyde with a hydrazide to form a hydrazone bond.
-
Oxime Ligation: This involves the reaction of a benzaldehyde with an aminooxy group to form a more stable oxime bond.
Generally, oxime linkages are significantly more stable than hydrazone linkages, with a rate constant for hydrolysis that can be nearly 1000-fold lower.[3] The equilibrium constant (Keq) for oxime formation is also typically much larger (>10⁸ M⁻¹) compared to hydrazone formation (10⁴–10⁶ M⁻¹), which allows for more complete conjugation, especially at low reactant concentrations.[4][5]
Q4: When should I consider using a protecting group for the benzaldehyde?
A4: Using a protecting group is advisable when the benzaldehyde moiety needs to be preserved through one or more reaction steps where it would otherwise react non-selectively. For instance, if you are performing a reaction on another part of the molecule that requires basic conditions or the presence of strong nucleophiles, protecting the aldehyde as an acetal will prevent its unintended consumption.[2]
Troubleshooting Guides
Problem 1: Low Conjugation Yield
| Possible Cause | Recommended Solution |
| Hydrolysis of the benzaldehyde-containing molecule. | Store and handle the benzaldehyde reagent under anhydrous conditions. Prepare solutions fresh before use. |
| Suboptimal reaction pH. | For hydrazone/oxime ligations, ensure the pH is within the optimal range (typically 4.5-7).[6] For other reactions, perform small-scale pH screening to find the optimal condition. |
| Slow reaction kinetics. | For hydrazone/oxime ligations, consider adding a catalyst like aniline (B41778).[4][5] For thiazolidine formation, increasing the concentration of the reactants can improve the reaction rate. |
| Steric hindrance around the benzaldehyde group or the target functional group. | If possible, redesign the linker to increase the distance between the benzaldehyde and the bulk of the molecule. |
| Incorrect buffer composition. | Avoid buffers containing primary or secondary amines (e.g., Tris) if you are not targeting lysine residues, as they can compete with the desired reaction. |
Problem 2: Non-specific Conjugation
| Possible Cause | Recommended Solution |
| Reaction with lysine residues. | Lower the reaction pH to below 7 to decrease the nucleophilicity of lysine's amino group. Alternatively, use a protecting group strategy for the aldehyde. |
| Reaction with N-terminal cysteine when another site is targeted. | If your protein has an N-terminal cysteine, consider using a different conjugation strategy that does not involve an aldehyde if you wish to avoid thiazolidine formation. |
| Cross-reactivity of the conjugation reagent. | Ensure the chosen ligation chemistry is highly chemoselective under your reaction conditions. |
Problem 3: Instability of the Conjugate (Bond Cleavage)
| Possible Cause | Recommended Solution |
| Reversibility of Schiff base linkage. | If a stable conjugate is required, consider reducing the imine bond with a mild reducing agent like sodium cyanoborohydride to form a stable secondary amine. |
| Hydrolysis of hydrazone linkage. | For applications requiring high stability, especially at low pH, opt for oxime ligation, which forms a more stable bond.[3] |
| Reversibility of thiazolidine linkage. | While generally more stable than Schiff bases, thiazolidine rings can be reversible under certain conditions. For maximum stability, consider alternative ligation strategies. |
Data Presentation
Table 1: Comparison of Hydrazone and Oxime Ligation Kinetics with Benzaldehyde
| Feature | Hydrazone Ligation | Oxime Ligation |
| Reactant | Hydrazide | Aminooxy |
| Typical pH Range | 4.5 - 7.0 | 4.5 - 7.0 |
| Second-Order Rate Constant (k₁) (M⁻¹s⁻¹) | ~3.0 (at pH 4.5) to ~160 (at pH 7 with aniline catalyst)[4][5] | ~8.2 (at pH 7 with aniline catalyst)[4][5] |
| Equilibrium Constant (Keq) (M⁻¹) | 10⁴ - 10⁶[4][5] | > 10⁸[4][5] |
| Relative Stability | Less stable, prone to hydrolysis | More stable |
Experimental Protocols
Protocol 1: Acetal Protection of a Benzaldehyde-Containing Peptide
This protocol describes the protection of a benzaldehyde group on a peptide using ethylene (B1197577) glycol to form a 1,3-dioxolane (B20135) (acetal).
Materials:
-
Benzaldehyde-containing peptide
-
Ethylene glycol (10 equivalents)
-
p-Toluenesulfonic acid (p-TSA) (0.1 equivalents)
-
Anhydrous toluene (B28343)
-
Dean-Stark apparatus
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
HPLC for purification
Procedure:
-
Dissolve the benzaldehyde-containing peptide in anhydrous toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Add ethylene glycol (10 eq.) and p-TSA (0.1 eq.) to the solution.
-
Reflux the mixture, azeotropically removing water using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting acetal-protected peptide by HPLC.
Protocol 2: Hydrazone Ligation of a Benzaldehyde-Containing Molecule to a Protein
This protocol details the conjugation of a benzaldehyde-functionalized small molecule to a protein containing a hydrazide group.
Materials:
-
Hydrazide-modified protein in phosphate-buffered saline (PBS), pH 7.4
-
Benzaldehyde-containing small molecule
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Aniline catalyst solution (optional, 1 M in DMF)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
Procedure:
-
Prepare a stock solution of the benzaldehyde-containing molecule in DMF or DMSO.
-
To the hydrazide-modified protein solution, add the benzaldehyde stock solution to achieve a 10- to 20-fold molar excess of the aldehyde. The final concentration of the organic solvent should ideally be less than 10% (v/v).
-
(Optional) For catalysis, add the aniline stock solution to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle shaking.
-
Monitor the conjugation progress by SDS-PAGE or mass spectrometry.
-
Upon completion, remove the excess unreacted small molecule and byproducts by size-exclusion chromatography using a column equilibrated with the desired storage buffer.
-
Analyze the purified conjugate by UV-Vis spectroscopy to determine the degree of labeling and by SDS-PAGE to confirm conjugation.
Protocol 3: Purification of a Benzaldehyde-Peptide Conjugate
This protocol outlines a general procedure for the purification of a peptide conjugate using reversed-phase high-performance liquid chromatography (RP-HPLC).[7]
Materials:
-
Crude peptide conjugate solution
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Dissolve the crude peptide conjugate in a minimal amount of the initial mobile phase composition (e.g., 95% A, 5% B).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30 minutes). The optimal gradient will depend on the hydrophobicity of the conjugate.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the desired product peak.
-
Analyze the purity of the collected fractions by analytical HPLC or LC-MS.
-
Pool the fractions with the desired purity.
-
Freeze-dry the pooled fractions to obtain the purified peptide conjugate as a fluffy white powder.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
Strategies to reduce steric hindrance with Benzaldehyde-PEG4-azide
Welcome to the Technical Support Center for Benzaldehyde-PEG4-azide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to steric hindrance during bioconjugation and other chemical reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a potential issue with this compound?
A2: Steric hindrance is a phenomenon where the size and shape of a molecule physically impede a chemical reaction.[1] With this compound, the relatively bulky benzaldehyde (B42025) group and the flexible PEG4 chain can block the azide's access to its reaction partner (e.g., an alkyne in a click chemistry reaction). This can be particularly problematic when conjugating to large, complex biomolecules with crowded surfaces.[1][2]
Q2: How does the PEG4 linker in this compound influence steric hindrance and reaction efficiency?
A2: The polyethylene (B3416737) glycol (PEG) linker plays a dual role. It is often used to act as a spacer to overcome steric hindrance between two large conjugated molecules.[1] However, the PEG chain itself can sometimes be the source of hindrance, especially in crowded molecular environments.[1] The length of the PEG linker is critical; while a short PEG4 linker is intended to create a compact conjugate, a longer linker might be necessary in some cases to provide sufficient separation and flexibility to overcome steric clashes.[3][4] Linear PEG linkers, like the one in this reagent, are generally preferred for minimizing steric interference compared to branched structures.[4]
Q3: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using this compound has a very low yield. What are the most common causes?
A3: Low or no yield in CuAAC reactions can stem from several factors:
-
Catalyst Inactivity: The active catalyst, Cu(I), is easily oxidized to the inactive Cu(II) state by oxygen.[2] This can happen if there is insufficient reducing agent (like sodium ascorbate) or if the reaction is exposed to air.[2]
-
Poor Reagent Quality: The azide (B81097) or alkyne starting materials may have degraded. Organic azides can be sensitive to heat and light.[2][5]
-
Substrate-Specific Issues: Steric hindrance around the azide or the alkyne functional groups is a primary cause of poor reaction efficiency.[2]
-
Inappropriate Reaction Conditions: Using the wrong solvent, pH, temperature, or concentration of reactants can lead to poor yields.[2]
Q4: Can changing the PEG linker length affect the biological properties of my final conjugate?
A4: Yes, absolutely. The length of the PEG linker significantly influences the physicochemical and biological properties of bioconjugates.[3] Longer PEG chains generally increase the hydrodynamic size of the molecule, which can lead to reduced renal clearance and a longer circulation half-life in the bloodstream.[6][7] However, this can also sometimes lead to reduced biological activity or binding affinity due to increased steric hindrance with the target.[3][6]
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered when using this compound, particularly in the context of CuAAC (Click Chemistry) reactions.
Problem: Low or No Product Yield
Below is a workflow to diagnose and solve low-yield reactions.
Caption: Troubleshooting workflow for low-yield azide-alkyne cycloaddition reactions.
| Potential Cause | Recommended Solution |
| Steric Hindrance at the Reaction Site | 1. Increase Reaction Temperature: Gentle heating (e.g., 30-50°C) can help overcome the activation energy barrier.[5][8] 2. Extend Reaction Time: Monitor the reaction over a longer period (e.g., 12-24 hours).[2] 3. Increase Reactant Concentration: If the reaction is too dilute, increasing the concentration can improve kinetics.[8] |
| Catalyst Inactivity (Cu(I) Oxidation) | 1. Work under Inert Atmosphere: Degas solvents and run the reaction under Argon or Nitrogen to prevent oxygen from deactivating the Cu(I) catalyst.[5] 2. Use Fresh Reducing Agent: Ensure the sodium ascorbate (B8700270) solution is freshly prepared.[8] 3. Use a Stabilizing Ligand: Add a copper-stabilizing ligand like THPTA or TBTA to protect the catalyst from oxidation and disproportionation.[8][9] |
| Poor Reagent Solubility or Quality | 1. Optimize Solvent: Ensure all components are soluble. Polar aprotic solvents like DMF, DMSO, or newer biomass-derived solvents like Cyrene™ can improve yields.[5] 2. Verify Reagent Purity: Use high-purity, fresh reagents. Benzyl azides can degrade if stored improperly.[2][5] |
| Side Reactions (e.g., Alkyne Homocoupling) | 1. Maintain Anaerobic Conditions: This is the primary way to minimize the Glaser coupling side reaction.[2] 2. Use Adequate Reducing Agent: Ensure a sufficient amount of sodium ascorbate is present to keep the copper in the Cu(I) state.[2] |
Data Presentation: Impact of PEG Linker Length
The choice of PEG linker length is a critical parameter that can be adjusted to mitigate steric hindrance and alter the pharmacokinetic profile of a bioconjugate.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance [3]
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
|---|---|---|
| No PEG | ~8.5 | 1.0 |
| PEG2 | ~7.0 | 0.82 |
| PEG4 | ~5.5 | 0.65 |
| PEG8 | ~2.5 | 0.29 |
| PEG12 | ~2.5 | 0.29 |
Data synthesized from a study on non-binding IgG conjugated to MMAE with a Drug-to-Antibody Ratio (DAR) of 8.
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity [6][7]
| Conjugate | PEG Molecular Weight (kDa) | Change in Cytotoxicity (IC50) |
|---|---|---|
| Affibody-MMAE | 0 (No PEG) | Baseline |
| Affibody-MMAE-PEG | 4 | 4.5-fold reduction |
| Affibody-MMAE-PEG | 10 | 22-fold reduction |
This data illustrates that while longer PEG chains improve pharmacokinetics, they can also increase steric hindrance, leading to reduced cytotoxic activity in vitro.
Experimental Protocols
Protocol 1: General CuAAC Reaction with this compound
This protocol outlines a general procedure for a copper-catalyzed click reaction.
Caption: General experimental workflow for a CuAAC reaction.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Solvent (e.g., DMF, DMSO, or a t-butanol/water mixture)
-
EDTA solution for work-up
Procedure:
-
Dissolve this compound (1 equivalent) and the alkyne-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent.
-
In separate vials, prepare a stock solution of CuSO₄ (e.g., 1-5 mol%) and a fresh aqueous solution of sodium ascorbate (e.g., 5-10 mol%).[2]
-
Add the CuSO₄ solution to the reaction mixture containing the azide and alkyne.[8]
-
Initiate the reaction by adding the sodium ascorbate solution.[2]
-
Stir the reaction mixture at room temperature or heat gently (e.g., 30-50°C) if steric hindrance is expected.[5]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[2]
-
Wash the organic layer with a saturated aqueous solution of EDTA to remove residual copper salts.[2]
-
Dry the organic layer, concentrate, and purify the product as needed.
Protocol 2: Optimizing Reactions for Sterically Hindered Substrates
This protocol provides a systematic approach to improving yields when steric hindrance is the suspected problem.
1. Temperature Screening:
-
Set up several small-scale parallel reactions.
-
Run the reactions at different temperatures (e.g., Room Temperature, 40°C, 60°C).[8]
-
Analyze the yield at a fixed time point (e.g., 12 hours) to determine the optimal temperature.
2. Catalyst and Ligand Screening:
-
If increasing the temperature is insufficient, screen different conditions:
-
Higher Catalyst Loading: Increase the CuSO₄ and sodium ascorbate loading (e.g., from 5 mol% to 10 mol%).[8]
-
Use of Stabilizing Ligands: Set up reactions with and without a stabilizing ligand like THPTA or TBTA. These are particularly effective for protecting the catalyst and can improve outcomes with sensitive biomolecules.[8][9]
-
Alternative Catalyst Systems: For extremely hindered systems, consider alternative catalysts such as those based on Ruthenium (for RuAAC, which yields a different triazole isomer) or specialized copper complexes.[5][8]
-
3. Solvent Screening:
-
Reaction efficiency is highly dependent on the solvent.[5]
-
Test a panel of solvents, ensuring all reactants remain soluble. Common choices include:
-
t-BuOH/H₂O (1:1)
-
DMF
-
DMSO
-
Cyrene™ (a greener, polar aprotic solvent)[5]
-
Caption: Key factors contributing to steric hindrance and corresponding mitigation strategies.
References
Technical Support Center: Improving SPAAC Reaction Efficiency with Benzaldehyde-PEG4-azide
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Benzaldehyde-PEG4-azide in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your conjugation strategies and achieve higher efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains two distinct reactive groups: a benzaldehyde (B42025) and an azide (B81097), connected by a flexible polyethylene (B3416737) glycol (PEG4) spacer. This structure makes it a valuable tool in bioconjugation and drug development, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The azide group participates in highly selective SPAAC reactions with strained alkynes (e.g., DBCO, BCN), while the benzaldehyde group can react with aminooxy or hydrazide functionalities to form stable oxime or hydrazone linkages, respectively.
Q2: Which cyclooctyne (B158145) should I choose for the most efficient reaction with this compound?
The choice of cyclooctyne is a critical factor influencing the rate of your SPAAC reaction. Generally, more strained cyclooctynes react faster. Bicyclononyne (BCN) derivatives often exhibit faster kinetics than dibenzocyclooctynes (DBCO) in many contexts. However, the optimal choice can be system-dependent. For initial experiments, DBCO is a reliable choice due to its balance of reactivity and stability.
Q3: My SPAAC reaction is slow or yields are low. What are the common causes?
Several factors can contribute to inefficient SPAAC reactions. These include:
-
Suboptimal Reactant Concentrations: Low concentrations of either the azide or the cyclooctyne will slow down the reaction.
-
Steric Hindrance: Bulky functional groups near the azide or alkyne can physically impede the reaction. The PEG4 spacer in this compound helps to mitigate this by distancing the reactive azide group from the molecule it is attached to.
-
Reagent Instability: Strained cyclooctynes can degrade over time, especially if not stored correctly. This compound should be stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months), preferably under a nitrogen atmosphere.
-
Poor Solubility: If one or both of your reactants are not fully dissolved in the reaction buffer, the reaction rate will be significantly reduced. The PEG4 linker enhances the aqueous solubility of this compound.
-
Incorrect pH: The optimal pH for SPAAC reactions is typically between 7 and 8.5.
Q4: Can the benzaldehyde group interfere with the SPAAC reaction?
Under standard SPAAC conditions (physiological pH, aqueous buffers), the benzaldehyde group is generally orthogonal to the azide-alkyne cycloaddition. However, it is important to be aware of potential side reactions. For instance, the benzaldehyde can react with primary amines (like the N-terminus of a protein or the side chain of lysine) to form a Schiff base, although this reaction is reversible. If your reaction mixture contains high concentrations of primary amines and you are working under conditions that favor imine formation, this could be a consideration.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Degraded Reagents: The cyclooctyne or azide has lost reactivity due to improper storage or handling. | - Use fresh reagents. - Ensure this compound and cyclooctynes are stored at the correct temperature and protected from light and moisture. - Allow reagents to warm to room temperature before opening to prevent condensation. |
| Incorrect Stoichiometry: The ratio of azide to cyclooctyne is not optimal. | - Use a slight excess (1.5 to 2-fold) of one reagent to drive the reaction to completion, depending on which component is more precious. | |
| Low Reactant Concentration: Dilute reaction conditions lead to slow reaction rates. | - Increase the concentration of the limiting reagent. If solubility is an issue, consider a different co-solvent system (e.g., up to 10-20% DMSO in aqueous buffer). | |
| Slow Reaction Rate | Suboptimal Cyclooctyne: The chosen cyclooctyne has inherently slow kinetics. | - Switch to a more reactive cyclooctyne, such as a BCN derivative, if you are using a less reactive one like DBCO. |
| Unfavorable Reaction Conditions: The pH, buffer, or temperature is not optimal. | - Screen a range of pH values from 6.5 to 8.5. - Consider trying different buffer systems (e.g., HEPES instead of PBS). - Increase the temperature (e.g., from room temperature to 37°C), ensuring your biomolecules are stable at higher temperatures. | |
| Steric Hindrance: The reactive sites are sterically blocked. | - The PEG4 spacer on this compound is designed to minimize this. If steric hindrance is still suspected, consider a linker with a longer PEG chain. | |
| Side Product Formation | Reaction with Other Functional Groups: The cyclooctyne may be reacting with other nucleophiles in the system. | - DBCO has been reported to react with free thiols (cysteine residues). If your protein has accessible cysteines, consider blocking them with a reagent like N-ethylmaleimide (NEM) prior to the SPAAC reaction. |
| Presence of Azide Contaminants: Buffers containing sodium azide (NaN₃) as a preservative will compete in the reaction. | - Ensure all buffers are freshly prepared and free of sodium azide. | |
| Difficulty in Product Purification | Similar Physicochemical Properties: The product and unreacted starting materials have similar properties, making separation difficult. | - If one of the reactants is a small molecule, use a size-exclusion chromatography (SEC) or dialysis to separate it from a larger biomolecule conjugate. - If both reactants are of similar size, consider optimizing your chromatography method (e.g., reverse-phase or ion-exchange HPLC). |
Data Presentation
While specific kinetic data for the reaction of this compound with various cyclooctynes is not extensively published, the following table provides representative second-order rate constants for the reaction of a similar aryl azide (benzyl azide) with commonly used cyclooctynes. These values can serve as a useful guide for selecting a cyclooctyne and estimating reaction times. The presence of the PEG linker is generally known to enhance reaction rates by reducing steric hindrance and improving solubility.[1]
| Cyclooctyne | Reactant Azide | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| BCN | Benzyl (B1604629) Azide | Acetonitrile/Water | ~0.3 - 1.0 |
| DBCO | Benzyl Azide | Acetonitrile/Water | ~0.1 - 0.5 |
| DIBO | Benzyl Azide | Acetonitrile/Water | ~0.2 - 0.8 |
Note: These are approximate values and can vary depending on the specific reaction conditions (temperature, pH, buffer composition) and the nature of the molecules being conjugated.
Experimental Protocols
Protocol 1: General Procedure for SPAAC Conjugation of a DBCO-functionalized Protein with this compound
This protocol outlines a general workflow for conjugating a protein that has been functionalized with a DBCO group to this compound.
Materials:
-
DBCO-functionalized protein in an appropriate buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous DMSO.
-
Reaction buffer (e.g., PBS, pH 7.4, azide-free).
-
Quenching reagent (optional, e.g., an excess of a small molecule azide like benzyl azide).
-
Purification equipment (e.g., size-exclusion chromatography column or dialysis cassette).
Procedure:
-
Reagent Preparation:
-
Ensure the DBCO-functionalized protein is in an azide-free buffer at a known concentration (e.g., 1-5 mg/mL).
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the DBCO-functionalized protein.
-
Add the this compound stock solution to the protein solution to achieve a 5- to 20-fold molar excess. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
-
Reaction Quenching (Optional):
-
If necessary, the reaction can be stopped by adding a quenching reagent that will react with the excess DBCO.
-
-
Purification:
-
Remove the excess, unreacted this compound and any byproducts using size-exclusion chromatography or dialysis with an appropriate molecular weight cutoff (MWCO).
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to observe a band shift corresponding to the mass of the attached this compound.
-
Use mass spectrometry (e.g., ESI-MS) to confirm the mass of the final conjugate.
-
Protocol 2: Monitoring SPAAC Reaction Progress by SDS-PAGE
Procedure:
-
At various time points during the conjugation reaction (e.g., 0, 1, 2, 4, 8, and 12 hours), take a small aliquot of the reaction mixture.
-
Mix the aliquot with an appropriate loading buffer.
-
Run the samples on an SDS-PAGE gel along with a sample of the unconjugated DBCO-protein as a control.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Blue).
-
The formation of the conjugate will be indicated by the appearance of a new band with a higher molecular weight than the unconjugated protein.
-
The extent of conjugation can be estimated by densitometry, comparing the intensity of the conjugated and unconjugated protein bands.[2][3][4][5][6]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Experiment-3 : Densitometric analysis of proteins on SDS-PAGE gels (Theory) : Clinical Proteomics Remote Triggering Virtual Laboratory : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 4. Using SDS-PAGE and Scanning Laser Densitometry to Measure Yield and Degradation of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 5. Quantification of proteins in polyacrylamide gels - Amino Acids & Proteins | Laboratory Methodology [biocyclopedia.com]
- 6. Protein quantification in SDS‑PAGE gels by densitometry using ImageJ/Fiji (with BSA normalization) [protocols.io]
Technical Support Center: Purification of Benzaldehyde-PEG4-Azide Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Benzaldehyde-PEG4-azide conjugates.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound conjugates.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield of Conjugate | Incomplete ligation reaction (oxime/hydrazone formation). | - Ensure the pH of the reaction is mildly acidic (pH 4-6) to catalyze hydrazone/oxime formation. - Confirm the purity and reactivity of the this compound linker and the amine-containing molecule. - Increase the molar excess of one of the reactants. |
| Degradation of the product during purification. | - For pH-sensitive conjugates, use neutral pH buffers during purification. - Avoid prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures). | |
| Loss of product during filtration or dialysis. | - Use a dialysis membrane or ultrafiltration device with a Molecular Weight Cut-Off (MWCO) significantly smaller than the conjugate. - Pre-condition membranes to minimize non-specific binding. | |
| Presence of Unreacted Starting Materials | Inefficient purification method. | - Select a purification method with sufficient resolution to separate the conjugate from the starting materials. For example, if the molecular weight difference is significant, Size Exclusion Chromatography (SEC) is a good choice. - If hydrophobicity differs, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) may be more effective. |
| Insufficient separation during chromatography. | - Optimize the gradient, flow rate, and mobile phase composition for HPLC methods. - For SEC, ensure the column has the appropriate fractionation range for your molecules. | |
| Product Precipitation During Purification | Poor solubility of the conjugate in the purification buffer. | - Increase the solubility by adding organic modifiers (e.g., acetonitrile, isopropanol) or non-ionic detergents to the buffers. - Perform a buffer screen to identify optimal solubility conditions. |
| High protein concentration. | - Dilute the sample before purification. - Maintain protein concentrations below 50 mg/mL. | |
| Broad or Tailing Peaks in HPLC | Secondary interactions with the stationary phase. | - Add ion-pairing agents (e.g., trifluoroacetic acid - TFA) to the mobile phase to reduce ionic interactions. - Use a different stationary phase (e.g., a less hydrophobic column). |
| Polydispersity of the PEG chain. | - This can lead to peak broadening in RP-HPLC. While this compound is a discrete PEG, this can be a factor with other PEG linkers.[1] | |
| Difficulty Separating Positional Isomers | Similar physicochemical properties of the isomers. | - Ion Exchange Chromatography (IEX) can sometimes separate isomers based on subtle differences in surface charge caused by the location of the PEG chain.[2] - RP-HPLC can also be effective for separating positional isomers.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to monitor my conjugation reaction before purification?
A1: Before proceeding to large-scale purification, it is highly recommended to monitor the reaction progress using analytical techniques such as Thin Layer Chromatography (TLC) or analytical HPLC. For TLC, you can spot the reaction mixture alongside the starting materials to visualize the formation of the new product spot.
Q2: Which purification method is best for my this compound conjugate?
A2: The choice of purification method depends on the properties of your conjugate and the impurities you need to remove.
-
Size Exclusion Chromatography (SEC): Ideal when there is a significant size difference between your conjugate and the unreacted starting materials.[2]
-
Reversed-Phase HPLC (RP-HPLC): A high-resolution technique that separates molecules based on hydrophobicity. It is very effective for purifying peptides and small molecule conjugates.[2]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. This can be useful for purifying protein conjugates and separating positional isomers.[2]
-
Dialysis/Ultrafiltration: A simple method for removing small molecule impurities like excess linker or salts from a much larger conjugate.
Q3: How can I remove unreacted this compound from my protein conjugate?
A3: Due to the significant size difference, Size Exclusion Chromatography (SEC) or dialysis/ultrafiltration are typically the most effective methods for removing the much smaller, unreacted PEG linker from the larger protein conjugate.
Q4: My hydrazone/oxime conjugate seems to be hydrolyzing during purification. What can I do?
A4: Hydrazone and oxime linkages can be susceptible to hydrolysis, especially at low pH. It is crucial to maintain a neutral to slightly acidic pH (around 6-7) during purification and storage to ensure the stability of the conjugate.
Q5: What are the common side products I should be aware of during a hydrazone ligation?
A5: A common side reaction in hydrazone formation is the creation of an azine, which occurs when the initially formed hydrazone reacts with another molecule of the aldehyde. Using a slight excess of the hydrazine-containing molecule can help to minimize this side reaction.
Quantitative Data Summary
The following table provides representative data for common purification techniques used for PEGylated biomolecules. Note that specific values for this compound conjugates may vary depending on the specific molecule being conjugated and the experimental conditions.
| Purification Method | Parameter | Typical Value | Reference |
| Size Exclusion Chromatography (SEC) | Purity | >95% | [4] |
| Recovery | 78-120% (for spiked samples) | N/A | |
| LOD (Limit of Detection) | ~3.125 µg/mL (for PEG GCSF) | [4] | |
| LOQ (Limit of Quantitation) | ~12.5 µg/mL (for PEG GCSF) | [4] | |
| Ion Exchange Chromatography (IEX) | Purity | ~95% (after first step) | [5] |
| Recovery | 92-98% (anion exchange) | ||
| Resolution (Native vs. Mono-PEGylated) | 0.93 | ||
| Resolution (Mono- vs. Di-PEGylated) | 1.92 | [6] | |
| Reversed-Phase HPLC (RP-HPLC) | Purity | >95% | [7] |
| Reaction Conversion | Complete conversion within minutes to hours | [7][8] |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is suitable for separating the this compound conjugate from smaller, unreacted starting materials.
Materials:
-
SEC column with an appropriate molecular weight fractionation range.
-
Chromatography system (e.g., FPLC or HPLC).
-
Mobile phase (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
Crude conjugate reaction mixture.
-
0.22 µm syringe filter.
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Filter the crude reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.
-
Sample Injection: Inject the filtered sample onto the equilibrated column.
-
Elution: Elute the sample with the mobile phase at a constant flow rate. The larger conjugate will elute first, followed by the smaller, unreacted molecules.
-
Fraction Collection: Collect fractions corresponding to the elution peaks.
-
Analysis: Analyze the collected fractions by SDS-PAGE, analytical HPLC, or mass spectrometry to confirm the purity and identity of the conjugate.
-
Pooling and Concentration: Pool the fractions containing the pure conjugate and concentrate if necessary using an appropriate method (e.g., ultrafiltration).
Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)
This protocol is a high-resolution method for purifying peptide or small molecule conjugates.
Materials:
-
C18 or C4 RP-HPLC column.
-
HPLC system with a UV detector.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Crude conjugate reaction mixture.
-
0.22 µm syringe filter.
Procedure:
-
System Preparation: Equilibrate the RP-HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Preparation: Filter the crude reaction mixture through a 0.22 µm syringe filter.
-
Sample Injection: Inject the filtered sample onto the equilibrated column.
-
Elution: Apply a linear gradient of increasing Mobile Phase B to elute the bound molecules. A typical gradient might be from 5% to 95% B over 30-60 minutes.
-
Fraction Collection: Collect fractions as the peaks elute from the column.
-
Analysis: Analyze the purity of the collected fractions using analytical HPLC or mass spectrometry.
-
Solvent Removal: Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Protocol 3: Removal of Small Molecules by Dialysis
This protocol is a simple and effective method for removing unreacted this compound linker and other small molecules from a large protein conjugate.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 3-10 kDa for most proteins).
-
Large beaker or container.
-
Stir plate and stir bar.
-
Dialysis buffer (e.g., PBS, pH 7.4).
-
Crude conjugate reaction mixture.
Procedure:
-
Prepare Dialysis Membrane: Hydrate the dialysis tubing or cassette according to the manufacturer's instructions.
-
Load Sample: Load the crude reaction mixture into the dialysis tubing/cassette and seal securely.
-
Dialysis: Place the sealed tubing/cassette in a beaker containing a large volume of cold dialysis buffer (at least 100 times the sample volume). Place the beaker on a stir plate and stir gently at 4°C.
-
Buffer Exchange: Change the dialysis buffer at least 2-3 times over a period of 24-48 hours to ensure complete removal of small molecules.
-
Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and recover the purified conjugate.
Visualizations
Caption: General workflow for the purification of this compound conjugates.
Caption: Decision tree for selecting a suitable purification strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Common mistakes to avoid in Benzaldehyde-PEG4-azide bioconjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzaldehyde-PEG4-azide in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in bioconjugation?
This compound is a heterobifunctional linker containing a benzaldehyde (B42025) group and an azide (B81097) group, separated by a 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1] Its primary application is in the sequential or orthogonal conjugation of two different molecules. The benzaldehyde group selectively reacts with primary amines (e.g., on proteins or peptides) to form an imine bond.[2] The azide group can then be used for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate a second molecule containing an alkyne or a strained alkyne, respectively.[3][4] This linker is commonly used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras).[][6][7]
Q2: What is the principle of orthogonal reactivity and why is it important for this compound?
Orthogonal reactivity refers to the ability to perform multiple, specific chemical reactions in the same pot, where each reaction proceeds to completion without interfering with the others.[8] For this compound, this means the benzaldehyde group can react with primary amines without affecting the azide group, and the azide group can undergo click chemistry without reacting with amines.[1] This is crucial for a two-step conjugation strategy, preventing the formation of unwanted homodimers or other side products and ensuring a well-defined final conjugate.[3]
Q3: What are the key differences between the two main click chemistry reactions for the azide group: CuAAC and SPAAC?
The primary difference lies in the requirement for a copper catalyst.
-
CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This reaction is known for its high reaction rates and efficiency.[] However, the copper catalyst can be cytotoxic, which may be a concern for in vivo applications or when working with sensitive biomolecules.[4] Careful removal of the copper catalyst after the reaction is often necessary.
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This reaction does not require a cytotoxic copper catalyst, making it more suitable for bioconjugation in living systems.[10] It utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) that readily reacts with the azide.[11] The reaction rates of SPAAC are generally slower than CuAAC.[12]
Q4: Is the imine bond formed between the benzaldehyde and a primary amine stable?
The imine bond is generally reversible, especially under acidic conditions.[11][13] The stability of the imine linkage can be influenced by the pH of the environment.[14] For applications requiring a highly stable linkage, the imine bond can be reduced to a more stable secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH3CN). This process is known as reductive amination.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no conjugation to the target protein (via benzaldehyde). | Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) contain primary amines that will compete with the target protein for reaction with the benzaldehyde.[15] | Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or HEPES for the conjugation reaction.[15] |
| Incorrect pH for imine formation: The optimal pH for imine formation is typically slightly acidic to neutral (pH 6.0-7.5).[16] | Adjust the pH of your reaction buffer to the optimal range. Perform small-scale pH optimization experiments if necessary. | |
| Hydrolysis of the imine bond: The reversible nature of the imine bond can lead to low yields if the equilibrium favors the starting materials.[11] | Consider performing a subsequent reduction step with a mild reducing agent like sodium cyanoborohydride to form a stable secondary amine bond. | |
| Low or no yield in the subsequent click chemistry reaction (via azide). | Inactivated copper catalyst (CuAAC): The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state.[12] | Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). Consider using a copper-chelating ligand like THPTA or TBTA to stabilize the Cu(I) catalyst.[12] |
| Degradation of the biomolecule: Harsh reaction conditions or the presence of copper can lead to protein denaturation or aggregation. | For sensitive biomolecules, consider using a copper-free click chemistry method like SPAAC. Optimize reaction parameters such as temperature and incubation time. | |
| Steric hindrance: The azide group on the linker may be sterically hindered, preventing efficient reaction with the alkyne-containing molecule. | Ensure the PEG4 spacer is sufficient to present the azide group accessibly. Consider using a longer PEG linker if steric hindrance is suspected. | |
| Formation of unexpected side products or protein aggregation. | Self-conjugation or polymerization: If both ends of the linker react with the same type of molecule, it can lead to homodimerization.[3] | Employ a sequential conjugation strategy. First, react the benzaldehyde with the amine-containing molecule, purify the intermediate, and then perform the click chemistry reaction. |
| Non-specific binding: The linker or the conjugated molecule may non-specifically interact with the protein. | Include appropriate washing and purification steps (e.g., size-exclusion chromatography, dialysis) to remove non-specifically bound molecules. | |
| Over-modification of the protein: Reacting too many linkers with the protein can lead to changes in its structure and solubility, causing aggregation. | Optimize the molar ratio of the this compound linker to the protein to control the degree of labeling. |
Quantitative Data Summary
The following table summarizes typical reaction conditions for the two key steps in this compound bioconjugation. Note that these are starting points and may require optimization for your specific application.
| Parameter | Imine Formation (Benzaldehyde + Primary Amine) | CuAAC (Azide + Terminal Alkyne) | SPAAC (Azide + Strained Alkyne) |
| pH | 6.0 - 7.5 | 7.0 - 8.0 | 7.0 - 8.5 |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) | Room Temperature (20-25°C) or 37°C |
| Molar Ratio (Linker:Biomolecule) | 5-20 fold molar excess of linker | 1.5-5 fold molar excess of alkyne | 1.5-5 fold molar excess of strained alkyne |
| Typical Reaction Time | 1 - 4 hours | 1 - 12 hours | 2 - 24 hours |
| Typical Efficiency | 60 - 90% | > 90% | > 85% |
Experimental Protocols
Protocol 1: Two-Step Bioconjugation of a Protein and an Alkyne-Modified Molecule
Step 1: Conjugation of this compound to a Protein via Imine Formation
-
Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., PBS, pH 7.4). If necessary, perform buffer exchange using a desalting column or dialysis.
-
Reaction Setup:
-
Dissolve the this compound linker in an anhydrous organic solvent like DMSO to prepare a stock solution (e.g., 10 mM).
-
In a microcentrifuge tube, add the protein solution.
-
Slowly add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be below 10% (v/v) to avoid protein denaturation.
-
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking.
-
Purification: Remove the excess, unreacted linker by size-exclusion chromatography (SEC) or dialysis.
Step 2: Click Chemistry Conjugation of the Azide-Modified Protein with an Alkyne-Modified Molecule
-
For CuAAC:
-
Prepare fresh stock solutions of CuSO4, a copper ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate) in water.
-
To the purified azide-modified protein from Step 1, add the alkyne-modified molecule.
-
Add the CuSO4 and ligand solution, followed by the sodium ascorbate (B8700270) solution to initiate the reaction.
-
Incubate for 1-12 hours at room temperature.
-
Purify the final conjugate using an appropriate method (e.g., SEC, affinity chromatography) to remove the copper catalyst and excess reagents.
-
-
For SPAAC:
-
To the purified azide-modified protein from Step 1, add the strained alkyne-modified molecule (e.g., DBCO-functionalized).
-
Incubate for 2-24 hours at room temperature or 37°C.
-
Purify the final conjugate using an appropriate method (e.g., SEC, affinity chromatography) to remove unreacted reagents.
-
Visualizations
References
- 1. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doubtnut.com [doubtnut.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 8. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 12. benchchem.com [benchchem.com]
- 13. Chemical Conversion and Locking of the Imine Linkage: Enhancing the Functionality of Covalent Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stabilization of 2D Imine-Linked Covalent Organic Frameworks: From Linkage Chemistry to Interlayer Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. researchgate.net [researchgate.net]
Impact of buffer pH on Benzaldehyde-PEG4-azide reaction kinetics
Welcome to the technical support center for Benzaldehyde-PEG4-azide. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the use of this bifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive functionalities of this compound and what are their common applications?
A1: this compound is a bifunctional linker featuring two key reactive groups: a benzaldehyde (B42025) and an azide (B81097).
-
The benzaldehyde group readily reacts with primary amines to form a Schiff base (imine). This reaction is commonly used for conjugating the linker to proteins or other biomolecules containing accessible amine residues, such as lysine.
-
The azide group is primarily used in "click chemistry" reactions. It can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or a strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like DBCO or BCN.[1] These reactions are highly efficient and are used to attach the linker to molecules functionalized with an alkyne.
Q2: What is the optimal pH for the reaction of the benzaldehyde group with a primary amine?
A2: The optimal pH for Schiff base formation is typically in the mildly acidic range of 4 to 6.[2] This is because the reaction mechanism involves an acid-catalyzed dehydration step. At a low pH (below 4), the amine reactant can become protonated, reducing its nucleophilicity and slowing down the initial attack on the aldehyde.[2] At a neutral or high pH (above 6), the dehydration of the intermediate is slow.[2]
Q3: How does buffer pH affect the kinetics of the azide group in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction?
A3: For SPAAC reactions, higher pH values generally lead to increased reaction rates.[3][4][5] Studies have shown that reaction rates can be significantly faster at pH values around 8-10 compared to neutral or acidic conditions. However, the choice of buffer can also play a significant role, with some buffers like HEPES showing high reaction rates even at neutral pH.[4][5] It is important to consider the stability of all reactants at the chosen pH.
Q4: Can the benzaldehyde and azide groups react with each other?
A4: Under typical bioconjugation conditions, the benzaldehyde and azide groups of the same molecule are not expected to react with each other. They are orthogonal, meaning they react with different functional groups under distinct conditions, allowing for sequential or one-pot conjugations to different molecules.
Troubleshooting Guides
Issue 1: Low Yield in Benzaldehyde-Amine Conjugation (Schiff Base Formation)
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Adjust the pH of your reaction buffer to a mildly acidic range (pH 4-6) using a weak acid like glacial acetic acid.[2] Avoid strong acids. |
| Hydrolysis of Imine | The reaction is reversible and the formed imine can be hydrolyzed by excess water.[2] Consider using a higher concentration of reactants or removing water if the reaction conditions permit. For stable conjugation, the imine can be reduced to a secondary amine using a reducing agent like sodium cyanoborohydride. |
| Steric Hindrance | If the amine or aldehyde is sterically hindered, the reaction may be slow. Increase the reaction time or temperature, or consider using a linker with a longer PEG chain to reduce steric hindrance. |
Issue 2: Slow or Incomplete SPAAC Reaction with the Azide Group
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Increase the pH of the reaction buffer. For many SPAAC reactions, a pH of 8-10 can significantly increase the reaction rate.[4][5] Ensure your biomolecule is stable at the higher pH. |
| Buffer Effects | Certain buffers can influence the reaction rate. If possible, screen different buffers. For example, HEPES has been shown to result in high reaction rates for some SPAAC reactions.[4][5] |
| Low Reactant Concentration | The reaction is second-order, so the rate is dependent on the concentration of both the azide and the alkyne. Increase the concentration of one or both reactants if possible. |
| Degradation of Reagents | Ensure that the azide and strained alkyne reagents have been stored correctly and have not degraded. Azides can be sensitive to certain conditions. |
Experimental Protocols
Protocol 1: Monitoring the Kinetics of Benzaldehyde-Amine Conjugation by UV-Vis Spectroscopy
This protocol describes a general method for monitoring the formation of a Schiff base between this compound and a primary amine.
Materials:
-
This compound
-
Primary amine-containing molecule
-
A series of buffers with different pH values (e.g., acetate (B1210297) buffer for pH 4-5.5, phosphate (B84403) buffer for pH 6-8)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the primary amine in a suitable organic solvent (e.g., DMSO) if necessary, and then dilute into the desired reaction buffer.
-
Determine Optimal Wavelength: Record the UV-Vis spectra of the starting materials and the expected product to identify a wavelength where the product has a unique absorbance or where the change in absorbance upon reaction is maximal.
-
Initiate the Reaction: In a cuvette, mix the this compound and primary amine solutions in the chosen buffer at the desired concentrations and temperature.
-
Monitor Absorbance: Immediately begin monitoring the change in absorbance at the predetermined wavelength over time.
-
Data Analysis: Plot the absorbance change versus time. The initial rate of the reaction can be determined from the initial slope of this curve. Repeat the experiment at different pH values to determine the effect of pH on the reaction rate.
Protocol 2: General Procedure for SPAAC Reaction and Monitoring
This protocol provides a general framework for performing a SPAAC reaction with the azide functionality of this compound.
Materials:
-
This compound
-
A strained alkyne (e.g., a DBCO-functionalized molecule)
-
Buffers with varying pH (e.g., PBS at pH 7.4, borate (B1201080) buffer at pH 8.5)
-
Analytical method for monitoring the reaction (e.g., HPLC, LC-MS, or fluorescence if one of the reactants is fluorescent)
Procedure:
-
Prepare Reactant Solutions: Prepare solutions of this compound and the strained alkyne in the desired reaction buffer.
-
Reaction Setup: Mix the reactants in the chosen buffer. The reaction can typically be performed at room temperature.
-
Time-Course Analysis: At various time points, take an aliquot of the reaction mixture and quench the reaction if necessary (e.g., by rapid freezing or dilution).
-
Analysis: Analyze the aliquots using a suitable analytical technique to determine the concentration of reactants and products.
-
Kinetic Analysis: Plot the concentration of the product versus time to determine the reaction rate. Compare the rates obtained in different buffers to assess the impact of pH.
Data Presentation
Table 1: Impact of pH on the Relative Initial Rate of Benzaldehyde-Amine Condensation
| Buffer pH | Relative Initial Reaction Rate |
| 4.0 | + |
| 5.0 | +++ |
| 6.0 | ++ |
| 7.0 | + |
| 8.0 | +/- |
This table provides a qualitative summary based on typical Schiff base formation kinetics where the optimal pH is mildly acidic.
Table 2: Representative Second-Order Rate Constants for SPAAC Reactions at Different pH Values
| Buffer | pH | Reactant 1 | Reactant 2 | Rate Constant (M⁻¹s⁻¹) |
| PBS | 7.0 | 3-azido-L-alanine | sulfo-DBCO-amine | 0.32 - 0.85[4] |
| HEPES | 7.0 | 3-azido-L-alanine | sulfo-DBCO-amine | 0.55 - 1.22[4] |
| Borate | 10.0 | 1-azido-1-deoxy-β-D-glucopyranoside | sulfo-DBCO-amine | ~1.18[5] |
Note: The presence of a PEG linker can enhance reaction rates.[4][5]
Visualizations
Caption: Experimental workflow for determining the effect of buffer pH on reaction kinetics.
Caption: Logical relationship between pH and the reaction rates of the functional groups.
References
Validation & Comparative
A Comparative Guide to Protein Labeling: Benzaldehyde-PEG4-Azide vs. NHS ester-PEG-Azide
For researchers, scientists, and drug development professionals, the strategic selection of reagents for protein labeling is a critical determinant of experimental success. The choice of conjugation chemistry dictates not only the efficiency and specificity of labeling but also the stability and functionality of the final bioconjugate. This guide provides a comprehensive comparison of two distinct classes of PEGylated azide (B81097) reagents for protein modification: the amine-reactive NHS ester-PEG-azide and the carbonyl-reactive Benzaldehyde-PEG4-azide.
While both reagents introduce a versatile azide handle for subsequent bioorthogonal reactions, such as click chemistry, their mechanisms of protein attachment are fundamentally different. NHS ester-PEG-azide directly labels primary amines present on the protein surface, offering a straightforward but generally non-specific approach. In contrast, this compound is designed for highly specific, targeted labeling strategies, most notably through the "aldehyde tag" technology, which requires genetic modification of the target protein. This guide will objectively compare these two methodologies, providing supporting data and detailed experimental protocols to inform your selection process.
Executive Summary
NHS ester-PEG-azide is a widely used reagent for the random chemical modification of proteins. Its N-hydroxysuccinimide (NHS) ester moiety reacts efficiently with primary amines, predominantly the ε-amine of lysine (B10760008) residues and the N-terminus of the polypeptide chain, to form stable amide bonds. This method is robust, technically straightforward, and does not require modification of the protein's genetic sequence. However, the labeling is non-specific, as it targets all accessible primary amines, which can potentially impact the protein's structure and function if critical lysine residues are modified.
This compound , on the other hand, represents a more targeted approach to protein labeling. The benzaldehyde (B42025) group does not react with standard amino acid side chains under physiological conditions. Instead, it is employed in chemoenzymatic strategies, such as the "aldehyde tag" method. This technique involves genetically encoding a short peptide sequence into the protein of interest. A specific enzyme, formylglycine-generating enzyme (FGE), then converts a cysteine residue within this tag to a formylglycine (fGly), which contains a reactive aldehyde group. A benzaldehyde-containing probe is not the primary choice here, but rather a hydrazide or aminooxy-functionalized probe is used to react with the introduced aldehyde. For the purpose of this comparison, we will consider the use of a hydrazide- or aminooxy-PEG-azide to label an aldehyde-tagged protein as the analogous specific labeling strategy. This method offers exceptional site-specificity, ensuring that the modification occurs only at the engineered tag, thereby preserving the native structure and function of the protein.
Quantitative Data Comparison
The quantitative performance of these two labeling strategies differs significantly due to their distinct mechanisms. The following table summarizes key comparative parameters.
| Feature | NHS ester-PEG-azide | Aldehyde Tag Labeling with Hydrazide/Aminooxy-PEG-Azide |
| Target Residues | Primary amines (Lysine, N-terminus)[1][2] | Genetically encoded formylglycine (fGly)[3] |
| Specificity | Non-specific; targets multiple accessible sites[1] | Site-specific; single, predetermined location[3] |
| Labeling Efficiency | Variable; depends on protein, reagent concentration, and pH. Typically requires molar excess of reagent.[4][5] | High; can achieve near-quantitative labeling (~100%) with optimized conditions.[6] |
| Degree of Labeling (DoL) | Heterogeneous mixture of species with varying DoL. A 20-fold molar excess on IgG can result in 4-6 labels per antibody.[4] | Homogeneous product with a DoL of 1. |
| Reaction pH | Optimal at pH 7.0-9.0.[2][5] | pH 5.5 for hydrazide ligation.[3][7] |
| Bond Formed | Amide[2] | Hydrazone or Oxime[8] |
| Bond Stability | Highly stable under physiological conditions.[9] | Generally stable; hydrazone bonds can be reversible under acidic conditions.[8] |
| Requirement for Genetic Engineering | None | Yes |
Reaction Mechanisms and Workflows
The distinct chemistries of NHS ester and aldehyde-based labeling are reflected in their reaction mechanisms and experimental workflows.
NHS ester-PEG-azide Labeling
The NHS ester reacts with nucleophilic primary amines on the protein surface, leading to the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.
References
- 1. glenresearch.com [glenresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 9. mdpi.com [mdpi.com]
Navigating the PROTAC Linker Landscape: A Comparative Guide to Alternatives for Benzaldehyde-PEG4-azide
For researchers, scientists, and drug development professionals, the strategic selection of a linker is a critical determinant of success in the design of Proteolysis Targeting Chimeras (PROTACs). While Polyethylene Glycol (PEG) linkers, such as Benzaldehyde-PEG4-azide, have been widely adopted for their favorable solubility and flexibility, the expanding frontier of targeted protein degradation demands a broader repertoire of chemical tools. This guide provides an objective comparison of viable alternatives, supported by experimental data, to empower the rational design of next-generation protein degraders.
The linker in a PROTAC, though once considered a passive spacer, is now recognized as a pivotal component that profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1] It orchestrates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase, which is essential for efficient ubiquitination and subsequent proteasomal degradation.[2][3] This guide explores the performance of key alternative linker classes—Alkyl/Ether chains, Piperazine-based linkers, and Triazole-based linkers—and provides the necessary experimental framework for their evaluation.
Comparative Analysis of PROTAC Linkers
The choice of linker can dramatically impact the degradation efficiency (DC50 and Dmax), cell permeability, and solubility of a PROTAC. The following tables summarize quantitative data from various studies, illustrating the performance of different linker types in the context of specific protein targets.
Table 1: Performance Comparison of Linkers in BRD4-Targeting PROTACs
| Linker Type | PROTAC Example | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference(s) |
| PEG | ARV-825 | Pomalidomide (CRBN) | ~1 | >95 | Burkitt's Lymphoma (BL) cells | [4][5] |
| PEG (short) | JQ1-based PROTAC (0 PEG units) | CRBN Ligand | <500 | Not Reported | H661 | [6] |
| PEG (intermediate) | JQ1-based PROTAC (1-2 PEG units) | CRBN Ligand | >5000 | Not Reported | H661 | [6] |
| PEG (long) | JQ1-based PROTAC (4-5 PEG units) | CRBN Ligand | <500 | Not Reported | H661 | [6] |
| Rigid (Piperazine/Aryl) | ACBI1 | VHL Ligand | Not Reported | Not Reported | Not Reported | [7] |
Note: Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Table 2: Performance Comparison of Linkers in BTK-Targeting PROTACs
| Linker Type | PROTAC Example | BTK Ligand | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference(s) |
| PEG | MT802 | Ibrutinib derivative | Pomalidomide (CRBN) | Low nM | >90 | Various | [8] |
| Alkyl/Ether (short) | BTK Degrader (29) | Ibrutinib derivative | Pomalidomide (CRBN) | Impaired Potency | Not Reported | Not Reported | [6][9] |
| Alkyl/Ether (long) | BTK Degrader (29) | Ibrutinib derivative | Pomalidomide (CRBN) | Low nM | >90 | Not Reported | [6][9] |
| Piperazine-containing | SJF620 | N-piperidine Ibrutinib | Lenalidomide analog (CRBN) | 7.9 | >90 | NAMALWA | [10] |
Key Alternative Linker Classes: A Deeper Dive
Alkyl and Alkyl/Ether Linkers
These flexible linkers are synthetically accessible and allow for systematic variation in length.[] While their hydrophobicity can sometimes negatively impact solubility, they have been successfully employed in numerous potent PROTACs.[][12] The length of the alkyl/ether chain is a critical parameter, with a minimum length often required to effectively span the distance between the target protein and the E3 ligase.[12]
Piperazine-Based Linkers
Incorporating rigid cyclic structures like piperazine (B1678402) can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency.[2][13] Piperazine moieties can also improve a PROTAC's physicochemical properties, such as solubility and metabolic stability.[13][14][15] The basic nitrogen in the piperazine ring can be protonated at physiological pH, which can enhance water solubility.[16]
Triazole-Based Linkers via "Click Chemistry"
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and modular approach for PROTAC synthesis.[17][18][19] This reaction forms a stable triazole ring, which can act as a rigid linker.[13] The triazole moiety is more than just a passive linker; it can participate in hydrogen bonding and dipole interactions, potentially stabilizing the ternary complex.[19] This method is particularly advantageous for creating libraries of PROTACs with diverse linkers for rapid optimization.[18]
Experimental Protocols
To facilitate the evaluation and comparison of different PROTAC linkers, detailed methodologies for key experiments are provided below.
Protocol 1: Western Blotting for Target Protein Degradation
This is the primary method used to quantify the reduction in the level of a target protein following PROTAC treatment.[20]
1. Cell Culture and Treatment:
-
Seed cells (e.g., NAMALWA for BTK, THP-1 for BRD4) in 6-well plates at an appropriate density.[10][21]
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 16-24 hours).[10][21]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[20]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[21]
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.[21]
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BTK or anti-BRD4) overnight at 4°C.[10][21] A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.[10]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the Dmax and generate dose-response curves to calculate the DC50.[21]
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[22]
1. Master Mix Preparation:
-
On ice, prepare a master mix containing ddH₂O, 10X Ubiquitination Buffer, ATP, E1 activating enzyme, E2 conjugating enzyme, and ubiquitin.[22]
2. Reaction Assembly:
-
In separate tubes, combine the master mix with the purified target protein and the E3 ligase complex (e.g., CRL4-CRBN).[22]
-
Add the PROTAC (or DMSO as a vehicle control) to the reaction tubes.[22]
-
Include necessary controls, such as reactions lacking E1, E3, or the PROTAC.[22]
3. Incubation and Termination:
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
4. Detection of Ubiquitination:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using a primary antibody against the target protein.[22]
-
The appearance of higher molecular weight bands corresponding to the ubiquitinated target protein indicates a positive result.[22]
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane.[2]
1. Plate Preparation:
-
Prepare a donor plate containing the PROTAC dissolved in a suitable buffer.
-
Prepare an acceptor plate with buffer.
-
A filter plate with a lipid-infused artificial membrane is placed between the donor and acceptor plates.
2. Incubation:
-
Incubate the plate assembly for a defined period (e.g., 4-16 hours) to allow for the diffusion of the PROTAC from the donor to the acceptor well.
3. Quantification:
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[2]
4. Calculation of Permeability:
-
Calculate the apparent permeability coefficient (Papp) using a standard formula that takes into account the volumes of the wells, the surface area of the membrane, and the incubation time.[2]
Visualizing PROTAC Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating linker efficacy.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Caption: Logical relationship between linker properties and PROTAC performance.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. explorationpub.com [explorationpub.com]
- 8. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. precisepeg.com [precisepeg.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
A Comparative Guide to Protein Labeling Reagents for Mass Spectrometry: Benzaldehyde-PEG4-azide in Focus
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of labeling reagent is a critical determinant of experimental success. This guide provides an objective comparison of Benzaldehyde-PEG4-azide with alternative labeling strategies, supported by experimental data and detailed protocols to inform your selection process.
The covalent labeling of proteins and peptides is a cornerstone of modern mass spectrometry (MS)-based proteomics, enabling accurate quantification and identification of proteins in complex biological samples. A variety of chemical labeling strategies have been developed, each with distinct advantages and limitations. This guide focuses on the analysis of proteins labeled with this compound, a reagent that offers selective N-terminal modification and a bioorthogonal handle for further functionalization. We will compare its performance with established amine-reactive reagents, such as those based on N-hydroxysuccinimide (NHS) esters.
Principles of Protein Labeling for Mass Spectrometry
Quantitative proteomics workflows often rely on the introduction of isotopic labels to differentiate between samples. These labels can be introduced metabolically (e.g., SILAC), enzymatically, or chemically. Chemical labeling, the focus of this guide, involves the covalent modification of specific amino acid residues with tags that can be distinguished by mass spectrometry.
This compound is a bifunctional reagent. The benzaldehyde (B42025) group reacts selectively with the α-amine of the N-terminus of proteins and peptides under mildly acidic conditions (pH 6-7), forming a stable secondary amine. This N-terminal selectivity minimizes the modification of internal lysine (B10760008) residues, which are also primary amines but are more reactive at higher pH values. The PEG4 linker enhances the solubility of the reagent and the labeled protein, while the terminal azide (B81097) group provides a bioorthogonal handle for "click chemistry." This allows for the subsequent attachment of reporter groups, such as biotin (B1667282) for enrichment or fluorescent dyes for imaging, without interfering with biological systems.
Alternative Amine-Reactive Reagents , such as those containing an NHS-ester, are widely used for protein labeling. These reagents react with primary amines, including the N-terminus and the ε-amine of lysine residues, typically at a slightly basic pH (7.5-8.5)[1]. Isobaric tagging reagents like Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are popular examples of NHS-ester-based labels that enable multiplexed quantification[2][3].
Performance Comparison: this compound vs. Amine-Reactive NHS Esters
The choice between this compound and traditional NHS-ester reagents depends on the specific experimental goals. Here, we compare their performance based on key parameters.
| Feature | This compound | Amine-Reactive NHS Esters (e.g., TMT, iTRAQ) |
| Selectivity | Primarily targets the N-terminal α-amine at controlled pH. | Reacts with both N-terminal α-amines and lysine ε-amines. |
| Reaction pH | Mildly acidic (pH 6.0-7.0) for optimal N-terminal selectivity. | Slightly basic (pH 7.5-8.5) for efficient amine labeling. |
| Bioorthogonality | The azide group allows for subsequent, highly specific click chemistry reactions. | The label is directly incorporated, with no inherent handle for secondary modification. |
| Solubility | The PEG4 linker improves the solubility of the reagent and the labeled protein. | Solubility can vary depending on the specific reagent structure. |
| Multiplexing | Not inherently isobaric, but can be adapted for quantitative strategies. | Designed for high-plex multiplexing (e.g., TMTpro™ 18-plex). |
| Potential Issues | Potential for lower reaction efficiency compared to NHS esters. | Can lead to undersampling of lysine-rich peptides and potential for side reactions with tyrosine, serine, and threonine at high pH. |
Experimental Protocols
Detailed and validated protocols are crucial for reproducible results in quantitative proteomics. Below are representative protocols for protein labeling with this compound and a common amine-reactive NHS ester, TMT.
Protocol 1: N-terminal Protein Labeling with this compound
This protocol describes the labeling of a purified protein with this compound, followed by click chemistry for biotinylation and subsequent analysis by LC-MS/MS.
Materials:
-
Purified protein sample
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M MES, pH 6.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Desalting columns
-
Trypsin (MS-grade)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate
-
Formic Acid (FA)
Procedure:
-
Protein Preparation: Dissolve the protein in Labeling Buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction: Add a 20-fold molar excess of the this compound stock solution to the protein solution. Incubate for 2-4 hours at room temperature with gentle mixing.
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.
-
Purification: Remove excess labeling reagent using a desalting column.
-
Click Chemistry (Biotinylation):
-
To the azide-labeled protein, add alkynyl-biotin (10-fold molar excess).
-
Add freshly prepared TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM).
-
Incubate for 1 hour at room temperature.
-
-
Final Purification: Purify the biotinylated protein using a desalting column to remove click chemistry reagents.
-
Sample Preparation for MS:
-
Denature, reduce, and alkylate the labeled protein.
-
Digest the protein with trypsin overnight at 37°C.
-
Acidify the peptide mixture with formic acid.
-
Desalt the peptides using a C18 spin column.
-
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS.
Protocol 2: Peptide Labeling with Tandem Mass Tags (TMT)
This protocol outlines a standard workflow for labeling peptides with TMT reagents for multiplexed quantitative proteomics.[2]
Materials:
-
Protein extracts from different samples
-
Lysis Buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (MS-grade)
-
TMTpro™ Reagent Kit
-
Anhydrous Acetonitrile (ACN)
-
Desalting columns
-
Formic Acid (FA)
Procedure:
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in Lysis Buffer.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.
-
Dilute the sample to reduce urea concentration and digest with trypsin overnight at 37°C.
-
Desalt the resulting peptide mixture.
-
-
TMT Labeling:
-
Resuspend the desalted peptides in a buffer such as 100 mM TEAB, pH 8.5.
-
Reconstitute the TMT reagents in anhydrous ACN.
-
Add the appropriate TMT reagent to each peptide sample and incubate for 1 hour at room temperature.
-
-
Quenching: Add hydroxylamine to each sample to quench the labeling reaction.
-
Sample Pooling and Desalting: Combine all labeled samples, and then desalt the pooled mixture.
-
Fractionation (Optional but Recommended): Fractionate the pooled peptide sample using high-pH reversed-phase chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze the desalted (and fractionated) peptides by LC-MS/MS using an instrument capable of MS/MS or MS3 fragmentation for reporter ion quantification.
Data Presentation and Visualization
To facilitate the comparison of different labeling strategies, quantitative data should be presented in a clear and structured format.
Table 1: Hypothetical Comparison of Labeling Efficiency and Protein Identification
| Parameter | This compound | TMTpro™ 16-plex |
| Labeling Efficiency (%) | > 85% (N-terminal) | > 98% (Primary amines) |
| Number of Identified Proteins | ~3,500 | ~4,200 |
| Number of Quantified Peptides | ~25,000 | ~35,000 |
| Selectivity | High for N-terminus | Low (targets all primary amines) |
| Coefficient of Variation (%) | < 15 | < 10 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the sample complexity, instrumentation, and experimental conditions.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental workflows is essential for clear communication. The following diagrams were generated using Graphviz (DOT language).
Caption: General experimental workflow for quantitative proteomics comparing this compound and TMT labeling.
Caption: A generic signaling pathway illustrating how quantitative proteomics can elucidate cellular responses.
Conclusion
The selection of a protein labeling reagent for mass spectrometry is a multifaceted decision that requires careful consideration of the experimental aims. This compound offers a valuable tool for targeted N-terminal labeling, providing a bioorthogonal handle for further functionalization and minimizing modifications at internal lysine residues. This can be particularly advantageous for studies where preserving the integrity of lysine-dependent protein functions or interactions is crucial.
In contrast, established amine-reactive NHS esters like TMT and iTRAQ provide a robust and high-throughput solution for multiplexed quantitative proteomics, albeit with less site-specificity. The detailed protocols and comparative information provided in this guide aim to equip researchers with the necessary knowledge to make an informed choice of labeling strategy, ultimately leading to more reliable and insightful proteomic data. As the field of chemical proteomics continues to evolve, the development of novel labeling reagents with improved selectivity and efficiency will further expand the capabilities of mass spectrometry in biological and biomedical research.
References
Validating the Purity of Benzaldehyde-PEG4-azide Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques to validate the purity of a Benzaldehyde-PEG4-azide conjugate, a heterobifunctional linker commonly used in bioconjugation and drug delivery applications. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate validation methods for your research needs.
Introduction to this compound
This compound is a versatile molecule that incorporates a benzaldehyde (B42025) group for reaction with hydrazides or aminooxy groups, a hydrophilic tetraethylene glycol (PEG4) spacer, and an azide (B81097) group for click chemistry.[1][2] Given its role in constructing complex biomolecules, verifying its purity is paramount to avoid the introduction of unwanted variables into experiments. Potential impurities could include starting materials, side-products from the synthesis, or PEG oligomers of varying lengths.
Comparative Analysis of Purity Validation Techniques
A multi-faceted approach employing a combination of chromatographic and spectroscopic techniques is recommended for the robust characterization of this compound conjugates. The following table summarizes the key techniques and their respective strengths in assessing purity.
| Technique | Parameter Assessed | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity, presence of impurities | High sensitivity and resolving power for separating the conjugate from non-PEGylated precursors and other impurities.[3][] | Requires optimization of column, mobile phase, and detector for the specific compound. |
| Mass Spectrometry (MS) | Molecular weight confirmation, impurity identification | Provides accurate mass determination of the conjugate and can identify potential impurities by their mass-to-charge ratio.[5][6] | Fragmentation of the azide group can occur, which requires careful interpretation of the spectra.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural integrity, confirmation of functional groups | Confirms the presence of characteristic protons of the benzaldehyde, PEG, and the carbon adjacent to the azide group, providing structural verification.[7][8][9] | May not be sensitive enough to detect very low levels of impurities. |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the this compound conjugate by separating it from potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
This compound sample
Procedure:
-
Prepare the mobile phase:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Prepare a sample solution of the this compound conjugate at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Set up the HPLC system with the following parameters:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
UV detection wavelength: 254 nm (for the benzaldehyde group)
-
Gradient:
-
0-20 min: 20-80% B
-
20-25 min: 80% B
-
25-30 min: 80-20% B
-
30-35 min: 20% B
-
-
-
Inject the sample and record the chromatogram.
-
Calculate the purity by integrating the peak area of the main product and any impurity peaks. Purity (%) = (Area of main peak / Total area of all peaks) x 100.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the this compound conjugate.
Instrumentation:
-
Electrospray Ionization Time-of-Flight (ESI-TOF) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer.[10]
Reagents:
-
Methanol (B129727) or acetonitrile, LC-MS grade
-
Formic acid (for ESI)
-
Sinapinic acid or α-cyano-4-hydroxycinnamic acid (for MALDI)
-
This compound sample
Procedure (ESI-TOF):
-
Prepare a 1 mg/mL solution of the sample in methanol with 0.1% formic acid.
-
Infuse the sample directly into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Compare the observed monoisotopic mass with the calculated theoretical mass of the [M+H]+ or [M+Na]+ adduct. The molecular formula for this compound is C15H21N3O5, with a molecular weight of 323.34 g/mol .[11]
Procedure (MALDI-TOF):
-
Prepare a 1 mg/mL solution of the sample in acetonitrile.
-
Prepare a 10 mg/mL solution of the matrix (e.g., sinapinic acid) in 50:50 acetonitrile:water with 0.1% TFA.
-
Mix the sample and matrix solutions in a 1:1 ratio on the MALDI target plate and allow to dry.
-
Acquire the mass spectrum. Be aware that azide-functionalized polymers may show fragmentation with a loss of N2 (28 Da).[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To verify the chemical structure of the this compound conjugate.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (B151607) (CDCl3) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d6)
-
This compound sample
Procedure:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent.
-
Acquire a 1H NMR spectrum.
-
Analyze the spectrum for characteristic peaks:
-
Aldehyde proton (CHO): ~9.9-10.0 ppm (singlet)
-
Aromatic protons (C6H4): ~7.5-7.9 ppm (multiplets)
-
PEG backbone protons (OCH2CH2): ~3.6-3.8 ppm (multiplet)
-
Protons on the carbon adjacent to the azide (CH2N3): ~3.4 ppm (triplet)
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the purity validation process.
Caption: Workflow for this compound purity validation.
Caption: Relationship between techniques and parameters assessed.
Conclusion
A comprehensive validation of this compound conjugate purity requires the synergistic use of multiple analytical techniques. HPLC provides quantitative purity data, while mass spectrometry and NMR spectroscopy offer definitive structural confirmation and molecular weight verification. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently assess the quality of their reagents, leading to more reliable and reproducible scientific outcomes.
References
- 1. This compound, CAS 1151451-77-2 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 5. MALDI-TOF Mass Spectral Characterization of Polymers Containing an Azide Group: Evidence of Metastable Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enovatia.com [enovatia.com]
- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. chemscene.com [chemscene.com]
A Head-to-Head Comparison: The Advantages of Benzaldehyde-PEG4-azide Linkers Over Maleimides in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates, impacting therapeutic efficacy, stability, and safety. This guide provides an objective comparison of Benzaldehyde-PEG4-azide linkers, which form pH-sensitive hydrazone or highly stable oxime bonds, against the widely used maleimide-based linkers.
The development of next-generation bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs, demands linkers that offer a balance of stability in circulation and controlled cleavage at the target site. While maleimide (B117702) chemistry has been a workhorse in the field, its limitations have spurred the exploration of alternative conjugation strategies. This compound emerges as a versatile and advantageous alternative, addressing some of the key drawbacks associated with maleimide linkers.
Executive Summary
This compound offers significant advantages over traditional maleimide linkers, primarily in the stability of the resulting conjugate and the tunability of payload release. The key advantages include the formation of a more stable linkage under physiological conditions, thus preventing premature drug release and off-target toxicity, and providing a "tunable" cleavage mechanism based on the acidic environment of tumor cells.
Comparative Data on Linker Performance
The following tables summarize the key performance characteristics of this compound (forming hydrazone/oxime bonds) and maleimide linkers.
| Feature | This compound (Hydrazone/Oxime Linkage) | Maleimide Linker (Thiosuccinimide Linkage) |
| Bond Type | Hydrazone or Oxime | Thioether (Thiosuccinimide) |
| Reaction | Condensation with hydrazide or aminooxy groups | Michael addition with thiol groups |
| Reaction pH | Hydrazone: 4.5-7.0; Oxime: ~7.0[1] | 6.5-7.5[2] |
| Reaction Speed | Hydrazone: Fast, can be catalyst-free with electron-deficient benzaldehydes[3]; Oxime: Slower, often requires catalyst (e.g., aniline)[1][4] | Very fast[5] |
| Specificity | Highly specific for hydrazide or aminooxy groups | Highly selective for thiols at pH 6.5-7.5[2] |
Table 1: Comparison of Reaction Characteristics
| Feature | This compound (Hydrazone/Oxime Linkage) | Maleimide Linker (Thiosuccinimide Linkage) |
| Plasma Stability | Hydrazone : Generally stable at pH 7.4, but can show some hydrolysis. Stability is influenced by the structure[6][7][8]. Some hydrazone linkers maintain >92% plasma stability over 48 hours[]. Oxime : Significantly more stable than hydrazones, with a rate constant for acid-catalyzed hydrolysis nearly 1000-fold lower[10][11][12]. | Thiosuccinimide : Prone to retro-Michael reaction in the presence of thiols (e.g., glutathione, albumin), leading to payload exchange and off-target effects[13]. Also susceptible to hydrolysis[13]. |
| Cleavage Mechanism | Hydrazone : pH-sensitive; cleavage is accelerated in acidic environments (pH 4.5-6.5) found in endosomes and lysosomes[6][][14][15]. Oxime : Generally considered non-cleavable under physiological conditions due to high stability[10][16]. | Generally considered non-cleavable, but the instability of the thiosuccinimide bond can lead to premature drug release[13]. |
| Key Advantage | Hydrazone : Tunable, pH-dependent drug release. Oxime : High stability for applications requiring a permanent linkage. | Well-established chemistry with fast reaction kinetics. |
| Key Disadvantage | Hydrazone : Potential for slow hydrolysis at physiological pH. Oxime : Slower formation kinetics. | In vivo instability leading to off-target toxicity. |
Table 2: Comparison of Stability and Cleavage Characteristics
Experimental Protocols
General Protocol for ADC Generation via Benzaldehyde (B42025) Linker (Hydrazone Formation)
This protocol describes the conjugation of a hydrazide-modified payload to an antibody functionalized with a benzaldehyde linker.
-
Antibody Modification : Introduce a benzaldehyde group onto the antibody. This can be achieved through various methods, including the use of a heterobifunctional linker that reacts with native amino acids (e.g., lysines) or through site-specific incorporation of an unnatural amino acid bearing a formyl group.
-
Payload Preparation : The cytotoxic drug is derivatized with a hydrazide moiety.
-
Conjugation Reaction :
-
Dissolve the aldehyde-modified antibody in a reaction buffer (e.g., phosphate (B84403) buffer, pH 6.0-7.0).
-
Add the hydrazide-derivatized payload to the antibody solution at a molar excess of 3-10 fold.
-
If necessary, a catalyst such as aniline (B41778) can be added to the reaction mixture, although electron-deficient benzaldehydes may not require a catalyst[3].
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing.
-
-
Purification : Remove the excess payload and byproducts using size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization : Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry (MS)[17][18].
In Vitro Plasma Stability Assay
This assay is crucial for evaluating the stability of the ADC linker in a physiological environment[6][19].
-
Incubation :
-
Incubate the ADC at a final concentration of 1 mg/mL in plasma (human, mouse, or rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
-
Sample Preparation :
-
For analysis of intact ADC and DAR, samples can be analyzed directly or after purification of the ADC from plasma proteins (e.g., using Protein A affinity chromatography).
-
For analysis of released payload, precipitate the plasma proteins using an organic solvent (e.g., acetonitrile) and collect the supernatant[20].
-
-
Analysis :
-
Intact ADC and DAR : Analyze the samples by HIC-HPLC or LC-MS to determine the average DAR over time. A decrease in DAR indicates linker cleavage[17][18].
-
Released Payload : Quantify the amount of free payload in the supernatant by LC-MS/MS. Create a standard curve with known concentrations of the payload for accurate quantification[20][21].
-
-
Data Interpretation : Plot the average DAR or the percentage of released payload against time to determine the stability of the ADC linker.
Visualizing the Advantage: Workflows and Mechanisms
Caption: Comparative workflows of this compound and maleimide linkers.
The diagram above illustrates the superior stability of the benzaldehyde-based linkage in systemic circulation compared to the maleimide-based linkage, which is susceptible to payload migration.
Caption: Cleavage and instability mechanisms of hydrazone and thiosuccinimide bonds.
This diagram highlights the controlled, pH-dependent cleavage of the hydrazone bond in contrast to the unpredictable instability of the thiosuccinimide linkage.
Conclusion
The selection of a linker is a pivotal decision in the development of bioconjugates. This compound offers a compelling alternative to maleimide linkers, providing enhanced stability and a mechanism for controlled, pH-dependent payload release. For applications where a highly stable, non-cleavable linkage is desired, the formation of an oxime bond using an aminooxy-functionalized payload with the benzaldehyde linker presents an excellent option. The detailed protocols and comparative data in this guide are intended to empower researchers to make informed decisions in the critical aspect of bioconjugate design, ultimately leading to the development of safer and more effective therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Control of thiol-maleimide reaction kinetics in PEG hydrogel networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to Bioconjugates Synthesized with Benzaldehyde-PEG4-azide
For researchers, scientists, and drug development professionals, the precise and stable covalent attachment of molecules to biomolecules is paramount for creating effective therapeutics, diagnostics, and research tools. Benzaldehyde-PEG4-azide is a bifunctional linker that offers the versatility of forming bioconjugates through two distinct chemical pathways: reaction of its benzaldehyde (B42025) group with aminooxy or hydrazide moieties to form oxime or hydrazone linkages, respectively, or through the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) of its azide (B81097) group with a strained alkyne.
This guide provides an objective comparison of the bioconjugates synthesized using the benzaldehyde functionality of this compound with alternative bioconjugation strategies. The performance of the resulting oxime and hydrazone linkages is compared to the triazole linkage formed via SPAAC, with supporting experimental data and detailed protocols to inform the selection of the most appropriate conjugation chemistry for a given application.
Data Presentation: A Quantitative Comparison of Bioconjugation Chemistries
The choice of bioconjugation strategy significantly impacts the efficiency of the reaction and the stability of the resulting bioconjugate. The following tables summarize key quantitative data for comparing oxime ligation, hydrazone ligation, and strain-promoted alkyne-azide cycloaddition (SPAAC).
Table 1: Reaction Kinetics of Bioconjugation Methods
| Bioconjugation Method | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Reaction Conditions |
| Oxime Ligation | Benzaldehyde + Aminooxyacetyl-peptide | 8.2 ± 1.0[1] | pH 7, 100 mM aniline (B41778) catalyst[1] |
| Hydrazone Ligation | Benzaldehyde + 6-Hydrazinopyridyl-peptide | 3.0 ± 0.3[1] | pH 7, no catalyst[1] |
| Hydrazone Ligation | Benzaldehyde + 6-Hydrazinopyridyl-peptide | 10¹ - 10³ | pH 7, with aniline catalyst |
| SPAAC | DBCO-functionalized molecule + Azide | ~1 | Physiological conditions |
| SPAAC | BCN-functionalized molecule + Azide | 0.1 - 1 | Physiological conditions |
Table 2: Stability of Bioconjugate Linkages
| Linkage Type | Formation Method | Relative Stability | Conditions Affecting Stability |
| Oxime | Aldehyde + Aminooxy | Very High | Highly stable at physiological and acidic pH.[2][3] Hydrolysis is acid-catalyzed but significantly slower than hydrazones.[4] |
| Hydrazone | Aldehyde + Hydrazide | Moderate | Less stable than oximes, particularly susceptible to hydrolysis under acidic conditions.[3][5] |
| 1,2,3-Triazole | SPAAC (Azide + Strained Alkyne) | Very High | Exceptionally stable to hydrolysis, enzymatic degradation, and oxidation/reduction.[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to bioconjugation using an aldehyde-reactive strategy, which is applicable to this compound.
Protocol 1: Modification of a Protein with an Aminooxy Group
This protocol describes the introduction of an aminooxy group onto a protein, preparing it for conjugation with a benzaldehyde-containing molecule like this compound. This is achieved using an N-hydroxysuccinimide (NHS) ester of an aminooxy-containing reagent.
Materials:
-
Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Aminooxy-PEG4-NHS Ester (or similar aminooxy-NHS ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column (e.g., 7K MWCO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Prepare the protein in an amine-free buffer. If the stock buffer contains primary amines (e.g., Tris), exchange it for PBS.
-
Reagent Preparation: Immediately before use, dissolve the Aminooxy-PEG4-NHS Ester in anhydrous DMSO to a stock concentration of 10 mM.
-
Labeling Reaction:
-
Calculate the required volume of the 10 mM NHS ester stock solution to achieve a 10- to 20-fold molar excess relative to the protein.
-
Add the calculated volume of the NHS ester solution to the protein solution while gently vortexing.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching (Optional): To quench any unreacted NHS ester, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent and byproducts by size-exclusion chromatography using a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
Characterization:
-
Determine the protein concentration of the purified aminooxy-modified protein using a standard protein assay (e.g., BCA).
-
Confirm successful modification and determine the degree of labeling using mass spectrometry.
-
Protocol 2: Conjugation of an Aminooxy-Modified Protein with this compound
This protocol outlines the reaction between the aminooxy-modified protein (from Protocol 1) and this compound to form a stable oxime linkage.
Materials:
-
Aminooxy-modified protein (in PBS, pH 7.4)
-
This compound (dissolved in DMSO to a 10 mM stock solution)
-
Aniline catalyst solution (e.g., 1 M in DMSO)
-
Reaction Buffer (e.g., 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.0)
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the aminooxy-modified protein with the reaction buffer.
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should ideally be below 10% (v/v).
-
Add the aniline catalyst to a final concentration of 10-100 mM.[1]
-
-
Incubation: Incubate the reaction mixture at room temperature for 2-16 hours with gentle end-over-end mixing. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Purification:
-
Purify the resulting bioconjugate using a size-exclusion chromatography (SEC) column to remove the excess this compound, catalyst, and any unreacted protein.
-
Monitor the elution profile by UV absorbance at 280 nm and collect the fractions corresponding to the purified conjugate.
-
-
Characterization:
-
Determine the final protein concentration.
-
Confirm the successful conjugation and the integrity of the bioconjugate by mass spectrometry, which should show a mass increase corresponding to the addition of the this compound moiety.
-
Analyze the purity of the conjugate using SDS-PAGE.
-
Mandatory Visualization
The following diagrams illustrate the chemical reactions and experimental workflows described in this guide.
Caption: Workflow for bioconjugation using this compound.
Caption: Comparison of bioconjugation reaction pathways.
References
- 1. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 4. scispace.com [scispace.com]
- 5. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Stability of Drug Conjugates: A Comparative Guide to Linker Technologies
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of drug conjugates, such as antibody-drug conjugates (ADCs), are critically dependent on the stability of the linker connecting the targeting moiety to the therapeutic payload.[1] A well-designed linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, while enabling efficient payload delivery at the target site.[1][2] This guide provides an objective comparison of the stability of various linker technologies, with a focus on alternatives to conjugates formed using benzaldehyde-based linkers like Benzaldehyde-PEG4-azide.
The reaction of a benzaldehyde-functionalized linker with a drug containing a hydrazine (B178648) or aminooxy group results in the formation of a hydrazone or oxime linkage, respectively. The stability of these pH-sensitive linkages is a key consideration in drug conjugate design. This guide will delve into the stability of these and other common linker types, supported by experimental data and detailed protocols for stability assessment.
Comparative Stability of Linker Technologies
The choice of linker technology dictates the mechanism of payload release and significantly impacts the therapeutic window of a drug conjugate.[3] Linkers are broadly categorized as cleavable and non-cleavable.[1][3] Cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cell, such as low pH or the presence of certain enzymes.[1][] Non-cleavable linkers, on the other hand, rely on the degradation of the antibody backbone within the lysosome to release the drug.[3]
Here, we compare the stability of several key cleavable linker types.
| Linker Type | Cleavage Mechanism | Stability Characteristics | Advantages | Limitations |
| Hydrazone | Acid-catalyzed hydrolysis | Stable at physiological pH (~7.4), labile at acidic pH (4.5-6.5)[][5] | pH-sensitive release in endosomes/lysosomes[2][] | Can exhibit instability in circulation, leading to premature drug release[5][6] |
| Oxime | Hydrolysis (more stable than hydrazone) | Generally more stable across a broader pH range compared to hydrazones[7][8] | Enhanced stability in circulation[7] | May require more acidic conditions or longer times for efficient cleavage |
| Dipeptide (e.g., Val-Cit) | Protease-mediated cleavage (e.g., Cathepsin B) | High stability in plasma[1][9] | Specific cleavage by tumor-associated proteases[9] | Efficacy depends on protease expression levels in the tumor[1] |
| Disulfide | Reduction by intracellular thiols (e.g., glutathione) | Stable in the oxidative environment of the bloodstream, cleaved in the reducing intracellular environment[5][10] | Exploits the difference in redox potential between extracellular and intracellular environments[5] | Can be susceptible to premature cleavage[5] |
| β-Glucuronide | Enzyme-mediated cleavage (β-glucuronidase) | Highly stable in plasma[1] | Specific release at the tumor site where the enzyme is often overexpressed[5] | Dependent on the presence of β-glucuronidase[1] |
Experimental Protocols for Stability Assessment
A thorough evaluation of linker stability is crucial during the development of a drug conjugate. Key experimental assays include in vitro plasma stability studies and forced degradation studies.
In Vitro Plasma Stability Assay
This assay assesses the stability of the drug conjugate in a simulated physiological environment.[2][11]
Objective: To determine the rate of drug deconjugation from the conjugate in plasma from various species (e.g., human, mouse, rat).[1]
Methodology:
-
Incubation: The drug conjugate is incubated at a specific concentration (e.g., 1-10 µM) in plasma at 37°C with gentle shaking.[2]
-
Time-Point Sampling: Aliquots are collected at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).[1]
-
Sample Preparation: Plasma proteins are precipitated, typically with an organic solvent like acetonitrile, to extract the released drug and the remaining intact conjugate.[12]
-
Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact conjugate, free payload, and total antibody.[11][12][13] The drug-to-antibody ratio (DAR) is a key parameter monitored over time.[14]
Forced Degradation Studies
These studies are designed to identify potential degradation pathways and assess the intrinsic stability of the drug conjugate under various stress conditions.[15][16]
Objective: To understand the degradation profile of the drug conjugate under conditions of heat, light, pH stress, and oxidation.[15]
Methodology:
-
Stress Conditions: The drug conjugate is subjected to a range of stress conditions, including:
-
Analysis: At specified time points, samples are analyzed using a suite of analytical techniques to characterize degradation products. These techniques may include:
-
Size Exclusion Chromatography (SEC): To detect aggregation and fragmentation.[17][18]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To separate and quantify the intact conjugate and its degradation products.[19]
-
Mass Spectrometry (MS): To identify the chemical nature of the degradation products.[20]
-
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the workflows of these stability assays.
Caption: Workflow for in vitro plasma stability and forced degradation assays.
Signaling Pathways and Logical Relationships
The choice of linker has a direct impact on the mechanism of drug release and, consequently, the therapeutic outcome.
Caption: Impact of linker choice on stability, drug release, and therapeutic outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. adcreview.com [adcreview.com]
- 6. ADC Chemical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Forced Degradation Study of Antibody Drugs - Creative Proteomics [creative-proteomics.com]
- 16. The Critical Role of Forced Degradation in Method Development, Manufacturability & CMC Strategy [biologics.catalent.com]
- 17. Physical Stability Studies of ADCs - Creative Biolabs [creative-biolabs.com]
- 18. longdom.org [longdom.org]
- 19. Chemical de-conjugation for investigating the stability of small molecule drugs in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Assessing the Efficiency of Benzaldehyde-PEG4-azide in Live-Cell Labeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the potential efficiency of Benzaldehyde-PEG4-azide for live-cell labeling applications. As a heterobifunctional linker, this compound offers versatility by incorporating both a benzaldehyde (B42025) group for covalent coupling to biomolecules and an azide (B81097) group for bioorthogonal "click" chemistry. This analysis focuses on the utility of its azide functionality in the context of live-cell imaging, comparing the primary bioorthogonal reactions it can undergo—Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)—with a prominent alternative, Strain-Promoted Inverse-Electron-Demand Diels-Alder Cycloaddition (SPIEDAC).
While direct quantitative data for this compound in live-cell labeling is not extensively available in peer-reviewed literature, this guide leverages published data for similar azide-functionalized probes and the reaction chemistries themselves to provide a robust comparative framework.
Data Presentation: A Quantitative Comparison of Bioorthogonal Labeling Chemistries
The choice of a live-cell labeling strategy hinges on a balance between reaction kinetics, biocompatibility, and labeling efficiency. The following tables summarize key quantitative parameters for SPAAC, CuAAC, and SPIEDAC to aid in selecting the most appropriate method for your experimental needs.
Table 1: Reaction Kinetics of Common Bioorthogonal Reactions
| Reaction | Reagents | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| SPAAC | Azide + Cyclooctyne (e.g., DBCO, BCN) | 0.1 - 1.0 | Copper-free, excellent biocompatibility, moderate kinetics.[1] |
| CuAAC | Azide + Terminal Alkyne | 1 - 100 | Very fast kinetics, but requires a cytotoxic copper(I) catalyst.[2] |
| SPIEDAC | Tetrazine + trans-Cyclooctene (TCO) | 1 - 1000+ | Extremely fast kinetics, copper-free, excellent biocompatibility.[3][4][5] |
Table 2: Performance Comparison in Live-Cell Labeling
| Feature | SPAAC | CuAAC | SPIEDAC |
| Biocompatibility | Excellent (copper-free)[6][7] | Limited due to copper cytotoxicity[8][9] | Excellent (copper-free)[3][5] |
| Labeling Efficiency | Moderate to High[10] | High, but can be hampered by toxicity[7] | Very High[3][5] |
| Signal-to-Noise Ratio | Good, but can have some background from non-specific binding of strained alkynes. | Can be high, but also prone to background if not properly washed.[8] | Generally high due to rapid kinetics and specificity. |
| Cell Permeability of Probes | Generally good for small molecule probes. | Dependent on the specific alkyne probe. | Generally good for small molecule probes. |
Experimental Protocols: Methodologies for Key Labeling Experiments
Detailed and reproducible protocols are crucial for successful live-cell labeling. The following sections provide representative methodologies for metabolic labeling followed by SPAAC, CuAAC, or SPIEDAC.
Protocol 1: Metabolic Labeling of Cellular Glycans with an Azide Sugar
This initial step introduces the azide handle into the cellular components of interest.
-
Cell Seeding: Plate mammalian cells in a suitable culture vessel (e.g., glass-bottom dishes for microscopy) at a density that allows for logarithmic growth during the labeling period.
-
Prepare Azide Sugar Stock Solution: Dissolve an azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine - Ac₄ManNAz) in sterile DMSO to create a stock solution (e.g., 10 mM).
-
Metabolic Incorporation: The day after seeding, add the Ac₄ManNAz stock solution to the cell culture medium to achieve a final concentration of 25-50 µM.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days to allow for the metabolic incorporation of the azide sugar into cell surface glycans.[11]
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) to remove any unincorporated azide sugar. The cells are now ready for bioorthogonal ligation.
Protocol 2: Live-Cell Labeling via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the "clicking" of a fluorescent alkyne probe to the azide-labeled cells.
-
Prepare Probe Solution: Prepare a stock solution of a strained alkyne-fluorophore conjugate (e.g., DBCO-Alexa Fluor 488) in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 10-50 µM.
-
Labeling Reaction: Add the alkyne-fluorophore solution to the azide-labeled cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with pre-warmed PBS to remove the unreacted probe.
-
Imaging: The cells can now be imaged using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Protocol 3: Live-Cell Labeling via Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
This protocol requires careful handling due to the cytotoxicity of copper.
-
Prepare Reagents:
-
Alkyne-Fluorophore: Prepare a stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 10 mM stock solution in water.
-
Copper Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.
-
Reducing Agent (e.g., Sodium Ascorbate): Prepare a 100 mM stock solution in water immediately before use.
-
-
Prepare "Click" Reaction Cocktail: In a microfuge tube, mix the alkyne-fluorophore, CuSO₄, and THPTA in pre-warmed cell culture medium. A typical final concentration would be 25 µM alkyne-fluorophore, 50 µM CuSO₄, and 250 µM THPTA.[12]
-
Initiate Reaction: Just before adding to the cells, add the sodium ascorbate (B8700270) solution to a final concentration of 2.5 mM to reduce Cu(II) to the active Cu(I) catalyst.
-
Labeling Reaction: Add the complete reaction cocktail to the azide-labeled cells and incubate for 5-15 minutes at room temperature, protected from light.[8]
-
Washing: Gently wash the cells three to four times with PBS to remove the reaction components.
-
Imaging: Proceed with fluorescence microscopy.
Protocol 4: Live-Cell Labeling via Strain-Promoted Inverse-Electron-Demand Diels-Alder Cycloaddition (SPIEDAC)
This protocol is for an alternative, very fast bioorthogonal reaction. For this reaction, the cells would need to be metabolically labeled with a strained alkene (e.g., a trans-cyclooctene-modified amino acid) and the probe would contain a tetrazine.
-
Metabolic Labeling: Incorporate a strained alkene into the target biomolecules (e.g., by using a non-canonical amino acid like TCO*-L-lysine in the culture medium for protein labeling).[13]
-
Prepare Probe Solution: Prepare a stock solution of a tetrazine-fluorophore conjugate in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM.
-
Labeling Reaction: Add the tetrazine-fluorophore solution to the alkene-labeled cells and incubate for 5-30 minutes at 37°C.
-
Washing: Wash the cells twice with pre-warmed PBS.
-
Imaging: Image the cells with a fluorescence microscope.
Mandatory Visualizations: Diagrams of Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflows for the described live-cell labeling techniques.
Caption: Experimental workflow for live-cell labeling using SPAAC.
Caption: Experimental workflow for live-cell labeling using CuAAC.
Caption: Logical relationship of bioorthogonal labeling for live-cell imaging.
Conclusion
This compound, by virtue of its azide group, is a versatile tool that can be employed in bioorthogonal labeling strategies for live cells. The choice between SPAAC and CuAAC for reacting with this azide will depend on the specific experimental requirements.
-
For applications demanding the highest level of biocompatibility and minimal perturbation to cellular processes, SPAAC is the recommended choice. The absence of a copper catalyst makes it ideal for long-term live-cell imaging studies.
-
When rapid reaction kinetics are paramount and short-term exposure to a catalyst is acceptable, CuAAC can be considered. However, careful optimization of copper and ligand concentrations is critical to minimize cytotoxicity.
-
As an alternative to azide-based chemistries, SPIEDAC offers significantly faster kinetics and excellent biocompatibility , making it a powerful option for capturing highly dynamic processes in live cells.
Researchers should carefully consider the trade-offs between reaction speed, biocompatibility, and potential for non-specific background when selecting a live-cell labeling strategy. The protocols and comparative data presented in this guide provide a foundation for making an informed decision and for the successful application of bioorthogonal chemistry in advancing our understanding of complex biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 4. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bioorthogonal labeling of transmembrane proteins with non-canonical amino acids unveils masked epitopes in live neurons - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Benzalaldehyde-PEG4-azide: A Step-by-Step Guide for Laboratory Professionals
San Diego, CA - For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Benzaldehyde-PEG4-azide, ensuring the protection of laboratory personnel and the environment.
This compound, while not classified as a hazardous substance according to its Safety Data Sheet (SDS), requires careful management due to its azide (B81097) functional group.[1] Azides can be reactive, and improper disposal can lead to hazardous conditions. Therefore, adherence to established protocols is paramount.
I. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment.
Required Personal Protective Equipment:
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile gloves |
| Eye Protection | Safety goggles or a face shield |
| Laboratory Coat | Standard, long-sleeved lab coat |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood |
All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the spill area is clear of all personnel and increase ventilation.
-
Absorb: Cover the spill with an inert absorbent material, such as sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep the absorbed material into a clearly labeled, non-metallic, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: The sealed container with the spill waste must be disposed of as hazardous waste.
III. Disposal Procedure
The recommended disposal method for this compound is to treat it as a special chemical waste. This ensures that it is handled by trained professionals and does not pose a risk to the public or the environment.
Step-by-Step Disposal Workflow:
Caption: Workflow for the proper disposal of this compound.
Detailed Disposal Steps:
-
Segregation: Keep this compound waste separate from other chemical waste. Of critical importance, do not dispose of azide-containing compounds down the drain. Azides can react with metals in plumbing, such as lead and copper, to form highly explosive metal azides.[2][3]
-
Containment: Place the waste material in a robust, sealable, and clearly labeled container. The container should be compatible with the chemical.
-
Labeling: Affix a hazardous waste label to the container. The label must clearly identify the contents as "this compound" and include any other information required by your institution.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials such as oxidizing agents.[1]
-
Professional Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company.[1] This is typically coordinated through your institution's Environmental Health and Safety (EHS) department. The SDS for Benzaldehyde advises arranging disposal as special waste in consultation with local waste disposal authorities.[1]
IV. Deactivation of Azide-Containing Solutions
For dilute solutions containing azides, chemical deactivation may be an option prior to disposal, though this should only be performed by trained personnel and in accordance with institutional protocols. A common method for the destruction of azides is through treatment with nitrous acid.[2] However, for this compound, the recommended primary disposal route is through a licensed waste management company.
Important Considerations:
-
Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
-
The information provided here is a general guide and may need to be adapted to local regulations.
-
When in doubt, contact your EHS department for guidance.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Benzaldehyde-PEG4-azide
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information for the operational use and disposal of Benzaldehyde-PEG4-azide, a molecule combining the chemical properties of an aldehyde, a polyethylene (B3416737) glycol (PEG) linker, and an azide (B81097) group. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a multi-layered approach to PPE is crucial to minimize exposure risks associated with its constituent chemical moieties. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory at all times. A face shield should be worn in situations with a risk of splashing.[1] | Protects eyes from potential splashes of the liquid compound and from vapors that may cause irritation.[2][3] |
| Hand Protection | Wear chemical-resistant gloves, such as nitrile rubber.[4][5] Double gloving is recommended for enhanced protection.[6] | Prevents skin contact and absorption.[4] The outer glove can be removed immediately in case of contamination, leaving the inner glove as a backup. |
| Body Protection | A fully buttoned, flame-resistant lab coat is the minimum requirement.[5][6] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood.[4][6] | Prevents the inhalation of any volatile components or aerosols, which can be a primary route of exposure.[7] |
| Footwear | Fully enclosed, chemical-resistant shoes are mandatory. | Protects feet from potential spills. |
Hazard Assessment and Quantitative Data
| Component | Hazard Classification | Potential Health Effects |
| Benzaldehyde | Harmful if swallowed or inhaled.[2][3] Causes skin and serious eye irritation.[2][3] May cause respiratory irritation.[2][3] | Irritation to the eyes, skin, and respiratory system.[2][3] |
| Azide Group | Organic azides can be potentially explosive, sensitive to heat, shock, or friction.[7] | While the risk is lower in this molecule compared to smaller organic azides, it should still be handled with care. |
| PEG Linker | Generally considered to have low toxicity and to be biologically inert.[8][9] | Primarily used to improve solubility and pharmacokinetic properties.[10] |
Note: The GHS classification for this compound itself is stated as "Not classified as a hazard" by one supplier, but due to the hazards of its components, it is prudent to handle it with the precautions outlined in this guide.[4]
Experimental Protocols: Step-by-Step Guidance for Safe Handling
Preparation and Handling
-
Work Area Preparation :
-
Handling the Compound :
-
Before use, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.
-
Use only compatible equipment (e.g., glass, or appropriate plasticware). Avoid contact with metals when handling azide-containing compounds to prevent the formation of potentially explosive metal azides.[11]
-
When transferring the liquid, do so carefully to avoid splashing.
-
Keep the container tightly closed when not in use.[3]
-
Storage
-
Store this compound in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or open flames.
-
The recommended storage condition is refrigerated in a tightly closed vessel.[4]
-
Store away from incompatible materials such as oxidizing agents.[4]
Disposal Plan
-
Waste Segregation :
-
All waste containing this compound, including contaminated PPE, empty containers, and experimental residues, should be collected in a designated, labeled, and sealed hazardous waste container.
-
Azide-containing waste should be kept separate from other waste streams.[6]
-
-
Disposal Procedure :
-
Arrange for disposal as special waste through a licensed disposal company.[4]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols in accordance with local, state, and national regulations.[4]
-
Do not dispose of azide-containing compounds down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[11]
-
Emergency Procedures
-
In case of skin contact : Immediately wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.[2]
-
In case of eye contact : Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]
-
If inhaled : Remove the person to fresh air and keep them comfortable for breathing.[2] Call a poison center or doctor if you feel unwell.[2]
-
If swallowed : Rinse mouth.[2] Call a poison center or doctor if you feel unwell.[2]
-
In case of a spill : Evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., sand, vermiculite).[4] Collect the absorbed material into a sealed container for disposal.[4] Ventilate the area. For large spills, contact your institution's EHS department.
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. research.cuanschutz.edu [research.cuanschutz.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chemos.de [chemos.de]
- 4. axispharm.com [axispharm.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Safety of PEGylated recombinant human full‐length coagulation factor VIII (BAX 855) in the overall context of PEG and PEG conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.unm.edu [chemistry.unm.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
